molecular formula C6H4O4S B147516 2,5-Thiophenedicarboxylic acid CAS No. 4282-31-9

2,5-Thiophenedicarboxylic acid

Cat. No.: B147516
CAS No.: 4282-31-9
M. Wt: 172.16 g/mol
InChI Key: YCGAZNXXGKTASZ-UHFFFAOYSA-N
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Description

2,5-Thiophenedicarboxylic Acid (TDCA) is a high-value aromatic diacid building block critical for advancing research in polymers and specialty chemicals. Its structure, featuring a thiophene ring with two carboxylic acid groups, makes it a key monomer for synthesizing novel polyesters with enhanced properties. In polymer science, TDCA is extensively used to modify bio-based polyesters like poly(propylene furandicarboxylate) (PPF), significantly improving mechanical toughness and flexibility without compromising the high gas barrier properties essential for food packaging applications . Research demonstrates that incorporating TDCA units into polyester chains enhances performance, creating materials suitable for demanding applications . Furthermore, TDCA serves as a versatile linker in constructing metal-organic frameworks (MOFs), which are explored for their unique magnetic and luminescent properties . Beyond material science, TDCA acts as an important organic intermediate in developing various fine chemicals. It is employed in synthesizing fluorescent brightening agents, efficient agricultural fungicides, and pharmaceutical research, including investigations for anticancer drugs . This compound is for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene-2,5-dicarboxylic acid
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InChI

InChI=1S/C6H4O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
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InChI Key

YCGAZNXXGKTASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4S
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DSSTOX Substance ID

DTXSID7063392
Record name 2,5-Thiophenedicarboxylic acid
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Molecular Weight

172.16 g/mol
Source PubChem
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CAS No.

4282-31-9
Record name 2,5-Thiophenedicarboxylic acid
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Record name 2,5-Thiophenedicarboxylic acid
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Record name 2,5-Thiophenedicarboxylic acid
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Record name Thiophene-2,5-dicarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Thiophenedicarboxylic Acid (CAS: 4282-31-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Thiophenedicarboxylic acid (CAS: 4282-31-9), a versatile heterocyclic compound. This document details its physicochemical properties, synthesis methodologies, and significant applications in materials science and as a precursor in medicinal chemistry. Detailed experimental protocols for its use in the synthesis of Metal-Organic Frameworks (MOFs) and for the biological evaluation of its derivatives are provided, alongside visualizations of key processes.

Core Compound Properties

This compound, also known as thiophene-2,5-dicarboxylate, is a key building block in the synthesis of various functional materials, including conductive polymers, fluorescent brightening agents, and coordination polymers.[1][2] Its rigid structure and the coordinating ability of its carboxylate groups make it a valuable linker in the construction of Metal-Organic Frameworks (MOFs).[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below.

PropertyValueCitations
Molecular Formula C₆H₄O₄S[3]
Molecular Weight 172.16 g/mol [3][4]
Appearance White to off-white crystalline solid[5]
Melting Point >300 °C (decomposes)[1][2]
Solubility Soluble in polar solvents like water and alcohols.[5]
CAS Number 4282-31-9[4]
InChI InChI=1S/C6H4O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)[3][4]
InChIKey YCGAZNXXGKTASZ-UHFFFAOYSA-N[3][4]
SMILES C1=C(SC(=C1)C(=O)O)C(=O)O[4]
Spectroscopic DataDescription
¹H NMR Spectra available, providing information on the proton environments in the molecule.
¹³C NMR Spectra available, detailing the carbon framework of the compound.
Mass Spectrometry Data available for determining the molecular weight and fragmentation pattern.
Infrared (IR) Spec. Spectra available, showing characteristic vibrational frequencies of the functional groups.
UV-Vis Spectroscopy Data available, indicating the electronic absorption properties of the molecule.

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common laboratory-scale methods are summarized below.

Method 1: From Adipic Acid

A prevalent industrial method involves the reaction of adipic acid with thionyl chloride, followed by cyclization and aromatization.[3][4]

Method 2: From 2,5-Diiodothiophene (B186504)

A laboratory-scale synthesis involves the di-lithiation of 2,5-diiodothiophene followed by carboxylation with carbon dioxide.[6]

Key Applications and Experimental Protocols

This compound is a versatile building block with numerous applications. This section details its use in the synthesis of Metal-Organic Frameworks (MOFs) and as a precursor for compounds with potential anticancer activity.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a widely used organic linker for the construction of MOFs due to its rigidity and the coordinating ability of its carboxylate groups. These MOFs have potential applications in gas storage and separation.

The following protocol describes the synthesis of an indium-derived 2,5-thiophenedicarboxylate MOF.

Materials:

  • This compound (TDC)

  • Indium(III) chloride (InCl₃)

  • Dimethylformamide (DMF)

  • Dioxane

  • Cinchonine (B1669041)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized water

  • 20 mL scintillation vials

  • Syringe filter (0.45 µm)

Procedure:

  • Prepare a premixed solution of 18 mL of DMF and 12 mL of dioxane.

  • To this solution, add 107 mg (0.620 mmol) of this compound and 291 mg (1.32 mmol) of InCl₃.

  • In a separate vial, combine 324 mg (1.10 mmol) of cinchonine, 3 mL of deionized water, and 0.050 mL of concentrated HNO₃. Sonicate this mixture until all solids are dissolved.

  • Add the cinchonine solution to the DMF/dioxane mixture.

  • Sonicate the entire resulting solution for 10 minutes.

  • Filter the solution through a 0.45 µm syringe filter in 6 mL portions into six individual 20 mL scintillation vials.

  • Heat the vials at a specific temperature for a designated period to allow for crystal growth.

MOF_Synthesis_Workflow cluster_solution_prep Solution Preparation cluster_template_prep Template Preparation cluster_reaction Reaction and Crystallization start Start mix_solvents Mix DMF and Dioxane start->mix_solvents add_reactants Add this compound and InCl3 mix_solvents->add_reactants combine_solutions Combine Reactant and Template Solutions add_reactants->combine_solutions mix_template Combine Cinchonine, Water, and HNO3 sonicate_template Sonicate until dissolved mix_template->sonicate_template sonicate_template->combine_solutions sonicate_final Sonicate for 10 minutes combine_solutions->sonicate_final filter_solution Filter into Scintillation Vials sonicate_final->filter_solution heat_vials Heat for Crystal Growth filter_solution->heat_vials end End: MOF Crystals heat_vials->end

Caption: Experimental workflow for the synthesis of an indium-based MOF.

Precursor for Anticancer Agents

Derivatives of this compound, such as thiophene (B33073) carboxamides, have shown potential as anticancer agents. The proposed mechanisms of action for some thiophene derivatives involve the inhibition of tubulin polymerization and the WEE1 kinase, both of which are critical for cell division.[7]

The diagram below illustrates the potential mechanism by which certain thiophene derivatives may exert their anticancer effects. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle. Additionally, inhibition of WEE1 kinase, which negatively regulates the G2/M checkpoint, leads to premature mitotic entry. Both actions can result in mitotic catastrophe and subsequent cancer cell death.[7][8]

Anticancer_Mechanism cluster_drug_action Drug Action cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcome Outcome drug Thiophene Derivative tubulin Tubulin Polymerization drug->tubulin Inhibits wee1 WEE1 Kinase drug->wee1 Inhibits spindle_disruption Mitotic Spindle Disruption tubulin->spindle_disruption Leads to g2m_checkpoint G2/M Checkpoint Abrogation wee1->g2m_checkpoint Leads to mitotic_catastrophe Mitotic Catastrophe spindle_disruption->mitotic_catastrophe g2m_checkpoint->mitotic_catastrophe apoptosis Apoptosis / Cell Death mitotic_catastrophe->apoptosis

Caption: Proposed anticancer mechanism of thiophene derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is a general guideline for evaluating the cytotoxic effects of thiophene derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Thiophene derivative compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for an additional 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[1][9][10][11]

Synthesis of Fluorescent Brightening Agents

This compound is a key intermediate in the production of fluorescent whitening agents, such as 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (B47129). These compounds are used to enhance the whiteness of plastics, coatings, and inks.[12][13]

The synthesis involves the condensation of this compound with 5-tert-butyl-o-aminophenol.[12]

Materials:

  • This compound

  • 5-tert-butyl-o-aminophenol

  • Boric acid

  • Trichlorobenzene

  • Toluene (B28343)

  • Xylene

Procedure:

  • Reaction Setup: In a reactor, combine trichlorobenzene and toluene in a 5:1 weight ratio to form a mixed solvent.

  • Addition of Reactants: Add this compound, 5-tert-butyl-o-aminophenol, and boric acid to the solvent mixture.

  • Condensation: Heat the mixture to approximately 120°C to initiate the condensation reaction.

  • Dehydration: Continuously remove the water generated during the reaction using a water separator to drive the reaction to completion.

  • Distillation: Increase the temperature to around 230°C to distill off the solvents.

  • Crystallization and Purification: Cool the reaction mixture to allow the product to crystallize. The crude product can then be purified by recrystallization from a solvent such as xylene.[12][13]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in materials science and drug discovery. Its utility as a linker in MOFs and coordination polymers is well-established, and its derivatives show promise as potent anticancer agents. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this important compound. Further research into its biological activities and the development of novel materials based on this scaffold is warranted.

References

A Technical Guide to the Physicochemical Properties of 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Thiophenedicarboxylic acid (TDCA), a heterocyclic organic compound, is a pivotal building block for researchers and scientists in materials science, polymer chemistry, and drug development. Characterized by a central thiophene (B33073) ring flanked by two carboxylic acid groups, its rigid and electronically distinct structure makes it an excellent candidate for synthesizing advanced materials. TDCA is notably used as an organic linker in the formation of metal-organic frameworks (MOFs), a precursor for conductive polymers and high-performance polyesters, and an intermediate in the synthesis of pharmaceuticals, fungicides, and fluorescent brightening agents.[1][2][3][4] This guide provides an in-depth overview of the core physicochemical properties of TDCA, detailed experimental protocols, and logical workflows relevant to its synthesis and analysis.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values, compiled from various sources, provide a quantitative foundation for its application in research and development. It is important to note that some values are experimentally determined while others are estimates and should be regarded accordingly.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Identifiers
IUPAC Namethiophene-2,5-dicarboxylic acid[5]
Synonyms2,5-Dicarboxythiophene, TDCA[5][6]
CAS Number4282-31-9[5]
Molecular FormulaC₆H₄O₄S[4][5]
Molecular Weight172.16 g/mol [2][5]
Physical Properties
AppearanceWhite to light yellow crystalline powder[2][4][7]
Melting Point>300 °C, 355-360 °C, 359 °C[2][4][7]
Boiling Point272.46 °C (Rough Estimate)[8]
Density1.473 g/cm³ (Estimate)[8]
pKa2.76 ± 0.10 (Predicted)[8]
Solubility
WaterVery soluble / Slightly soluble[2][8]
MethanolAlmost transparent solubility[7][9]
Thermochemical Data
Enthalpy of Combustion- (Reported)
Enthalpy of Sublimation- (Reported)[1]

Note on solubility: There are conflicting reports regarding the solubility of TDCA in water, with sources describing it as both "very soluble" and "slightly soluble".[1][2][10][8] This discrepancy may depend on factors such as temperature and the crystalline form of the material. Researchers are advised to determine solubility experimentally for their specific conditions. Studies on its solid-liquid equilibrium in various organic and binary solvent systems are available.[11]

Spectroscopic and Crystallographic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. Comprehensive spectral data has been reported for this compound.

Table 2: Summary of Spectroscopic and Crystallographic Data

TechniqueDescriptionSource(s)
¹H-NMR Spectra available for structural confirmation.[12]
¹³C-NMR Spectra available, typically run in DMSO-d₆.[13]
FT-IR Data available from KBr wafer and ATR-IR techniques.[5][14]
UV-Vis UV-Visible spectra have been recorded.[5]
Mass Spectrometry GC-MS data is available, showing characteristic fragmentation.[5]
Raman Spectroscopy FT-Raman spectra have been reported.[5]
Crystal Structure Crystal data is accessible through the Crystallography Open Database (COD) under records 2204452 and 4504915.[5]

Experimental Protocols & Workflows

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound. Below are summaries of established experimental protocols.

Protocol 1: Synthesis from Adipic Acid

A common industrial synthesis route involves the reaction of adipic acid with thionyl chloride, followed by hydrolysis and purification.[1][15]

Methodology:

  • Reaction Setup: Adipic acid and a catalyst (e.g., 4-dimethylaminopyridine (B28879) or pyridine) are charged into a reactor.[8][15]

  • Chlorination: Thionyl chloride is added, and the mixture is heated to reflux (approx. 78-90 °C) for several hours.[15][16] This converts the adipic acid into an intermediate acid chloride.

  • Distillation: Excess thionyl chloride is removed via distillation. The remaining residue is heated to a higher temperature (e.g., 140-160 °C) to complete the reaction.[8][15][16]

  • Hydrolysis: The resulting acid chloride is carefully hydrolyzed by adding it to a sodium hydroxide (B78521) solution to form the disodium (B8443419) salt of TDCA.[15][16]

  • Purification & Decolorization: The aqueous solution is treated with activated carbon at an elevated temperature (e.g., 80 °C) to remove impurities and then filtered.[15]

  • Acidification: The filtrate is cooled, and hydrochloric or sulfuric acid is added to precipitate the this compound product by adjusting the pH to approximately 2.0.[15][16]

  • Isolation: The crystalline product is isolated by filtration, washed with water, and dried under vacuum.[15][16] Purity can be assessed by HPLC.[15]

G Diagram 1: Synthesis Workflow from Adipic Acid A Adipic Acid + Thionyl Chloride B Reflux with Catalyst (Pyridine) A->B Reaction C Distillation & Heat Treatment B->C Workup D Intermediate (Acid Chloride) C->D E Hydrolysis (NaOH solution) D->E F Decolorization (Activated Carbon) E->F Purification G Acidification (HCl / H2SO4) F->G H Filtration, Washing & Drying G->H I Purified TDCA H->I Isolation

Diagram 1: Synthesis Workflow from Adipic Acid
Protocol 2: Synthesis from 2,5-Diiodothiophene (B186504)

An alternative laboratory-scale synthesis involves the di-lithiation of a thiophene precursor followed by carboxylation.[17]

Methodology:

  • Reaction Setup: 2,5-diiodothiophene is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and anhydrous ether under a nitrogen atmosphere and cooled to -5 °C.[17]

  • Lithiation: n-Butyllithium (1.5 M solution) is added dropwise to the solution over 30 minutes. The mixture is then held at 0 °C for two hours to form the 2,5-dilithiothiophene intermediate.[17]

  • Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture, first at 0 °C and then at 10 °C, to carboxylate the intermediate. The mixture is stirred overnight at room temperature.[17]

  • Workup and Isolation: Water is added, and the aqueous layer is acidified with 2N sulfuric acid. The precipitated product is extracted with ether. The combined organic phases are washed with water and brine, dried over calcium sulfate, filtered, and the solvent is evaporated to yield the crude product.[17]

G Diagram 2: Synthesis from 2,5-Diiodothiophene A 2,5-Diiodothiophene in THF/Ether (-5°C) B Add n-Butyllithium (n-BuLi) A->B Lithiation C 2,5-Dilithiothiophene Intermediate B->C D Bubble CO2 gas (0-10°C) C->D Carboxylation E Acidic Workup (H2SO4) D->E F Extraction with Ether E->F Isolation G Drying & Solvent Evaporation F->G H Crude TDCA G->H

Diagram 2: Synthesis from 2,5-Diiodothiophene
General Analytical Workflow

The characterization of a synthesized organic compound like TDCA follows a logical progression of analytical techniques to confirm its identity, purity, and structure.[18][19][20]

G Diagram 3: General Analytical Workflow for TDCA cluster_structure Confirmation Steps Start Synthesized & Dried TDCA Sample Purity Purity Assessment (HPLC, Titration, EA) Start->Purity Structure Structural Elucidation Purity->Structure If Pure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (Molecular Weight) Structure->MS FuncGroup Functional Group ID (FT-IR, Raman) Structure->FuncGroup Thermal Thermal Properties (DSC, TGA, MP) Structure->Thermal Final Characterized Compound

Diagram 3: General Analytical Workflow for TDCA

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, bonding, and key experimental protocols related to 2,5-thiophenedicarboxylic acid. This important heterocyclic compound serves as a crucial building block in the synthesis of various materials, including fluorescent agents, fungicides, and pharmaceuticals.[1][2]

Core Molecular Properties

While specific crystallographic data for bond lengths and angles of the free acid were not available in the cited literature, the general properties of this compound are well-documented.

PropertyValue
Molecular Formula C₆H₄O₄S
Molecular Weight 172.16 g/mol [3][4]
Appearance White to light yellow powder or crystals[1]
Melting Point >300 °C[1]
CAS Number 4282-31-9[5]

Molecular Structure and Bonding

This compound consists of a central five-membered thiophene (B33073) ring substituted with two carboxylic acid groups at the 2 and 5 positions. The thiophene ring is an aromatic system, with the sulfur atom participating in the delocalized π-electron system. This aromaticity confers significant stability to the ring.

The bonding within the molecule is characterized by covalent sigma bonds forming the main framework and a delocalized pi system across the thiophene ring. The carboxylic acid functional groups are planar and can participate in extensive intermolecular hydrogen bonding. The molecule possesses two rotatable bonds between the thiophene ring and the carboxylic acid groups.[3]

The presence and nature of the functional groups can be confirmed by various spectroscopic techniques. For instance, infrared spectroscopy would reveal characteristic absorptions for the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and vibrations associated with the thiophene ring. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern and the electronic structure of the molecule.

Intermolecular Interactions and Crystal Packing

In the solid state, this compound molecules are expected to form an extensive network of intermolecular hydrogen bonds. The carboxylic acid groups are both hydrogen bond donors (from the hydroxyl group) and acceptors (at the carbonyl oxygen). This leads to the formation of strong, directional hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. These interactions are crucial in determining the physical properties of the solid, such as its high melting point and solubility in polar solvents.[2][6] The supramolecular structure is likely to feature dimeric hydrogen bonding between carboxylic acid groups of adjacent molecules, a common motif in carboxylic acid crystals.[7]

Visualization of Molecular Structure and Interactions

To illustrate the molecular structure and the logical relationship of its components, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Dimeric hydrogen bonding in this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following sections provide generalized procedures for key experimental techniques.

Synthesis Workflow

synthesis_workflow start Start: Adipic Acid + Thionyl Chloride step1 Chlorination Reaction start->step1 step2 Removal of Excess Thionyl Chloride step1->step2 step3 Hydrolysis step2->step3 step4 Acidification step3->step4 step5 Extraction with Ether step4->step5 step6 Drying and Solvent Removal step5->step6 end Product: this compound step6->end

Caption: General synthesis workflow for this compound.

X-ray Crystallography Protocol

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[8]

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

  • Crystal Mounting: A suitable crystal (typically < 0.1 mm in all dimensions) is selected and mounted on a goniometer head.[9]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[9] The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

  • Sample Preparation:

    • For ¹H NMR, 5-25 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[10][11]

    • For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of deuterated solvent is typically required.[10][11]

    • The solution is filtered through a small plug of glass wool in a Pasteur pipette into a 5 mm NMR tube to remove any particulate matter.[10][12]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

ATR-FTIR is a rapid and convenient method for obtaining the infrared spectrum of a solid sample with minimal preparation.[13]

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric and instrumental absorptions.[14]

  • Sample Application: A small amount of the powdered this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal surface.[15]

  • Sample Spectrum Acquisition: The infrared spectrum of the sample is recorded.

  • Data Processing: The final spectrum is typically displayed in terms of absorbance or transmittance as a function of wavenumber. The background spectrum is automatically subtracted from the sample spectrum.

References

Solubility of 2,5-Thiophenedicarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-thiophenedicarboxylic acid (TDCA) in various organic solvents. Understanding the solubility of TDCA, a versatile building block in the synthesis of polymers, dyes, and pharmaceuticals, is critical for its application in materials science and drug development.[1] This document compiles available data on its solubility, outlines common experimental methodologies for its determination, and presents a generalized workflow for such experimental procedures.

Core Physical and Chemical Properties

This compound (CAS: 4282-31-9) is a white to light yellow crystalline powder with a molecular formula of C₆H₄O₄S and a molecular weight of 172.16 g/mol .[1][2] It has a high melting point, reportedly above 300 °C.[3][4][5] While it is very soluble in water, its solubility in organic solvents varies significantly, which is a key consideration for its use in organic synthesis and material science applications.[3][4][5][6]

Quantitative Solubility Data

A key study investigated the solid-liquid equilibrium of this compound in several organic solvents at temperatures ranging from 278.15 K to 333.15 K under atmospheric pressure.[7] The solvents studied include methanol, ethanol (B145695), isopropanol, n-butanol, acetic acid, n-hexane, acetonitrile, and acetone.[7] The study concluded that ethanol is the most suitable solvent for the crystallization process of this compound.[7]

The following table summarizes the solvents in which the solubility of this compound has been experimentally determined.

SolventTemperature Range (K)
Methanol278.15 - 333.15
Ethanol278.15 - 333.15
Isopropanol278.15 - 333.15
n-Butanol278.15 - 333.15
Acetic Acid278.15 - 333.15
n-Hexane278.15 - 333.15
Acetonitrile278.15 - 333.15
Acetone278.15 - 333.15

Table 1: Organic solvents in which the solubility of this compound has been studied.[7]

Further research has also explored the solid-liquid equilibrium of this compound in binary solvent mixtures, such as acetic acid + ethanol and water + ethanol.[7][8]

Experimental Protocol for Solubility Determination

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process. A common and reliable method employed for such measurements is the gravimetric method. The following is a generalized protocol that reflects a standard approach for determining the solubility of a compound like this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Crystallization vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated thermometer

  • Syringe with a filter (e.g., 0.45 µm)

  • Pre-weighed vials

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation: An excess amount of this compound is added to a known mass of the chosen organic solvent in the crystallization vessel.

  • Equilibration: The vessel is sealed and placed in the thermostatic water bath set to the desired temperature. The solution is continuously stirred to ensure it reaches equilibrium. The time required to reach equilibrium should be determined experimentally, but is typically several hours.

  • Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to settle. A sample of the clear, saturated supernatant is withdrawn using a pre-heated syringe fitted with a filter to prevent any solid particles from being collected.

  • Gravimetric Analysis: The collected sample is immediately transferred to a pre-weighed vial. The exact mass of the saturated solution is determined using an analytical balance.

  • Solvent Evaporation: The solvent in the vial is then evaporated, typically in a drying oven at a temperature below the decomposition point of the solute, until a constant weight is achieved.

  • Mass Determination: The mass of the remaining solid (the dissolved this compound) is measured.

  • Calculation: The solubility is then calculated, commonly expressed as mass fraction, mole fraction, or grams of solute per 100 g of solvent.

  • Repetition: The experiment is repeated at different temperatures to obtain a solubility curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B C Sampling of Saturated Supernatant B->C D Gravimetric Analysis of Sample C->D E Solvent Evaporation D->E F Mass Determination of Solute E->F G Calculation of Solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

Thermodynamic Analysis

The temperature-dependent solubility data can be further utilized to calculate important thermodynamic properties of the dissolution process, such as the standard molar enthalpy (ΔH°), standard molar Gibbs energy (ΔG°), and standard molar entropy (ΔS°).[7] These parameters provide valuable insights into the spontaneity and energetic favorability of the dissolution of this compound in different solvents. The van't Hoff analysis is a common method used to derive these thermodynamic quantities from the experimental solubility data.[7]

References

Synthesis of 2,5-Thiophenedicarboxylic Acid from Adipic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Thiophenedicarboxylic acid (TDCA) is a valuable heterocyclic compound widely utilized as a building block in the synthesis of fluorescent whitening agents, performance polymers, and pharmaceuticals.[1][2] Its rigid, aromatic structure and the presence of two carboxylic acid functional groups make it an ideal monomer for creating materials with enhanced thermal and mechanical properties.[2] While various synthetic routes to TDCA exist, a notable and industrially relevant method involves the direct conversion of adipic acid.[1][3][4] This guide provides an in-depth technical overview of this synthesis, tailored for researchers, scientists, and professionals in drug development.

Reaction Overview

The synthesis of this compound from adipic acid is primarily achieved through a reaction with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).[5][6] The reaction proceeds through the formation of adipoyl chloride, which then undergoes a complex cyclization and aromatization sequence to yield the thiophene (B33073) ring.

The overall chemical transformation can be represented as follows:

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from adipic acid, based on established laboratory and scaled-up processes.

Protocol 1: Laboratory Scale Synthesis

This protocol is adapted from patented laboratory procedures.[6]

Materials:

  • Adipic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Initial Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, condenser, and dropping funnel, charge 655 g (5.5 mol) of thionyl chloride and 11 g (0.14 mol) of pyridine. Heat the mixture to 30-35°C.

  • Addition of Adipic Acid: Gradually add 204.4 g (1.4 mol) of adipic acid to the reaction mixture over 1 hour. The escaping hydrogen chloride and sulfur dioxide gas should be led off and absorbed.

  • Second Thionyl Chloride Addition: Heat the mixture to 85-95°C and add a further 4 to 7 parts of thionyl chloride. Maintain good reflux at this temperature.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and other volatile by-products by distillation under reduced pressure (10-50 mbar) at a temperature of 80-110°C.

  • Completion of Reaction: Heat the distillation residue to 140-160°C and maintain this temperature for approximately 3 hours to bring the reaction to completion, yielding the acid chloride of this compound.

  • Hydrolysis: The resulting acid chloride is then hydrolyzed. Prepare a solution of 1600 g of water and 490 g of a 30% sodium hydroxide solution. The hot melt of the acid chloride is added incrementally to this solution, maintaining the temperature between 40-50°C.

  • Acidification and Isolation: Adjust the pH of the resulting solution with hydrochloric acid to precipitate the free this compound. The precipitate is then filtered, washed, and dried.

Protocol 2: Large-Scale Synthesis

This protocol is based on a scaled-up industrial process.[5]

Materials:

  • Adipic acid: 365 kg

  • 4-dimethylaminopyridine (DMAP): 8 kg

  • Thionyl chloride: 3500 kg

  • Sodium hydroxide solution (30%)

  • Hydrochloric acid

  • Activated carbon

Procedure:

  • Charging the Reactor: In a clean and dry reactor, charge 365 kg of adipic acid and 8 kg of 4-dimethylaminopyridine under vacuum. Then, introduce 3500 kg of thionyl chloride under vacuum.

  • Initial Reaction: After standing for 6 minutes, begin stirring and open the cooling water to the reactor jacket and condenser. Stir for 30 minutes under exhaust.

  • Heating and Reflux: Heat the mixture. The material temperature should be increased to 78°C over approximately 5 hours and then maintained at a good reflux between 78-81°C for 3.5 hours.

  • Distillation of Excess Thionyl Chloride: Over 21 hours, slowly raise the temperature to 110°C to distill off the excess thionyl chloride.

  • High-Temperature Reaction and Vacuum Distillation: Increase the temperature to 120°C and apply a vacuum to distill off high-boiling point by-products. Further, raise the temperature to 138°C and maintain. The temperature is then slowly raised to 165°C under a vacuum of 0.07 MPa to distill the acid chloride, yielding approximately 475 kg.

  • Hydrolysis: The distilled acid chloride is heated to 70°C, and 100 kg of water is added dropwise until the acid chloride is fully hydrolyzed to a solid. Add water to a total volume of 2500 L.

  • Basification and Heating: Add a 30% concentration of liquid sodium hydroxide to adjust the pH to 10. Heat the mixture to 72°C and hold for 2 hours, ensuring the pH remains around 9.3.

  • Decolorization and Filtration: Cool the solution to 40°C. Add activated carbon and stir at 80°C for 1 hour for decolorization. Cool to 30°C and filter the solution.

  • Acidification and Product Isolation: Transfer the filtrate to an acidification reactor. Add hydrochloric acid dropwise while stirring to bring the pH to 2.0. The precipitated product is then centrifuged, and the filter cake is dried.

  • Drying: The final product is dried in a vacuum dryer at 110°C for 4.5 hours under a vacuum of 0.08 MPa.

Quantitative Data Summary

The following table summarizes the quantitative data from the described large-scale synthesis protocol.[5]

ParameterValue
Reactants
Adipic Acid365 kg
4-dimethylaminopyridine (DMAP)8 kg
Thionyl Chloride3500 kg
Reaction Conditions
Initial Reaction Temperature40°C
Reflux Temperature78-81°C
Reflux Time3.5 hours
Final Reaction Temperature138°C (maintained)
Acid Chloride Distillation Temperatureup to 165°C
Hydrolysis Temperature70°C
Basification pH9.3 - 10
Decolorization Temperature80°C
Final Product pH2.0
Drying Temperature110°C
Yield and Purity
Yield of Acid Chloride475 kg
Final Product Weight325 kg
Yield (based on Adipic Acid)75.58%
Purity (HPLC)99.13%

Visualizations

Reaction Pathway

The following diagram illustrates the conceptual reaction pathway from adipic acid to this compound.

G AdipicAcid Adipic Acid AdipoylChloride Adipoyl Chloride (Intermediate) AdipicAcid->AdipoylChloride CyclizedIntermediate Cyclized Dichloro- Intermediate AdipoylChloride->CyclizedIntermediate TDCA This compound CyclizedIntermediate->TDCA ThionylChloride SOCl₂ ThionylChloride->AdipoylChloride Catalyst Pyridine or DMAP Catalyst->AdipoylChloride Heat1 Heat Heat1->CyclizedIntermediate Heat2 High Heat Heat2->TDCA

Conceptual reaction pathway for TDCA synthesis.

Experimental Workflow

This diagram outlines the major steps in the large-scale synthesis and purification process.

G Start Start Reaction Reaction of Adipic Acid with Thionyl Chloride Start->Reaction Distillation Distillation of Excess Thionyl Chloride Reaction->Distillation HighTempReaction High Temperature Reaction and Vacuum Distillation Distillation->HighTempReaction Hydrolysis Hydrolysis of Acid Chloride HighTempReaction->Hydrolysis Purification Basification, Decolorization, and Filtration Hydrolysis->Purification Acidification Acidification and Precipitation Purification->Acidification Isolation Centrifugation and Drying Acidification->Isolation End Final Product: This compound Isolation->End

Workflow for the synthesis of TDCA.

References

Spectroscopic Analysis of 2,5-Thiophenedicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Thiophenedicarboxylic acid, a vital building block in the synthesis of various materials and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing key identifiers for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the molecular structure of this compound, revealing the chemical environment of its constituent hydrogen and carbon atoms. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is characterized by two main signals. Due to the symmetrical nature of the molecule, the two protons on the thiophene (B33073) ring are chemically equivalent, as are the two carboxylic acid protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9Singlet2HThiophene ring protons (H-3, H-4)
~13.5 (broad)Singlet2HCarboxylic acid protons (-COOH)

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature and may appear as a very broad signal.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum in DMSO-d6 displays three distinct signals, corresponding to the three unique carbon environments in the molecule.[1][2]

Chemical Shift (δ) ppmAssignment
~163Carboxylic acid carbons (C=O)
~142Thiophene ring carbons attached to carboxylic acids (C-2, C-5)
~132Thiophene ring carbons bearing hydrogen (C-3, C-4)
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The data presented below is typical for a solid-state measurement using an Attenuated Total Reflectance (ATR) or KBr pellet method.[3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500Strong, BroadO-H stretch of the carboxylic acid dimer
~1680StrongC=O stretch of the carboxylic acid
~1550MediumC=C stretch of the thiophene ring
~1420MediumO-H bend of the carboxylic acid
~1290StrongC-O stretch of the carboxylic acid
~820MediumC-H out-of-plane bend of the thiophene ring
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, which is crucial for confirming its identity. The data below was obtained via electron ionization (EI).

m/zRelative Intensity (%)Assignment
17294.8[M]⁺ (Molecular Ion)
155100.0[M - OH]⁺
1275.7[M - COOH]⁺
11121.4[M - COOH - O]⁺
839.8
828.9
819.4
551.9
459.1[COOH]⁺
3915.5

Note: The fragmentation pattern is consistent with the characteristic loss of hydroxyl (-OH) and carboxyl (-COOH) groups from the molecular ion.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a standard 5 mm NMR tube.

  • Cap the NMR tube and gently agitate to ensure complete dissolution. A brief period of sonication may be used if necessary.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d6.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-16 ppm.

  • Referencing: The residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) is used as the internal reference.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher (corresponding to the proton frequency).

  • Solvent: DMSO-d6.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak of DMSO-d6 (δ ≈ 39.5 ppm) is used as the internal reference.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol
  • Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound powder onto the center of the ATR crystal to completely cover it.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • After the measurement, clean the ATR crystal thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Note: As this compound is a non-volatile solid, derivatization is typically required for GC-MS analysis. A common method is silylation to convert the carboxylic acids to their more volatile trimethylsilyl (B98337) (TMS) esters.

Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of this compound into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection.

GC-MS Parameters:

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow Sample Sample: This compound NMR_Prep Sample Preparation (Dissolution in DMSO-d6) Sample->NMR_Prep IR_Prep Sample Preparation (Solid State - ATR) Sample->IR_Prep MS_Prep Sample Preparation (Derivatization for GC-MS) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition (FTIR) IR_Prep->IR_Acq MS_Acq MS Data Acquisition (GC-MS) MS_Prep->MS_Acq NMR_Data NMR Spectra & Data NMR_Acq->NMR_Data IR_Data IR Spectrum & Data IR_Acq->IR_Data MS_Data Mass Spectrum & Data MS_Acq->MS_Data Analysis Data Analysis and Structural Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: General workflow for spectroscopic analysis.

References

Thermal Stability and Decomposition of 2,5-Thiophenedicarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Thiophenedicarboxylic acid (TDCA) is a versatile heterocyclic building block of significant interest in the development of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical agents. Its rigid, aromatic structure imparts desirable thermal properties to the materials into which it is incorporated. Understanding the intrinsic thermal stability and decomposition pathway of TDCA is crucial for its effective application, particularly in drug development and materials science, where thermal processing and long-term stability are critical parameters.

While a comprehensive, publicly available dataset on the thermal decomposition of pure this compound is limited, this guide synthesizes the available information and provides a framework for its thermal analysis. A key study identified, which contains detailed thermal analysis data, is "DFT, spectroscopic, DSC/TGA, electronic, biological and molecular docking investigation of this compound: A promising anticancer agent" published in the Journal of Molecular Structure. However, the full text of this article, containing the specific experimental data, is not widely accessible at this time.

Thermal Profile of this compound

Based on available data, this compound is a highly thermally stable compound. It is consistently reported to have a melting point above 300 °C, indicating strong intermolecular forces within its crystal lattice.

Key Thermal Characteristics (Qualitative)
  • High Melting Point: The melting point of >300 °C suggests that significant thermal energy is required to overcome the crystalline structure.

  • Decomposition Behavior: It is anticipated that decomposition occurs at or near the melting point. The decomposition process is likely to involve decarboxylation, where the carboxylic acid groups are lost as carbon dioxide. The stability of the thiophene (B33073) ring itself will influence the final decomposition products at higher temperatures.

Due to the lack of specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in the public domain, a detailed breakdown of decomposition temperatures and associated weight losses cannot be definitively provided in a tabular format at this time.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and decomposition of this compound, a series of standard thermal analysis techniques should be employed. The following outlines the typical experimental methodologies.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of the material as a function of temperature. This provides information on decomposition temperatures, the number of decomposition steps, and the composition of the material.

Typical Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • The initial temperature is set to ambient (e.g., 25 °C).

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600-800 °C).

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to identify the onset of decomposition, peak decomposition temperatures, and the percentage of weight loss at each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting, crystallization, glass transitions, and other thermal events.

Typical Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • The instrument is calibrated using standard reference materials (e.g., indium).

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically a heating ramp at a constant rate (e.g., 10 °C/min) that encompasses the expected melting and decomposition temperatures.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events, and to determine the temperatures and enthalpy changes associated with these transitions.

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of a compound like this compound.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Advanced Analysis (Optional) Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Weight Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Phase Transitions, Enthalpy) DSC->DSC_Data Interpretation Combined Interpretation: - Onset of Decomposition - Decomposition Steps - Melting Point - Thermal Stability Range TGA_Data->Interpretation DSC_Data->Interpretation TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) or TGA-FTIR Interpretation->TGA_MS For mechanistic insight Evolved_Gas Identification of Decomposition Products TGA_MS->Evolved_Gas

Figure 1. Logical workflow for the thermal analysis of this compound.

Conclusion

The Genesis of a Versatile Building Block: A Technical History of 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical discovery and synthetic evolution of 2,5-thiophenedicarboxylic acid, a pivotal molecule in materials science and pharmaceutical development. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive technical guide, complete with detailed experimental protocols, quantitative data, and visualized synthetic pathways.

The journey of this compound, a seemingly simple heterocyclic compound, is intrinsically linked to the birth of thiophene (B33073) chemistry itself. Its story begins not with a direct synthesis, but with the foundational discovery of the thiophene ring by German chemist Viktor Meyer in 1882.[1][2] Meyer's serendipitous identification of thiophene as a contaminant in benzene, through the failure of the "indophenin test" with purified benzene, ignited a flurry of research into this new class of sulfur-containing aromatic compounds.[1]

The Dawn of Thiophene Chemistry: Early Synthetic Milestones

Following Meyer's discovery, the late 19th century witnessed the rapid development of fundamental methods for constructing the thiophene ring, laying the groundwork for the eventual synthesis of its derivatives.

  • Viktor Meyer's Inaugural Synthesis (1883): A year after its discovery, Meyer reported the first synthesis of the parent thiophene from acetylene (B1199291) and sulfur, a landmark achievement that opened the door to targeted thiophene chemistry.[1]

  • The Paal-Knorr Thiophene Synthesis (1884): Independently developed by Carl Paal and Ludwig Knorr, this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), to form the thiophene ring.[1][3] This versatile synthesis became a cornerstone for creating substituted thiophenes.[4]

  • The Volhard-Erdmann Cyclization (1885): Jacob Volhard and Hugo Erdmann developed a method for synthesizing thiophenes by the cyclization of 1,4-difunctional compounds, such as disodium (B8443419) succinate, with phosphorus heptasulfide.[1]

While these pioneering efforts focused on the synthesis of the core thiophene structure and its simpler alkyl or aryl derivatives, they provided the chemical toolkit necessary for the subsequent creation of more complex molecules like this compound.

The Emergence of this compound: Key Synthetic Approaches

While a definitive first synthesis of this compound is not clearly documented in the immediate aftermath of thiophene's discovery, several key synthetic routes have been established and refined over the decades. These methods can be broadly categorized into ring-formation strategies and functionalization of a pre-formed thiophene ring.

Synthesis from Acyclic Precursors

A dominant and industrially significant route to this compound involves the construction of the thiophene ring from a linear, non-cyclic starting material. The most prominent example is the synthesis from adipic acid.

Synthesis from Adipic Acid and Thionyl Chloride: This widely used industrial method involves the reaction of adipic acid with thionyl chloride in the presence of a catalyst, such as pyridine. The reaction proceeds through the formation of an acid chloride intermediate, which then undergoes cyclization and subsequent hydrolysis to yield this compound.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Adipic Acid

Materials:

  • Adipic acid

  • Thionyl chloride

  • Pyridine (catalyst)

  • Sodium hydroxide (B78521) solution (30%)

  • Sulfuric acid

  • Activated carbon

  • Filtration aid (e.g., Kieselgur)

  • Water

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, condenser, dropping funnel, and inert gas inlet, add 3 to 6 parts of thionyl chloride and a catalytic amount of pyridine.

  • Gradually add 1 part of adipic acid to the mixture while maintaining the temperature between 20°C and 90°C.

  • Add a further 4 to 7 parts of thionyl chloride, maintaining the temperature in the range of 85°C to 95°C.

  • After the addition is complete, remove excess thionyl chloride and volatile by-products under reduced pressure.

  • Heat the reaction mixture to a temperature between 140°C and 160°C to bring the reaction to completion, forming the acid chloride of thiophene-2,5-dicarboxylic acid.

  • Cool the reaction mixture and hydrolyze the resulting acid chloride by adding it to an aqueous solution of sodium hydroxide.

  • Adjust the pH of the solution to 4.8-5.0 with sulfuric acid.

  • Decolorize the solution with activated carbon and clarify with a filtration aid.

  • Acidify the filtrate with sulfuric acid to precipitate the crude this compound.

  • Isolate the product by filtration, wash with water, and dry.[5]

Synthesis via Functionalization of the Thiophene Ring

Another strategic approach involves the introduction of carboxylic acid functional groups onto a pre-existing thiophene ring.

Carboxylation of 2,5-Dihalothiophenes: This method utilizes a 2,5-dihalogenated thiophene, such as 2,5-diiodothiophene (B186504) or 2,5-dibromothiophene, as the starting material. The dihalothiophene is treated with a strong base, typically an organolithium reagent like n-butyllithium, to generate a dianion intermediate. This intermediate is then quenched with carbon dioxide to introduce the two carboxylic acid groups.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these key synthetic methodologies, the following diagrams have been generated using the DOT language.

Synthesis_from_Adipic_Acid Adipic_Acid Adipic Acid Acid_Chloride_Intermediate Acid Chloride Intermediate Adipic_Acid->Acid_Chloride_Intermediate Reaction with Thionyl_Chloride Thionyl Chloride (Pyridine catalyst) Thionyl_Chloride->Acid_Chloride_Intermediate Cyclization Cyclization Acid_Chloride_Intermediate->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis TDCA This compound Hydrolysis->TDCA

Caption: Synthesis of this compound from Adipic Acid.

Synthesis_from_Dihalothiophene Dihalothiophene 2,5-Dihalothiophene Dianion Dianion Intermediate Dihalothiophene->Dianion Reaction with Organolithium Organolithium Reagent Organolithium->Dianion TDCA This compound Dianion->TDCA Quenching with CO2 Carbon Dioxide CO2->TDCA

Caption: Synthesis from a 2,5-Dihalothiophene Precursor.

Quantitative Data

The physicochemical properties of this compound are crucial for its application in various fields. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₄O₄S[7]
Molecular Weight 172.16 g/mol [7]
Melting Point >300 °C (decomposes)
Appearance White to off-white crystalline powder
Solubility in Water Sparingly soluble
pKa pKa1 ≈ 3.5, pKa2 ≈ 4.5

Conclusion

From its conceptual roots in the discovery of the thiophene ring to its modern-day production and application, this compound has evolved into a molecule of significant scientific and industrial importance. The development of robust synthetic methods has enabled its use as a versatile building block in the creation of advanced materials, including conductive polymers and high-performance polyesters, as well as in the synthesis of pharmaceutically active compounds. The historical journey of this compound underscores the profound impact of fundamental discoveries in organic chemistry on the advancement of materials science and drug development.

References

A Technical Guide to the Carboxyl Group Reactivity of 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the carboxyl groups in 2,5-Thiophenedicarboxylic acid, a versatile heterocyclic building block. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows for the principal reactions involving the carboxylic acid functionalities. The information compiled herein is intended to support research and development activities in polymer chemistry, materials science, and drug discovery.

Core Reactivity of the Carboxyl Groups

This compound (TDC) is a symmetrical molecule featuring two carboxylic acid groups attached to a central thiophene (B33073) ring. The electron-rich nature of the thiophene ring influences the acidity and reactivity of these carboxyl groups. The predicted pKa of this compound is approximately 2.76, indicating that it is a relatively strong dicarboxylic acid. This acidity facilitates various reactions typical of carboxylic acids, including salt formation, esterification, amidation, and conversion to more reactive acyl chlorides.

The two carboxyl groups are chemically equivalent, suggesting they should exhibit similar reactivity. However, steric hindrance and electronic effects introduced by the substitution of one group can potentially influence the reactivity of the second.

Key Reactions and Experimental Data

The carboxyl groups of this compound readily undergo several important chemical transformations. The following sections provide quantitative data and experimental protocols for these key reactions.

Conversion to Acyl Chloride

The transformation of the dicarboxylic acid to the corresponding diacyl chloride is a common strategy to activate the carboxyl groups for subsequent reactions. This is typically achieved using thionyl chloride, often with a catalytic amount of a base like pyridine.

Table 1: Synthesis of this compound Dichloride

ReagentsCatalystTemperature (°C)Reaction TimeYieldReference
Adipic acid, Thionyl chloridePyridine85-9510-18 hNot specified[1]
Adipic acid, Thionyl chloridePyridine140-160 (final step)Not specifiedHigh (inferred)[2]

Experimental Protocol: Synthesis of this compound Dichloride [1][2]

  • To a reaction vessel equipped with a stirrer, thermometer, condenser, and dropping funnel, add 1 molar equivalent of adipic acid to 6.5-8 molar equivalents of thionyl chloride.

  • Add a catalytic amount of pyridine.

  • Slowly heat the mixture to 85-95°C and maintain this temperature for 10-18 hours.

  • Remove the excess thionyl chloride, for instance, by distillation under reduced pressure.

  • Heat the reaction mixture to 100-130°C and maintain for 1-3 hours to complete the reaction.

  • The resulting this compound dichloride can be purified by distillation.

Note: This protocol describes the synthesis from adipic acid, which cyclizes and aromatizes to form the thiophene ring, with the carboxyl groups being converted to acid chlorides in situ.

Esterification

Esterification of this compound is a crucial reaction for the synthesis of polyesters and other functional materials. The reaction can be carried out directly with alcohols under acidic conditions or via the more reactive diacyl chloride.

Table 2: Synthesis of this compound Esters

ReactantsCatalyst/MethodProductYieldReference
Thiophene, CCl4, ROHVO(acac)2, Fe(acac)3, or Mo(CO)62-Thiophenecarboxylic and this compound esters44-85% (total)[3]
Dimethyl 2,5-thiophenedicarboxylate, Glycols (3-6 carbons)TBT, TTIPPoly(alkylene 2,5-thiophenedicarboxylate)sNot specified[4]

Experimental Protocol: Synthesis of Dimethyl 2,5-Thiophenedicarboxylate [4]

This protocol is for the synthesis of the dimethyl ester, which is a common precursor for polyesters.

  • This compound is first converted to its dimethyl ester. While the specific conditions are not detailed in the provided text, a standard Fischer esterification can be employed.

  • In a typical procedure, this compound would be refluxed in an excess of methanol (B129727) with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • The reaction progress can be monitored by techniques like thin-layer chromatography.

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The crude product is then purified, for example, by recrystallization.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis [4]

  • Combine dimethyl 2,5-thiophenedicarboxylate (1 molar equivalent) and a diol (e.g., 1,3-propanediol, 1,4-butanediol) in a 1:2 molar ratio in a glass reactor.

  • Add catalysts such as titanium tetrabutoxide (TBT) and titanium isopropoxide (TTIP) (e.g., 200 ppm of each).

  • The mixture is heated in a thermostated bath to initiate the transesterification reaction, leading to the formation of the polyester.

Amidation

The formation of amides from this compound is another important functionalization. This can be achieved by reacting the diacyl chloride or activated esters with amines. While specific yields for the amidation of this compound were not found, it is mentioned that branched alkyl esters of this diacid can provide acid amides in higher yields under milder conditions.

Reaction Workflows

The following diagrams illustrate the logical flow of the key reactions of the carboxyl groups of this compound.

G TDC This compound SOCl2 Thionyl Chloride (SOCl₂) Pyridine (cat.) TDC->SOCl2 DiacylChloride This compound Dichloride SOCl2->DiacylChloride Hydrolysis Hydrolysis (H₂O) DiacylChloride->Hydrolysis Hydrolysis->TDC

Caption: Conversion of this compound to its Diacyl Chloride.

G TDC This compound Alcohol Alcohol (ROH) Acid Catalyst (H⁺) TDC->Alcohol Diester This compound Diester Alcohol->Diester

Caption: Direct Esterification of this compound.

G DiacylChloride This compound Dichloride Amine Amine (RNH₂) DiacylChloride->Amine Diamide This compound Diamide Amine->Diamide

Caption: Amidation via the Diacyl Chloride.

Conclusion

The carboxyl groups of this compound exhibit typical reactivity for aromatic dicarboxylic acids, readily undergoing conversion to acyl chlorides, esters, and amides. This reactivity makes it a valuable monomer for the synthesis of high-performance polymers and a versatile building block in organic synthesis. While the two carboxyl groups are electronically equivalent, further research into selective mono-functionalization could unveil more nuanced reactivity and open up new avenues for the design of complex molecules and materials. The provided protocols and data serve as a foundational resource for researchers working with this important heterocyclic compound.

References

A Technical Guide to High-Purity 2,5-Thiophenedicarboxylic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2,5-Thiophenedicarboxylic acid, a versatile heterocyclic building block with significant applications in pharmaceutical and materials science research. This document outlines commercial supplier specifications, analytical methodologies for quality control, and insights into its role in relevant biological pathways.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers, catering to laboratory-scale research through to bulk manufacturing needs. The purity of the commercially available material is typically high, with most suppliers offering grades of 99% or greater. The compound is generally supplied as a white to light yellow crystalline powder.

For researchers and drug development professionals, the consistency and purity of starting materials are critical. The following table summarizes the specifications of this compound available from prominent chemical suppliers.

SupplierPurity SpecificationAnalytical MethodProduct Number
Sigma-Aldrich 99%[1][2]-405191
Tokyo Chemical Industry (TCI) >98.0%GC, TitrationT2347
Ottokemi 99%[3]-T 3178
Fisher Scientific (Alfa Aesar) 97%--
Georganics High Purity[4]-GEO-02317
Benchchem High-Purity--
Chem-Impex ---
Hangzhou Lingrui Chemical 90-99.99%--

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is crucial for its application in sensitive research areas such as drug development. The primary analytical techniques employed for quality control are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS). Titration is also a common method for determining the assay of the dicarboxylic acid.

Representative HPLC Protocol for Purity Determination

While specific protocols are proprietary to each supplier, a general reverse-phase HPLC method can be employed for the purity analysis of this compound. One synthesis report mentions the use of HPLC to confirm a purity of 99.13%[5]. Based on methods for similar aromatic carboxylic acids, a representative protocol is provided below.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm). Flow Rate: 1.0 mL/min Injection Volume: 10 µL Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent).

This method separates the main compound from potential impurities, such as unreacted starting materials, byproducts from the synthesis, or degradation products. The peak area of this compound relative to the total peak area provides a quantitative measure of its purity.

General Gas Chromatography (GC) Method

For the analysis of volatile impurities, Gas Chromatography is a suitable technique. Tokyo Chemical Industry (TCI) specifies GC as one of the methods for purity determination.

Column: A non-polar or medium-polarity capillary column. Injector Temperature: 250 °C Detector: Flame Ionization Detector (FID) Carrier Gas: Helium or Nitrogen Temperature Program: A temperature gradient is programmed to ensure the separation of components with different boiling points. Sample Preparation: The sample may require derivatization to increase its volatility before injection.

Potential Impurities

The synthesis of this compound can result in several potential impurities. Common synthetic routes, such as the oxidation of 2,5-dimethylthiophene (B1293386) or the reaction of adipic acid with a sulfurizing agent, may lead to the following types of impurities[6]:

  • Unreacted Starting Materials: Residual amounts of the initial reagents used in the synthesis.

  • Isomeric Byproducts: Formation of other thiophene (B33073) dicarboxylic acid isomers.

  • Oxidation Products: Incomplete or over-oxidation can lead to related compounds.

  • Residual Solvents: Solvents used during the synthesis and purification process.

A combination of HPLC and GC-MS is often necessary for a comprehensive impurity profile.

Role in Drug Development and Signaling Pathways

Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer properties. This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

Thiophene derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.

A notable mechanism of action for certain thiophene derivatives involves the disruption of microtubule dynamics, which is a critical process for cell division. One study identified a tetrahydrobenzo[b]thiophene derivative that acts as a tubulin polymerization destabilizer, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This compound was also found to inhibit WEE1 kinase, a key regulator of the cell cycle.

Below is a diagram illustrating a generalized signaling pathway for the anticancer activity of such thiophene derivatives.

anticancer_pathway cluster_drug Drug Action cluster_cell Cancer Cell Thiophene_Derivative Thiophene Derivative Tubulin Tubulin Thiophene_Derivative->Tubulin Inhibits Polymerization WEE1_Kinase WEE1 Kinase Thiophene_Derivative->WEE1_Kinase Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for G2M_Arrest G2/M Phase Arrest WEE1_Kinase->G2M_Arrest Regulates Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to synthesis_workflow Start Starting Materials Reaction Chemical Synthesis Start->Reaction Crude_Product Crude Product Isolation Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product High-Purity this compound Purification->Final_Product QC Quality Control (HPLC, GC, etc.) Final_Product->QC

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bio-based Polyesters from 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bio-based polyesters derived from 2,5-thiophenedicarboxylic acid (TDCA). TDCA is a promising bio-based aromatic diacid that can be derived from renewable resources, offering a sustainable alternative to petroleum-based monomers in the synthesis of high-performance polymers.[1][2] The resulting polyesters exhibit excellent thermal stability, mechanical properties, and gas barrier performance, making them suitable for a variety of applications, including sustainable packaging and biomedical materials.[3][4][5][6]

Introduction to this compound-Based Polyesters

This compound is an aromatic dicarboxylic acid with a structure similar to terephthalic acid (TPA) and 2,5-furandicarboxylic acid (FDCA), which are common monomers in polyester (B1180765) synthesis.[1][2] The incorporation of the thiophene (B33073) ring into the polyester backbone can enhance the polymer's properties, such as its thermal stability and barrier properties.[6][7] These polyesters are typically synthesized via a two-step melt polycondensation method, a facile and green process that avoids the use of solvents.[1][2][5] By varying the aliphatic diol co-monomer, the properties of the resulting polyesters, such as their crystallinity, thermal transitions, and mechanical strength, can be tailored for specific applications.[5][8][9]

Synthesis Pathway and Experimental Workflow

The general synthesis of poly(alkylene 2,5-thiophenedicarboxylate)s involves a two-stage melt polycondensation process. The first stage is an esterification or transesterification reaction, followed by a polycondensation stage under high vacuum to increase the molecular weight of the polymer.

Synthesis_Pathway cluster_stage1 Stage 1: Esterification/ Transesterification cluster_stage2 Stage 2: Polycondensation TDCA 2,5-Thiophenedicarboxylic Acid (TDCA) or Dimethyl 2,5-Thiophenedicarboxylate (DMTD) Oligomer Low Molecular Weight Oligomer TDCA->Oligomer Heat, N2 flow Diol Aliphatic Diol (e.g., 1,3-propanediol, 1,4-butanediol) Diol->Oligomer Catalyst Catalyst (e.g., TBT, TTIP) Catalyst->Oligomer Methanol (B129727) Methanol or Water Oligomer->Methanol By-product removal Polyester High Molecular Weight Polyester Oligomer->Polyester High Temp, Vacuum

Caption: General synthesis pathway for bio-based polyesters from TDCA.

A typical experimental workflow for the synthesis and characterization of these polyesters is outlined below.

Experimental_Workflow cluster_characterization Characterization Techniques Start Start Monomer_Prep Monomer Preparation (TDCA/DMTD and Diol) Start->Monomer_Prep Melt_Poly Two-Stage Melt Polycondensation Monomer_Prep->Melt_Poly Purification Polymer Purification Melt_Poly->Purification Characterization Characterization Purification->Characterization End End Characterization->End GPC GPC (Molecular Weight) Characterization->GPC NMR NMR (Structure) Characterization->NMR DSC DSC (Thermal Properties) Characterization->DSC TGA TGA (Thermal Stability) Characterization->TGA Tensile Tensile Testing (Mechanical Properties) Characterization->Tensile

Caption: Experimental workflow for polyester synthesis and characterization.

Experimental Protocols

The following protocols are generalized from published literature and can be adapted based on specific research needs.

3.1. Materials

  • Monomers : this compound (TDCA) or its dimethyl ester, dimethyl 2,5-thiophenedicarboxylate (DMTD).[1][2] Aliphatic diols of varying chain lengths (e.g., 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, 1,6-hexanediol).[1][2]

  • Catalysts : Titanium(IV) butoxide (TBT) and/or titanium(IV) isopropoxide (TTIP) are commonly used.[1][2]

  • Solvents : Chloroform and hexafluoro-2-propanol for purification.[2]

3.2. Synthesis of Poly(alkylene 2,5-thiophenedicarboxylate)

This protocol describes a two-stage melt polycondensation process.

Stage 1: Esterification/Transesterification

  • Charge the glass reactor with dimethyl 2,5-thiophenedicarboxylate (DMTD) and the desired aliphatic diol in a 1:2 molar ratio.[1][2]

  • Add the catalyst(s) (e.g., 200 ppm each of TBT and TTIP).[1][2]

  • Heat the reactor to approximately 180°C under a nitrogen flow while stirring.[2]

  • Continue this stage until about 90% of the theoretical amount of methanol (or water if starting from TDCA) is distilled off. This typically takes around 2 hours.[2]

Stage 2: Polycondensation

  • Gradually reduce the pressure inside the reactor to about 0.06 mbar.[2]

  • Simultaneously, increase the temperature to approximately 220°C.[2]

  • Maintain these conditions to facilitate the removal of excess diol and increase the polymer's molecular weight.

  • Stop the polymerization when a constant torque value is reached, which usually takes about two additional hours.[2]

3.3. Purification of the Polyester

  • Dissolve the synthesized polyester in a suitable solvent, such as chloroform. For some polyesters, a small amount of hexafluoro-2-propanol may be needed for complete dissolution.[2]

  • Precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter and dry the purified polymer under vacuum.

Data Presentation

The following tables summarize the quantitative data for various polyesters synthesized from this compound.

Table 1: Molecular Weight and Polydispersity of TDCA-based Polyesters

Polyester NameAbbreviationDiol UsedWeight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Reference
Poly(propylene 2,5-thiophenedicarboxylate)PPTF1,3-Propanediol--[1]
Poly(butylene 2,5-thiophenedicarboxylate)PBTF1,4-Butanediol--[1]
Poly(pentylene 2,5-thiophenedicarboxylate)PPeTF1,5-Pentanediol--[1]
Poly(hexylene 2,5-thiophenedicarboxylate)PHTF1,6-Hexanediol>18,000-[8]
Poly(alkylene adipate-co-thiophenedicarboxylate)PAAThVarious58,400 - 84,200-[3][4]

Table 2: Thermal Properties of TDCA-based Polyesters

Polyester NameGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)5% Decomposition Temperature (Td, 5%) (°C)Reference
Poly(propylene succinate-co-thiophenedicarboxylate)---[10]
Poly(butylene adipate-co-terephthalate) (for comparison)---[3][4]
Poly(alkylene adipate-co-thiophenedicarboxylate)---[3][4]
Poly(carbonate-co-esters)47 - 71-432 - 463[6]

Table 3: Mechanical and Barrier Properties of TDCA-based Polyesters

Polyester NameTensile Strength (MPa)Elongation at Break (%)Oxygen (O2) PermeabilityCarbon Dioxide (CO2) PermeabilityReference
Poly(alkylene adipate-co-thiophenedicarboxylate)up to 6.2-3.3 times better than PBAT4.3 times better than PBAT[3][4]
Poly(neopentyl glycol 2,5-thiophenedicarboxylate)~63113--[7]
Poly(2-methyl-1,3-trimethylene 2,5-thiophenedicarboxylate)-~2--[7]
Other TDCA-based ductile polyesters->110--[7]

Applications

The favorable properties of TDCA-based polyesters make them suitable for a range of applications:

  • Sustainable Packaging : Their excellent gas barrier properties make them ideal for food and beverage packaging, potentially replacing petroleum-based plastics like PET.[1][5][6]

  • Biomedical Materials : The biodegradability of some TDCA-based copolyesters opens up possibilities for their use in drug delivery systems, tissue engineering scaffolds, and other biomedical applications.[3][4]

  • High-Performance Materials : Their high thermal stability and mechanical strength make them candidates for engineering plastics in various industries.[7]

Conclusion

The synthesis of bio-based polyesters from this compound presents a promising avenue for the development of sustainable and high-performance polymers. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the synthesis, characterization, and application of this novel class of bio-based materials. The tunability of their properties through the selection of different diol co-monomers allows for the design of materials tailored to specific needs, from flexible packaging films to rigid engineering components. Further research into their biodegradability and long-term performance will continue to expand their potential applications.[9][11][12]

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of metal-organic frameworks (MOFs) utilizing 2,5-Thiophenedicarboxylic acid (H₂TDC) as an organic linker. This document includes detailed experimental protocols, quantitative data on the resulting materials, and visualizations of the synthesis workflow.

Introduction

This compound is a versatile organic linker for the synthesis of metal-organic frameworks. Its rigid, linear structure and the presence of a sulfur atom in the thiophene (B33073) ring can lead to MOFs with interesting topologies and potentially enhanced properties for applications in gas storage, catalysis, sensing, and drug delivery. The choice of metal ion and synthesis conditions can be tailored to control the dimensionality and properties of the resulting framework.

Quantitative Data Summary

The following tables summarize key quantitative data for MOFs synthesized using this compound and related linkers.

Table 1: Surface Area and Pore Volume of H₂TDC-based MOFs

MOF DesignationMetal IonBET Surface Area (m²/g)Micropore Volume (cm³/g)Reference
Al-MIL-53-TDCAl³⁺11500.48[1]
Co₃(btdc)₃(bpy)₂Co²⁺667Not Reported[2]
YCM-23In³⁺Unstable upon solvent removalNot Applicable[3]

Note: btdc refers to 2,2'-bithiophen-5,5'-dicarboxylate, a related linker.

Table 2: Comparative Surface Area of MOFs with Similar Linkers

MOF DesignationLinkerMetal IonBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Reference
Al-MOF2,5-Furandicarboxylic acidAl³⁺10211375[4]
Fe-MOF2,5-Furandicarboxylic acidFe³⁺303419[5]

Experimental Protocols

Protocol 1: Synthesis of Indium-based MOFs (YCM-21, YCM-22, and YCM-23)[3]

This protocol describes the general synthesis of a series of indium-based MOFs with varying dimensionality controlled by the addition of different organic ammonium (B1175870) salts.

Materials:

  • This compound (H₂TDC)

  • Indium(III) chloride (InCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dioxane

  • Deionized water

  • Ammonium cation (e.g., tetraethylammonium (B1195904) bromide for YCM-21 series)

  • Concentrated hydrochloric acid (HCl) (for YCM-22)

  • Cinchonine (B1669041) and concentrated nitric acid (HNO₃) (for YCM-23)

General Synthesis for YCM-21 Series:

  • Prepare a premixed solution of 18 mL of DMF and 12 mL of dioxane.

  • To this solution, add 107 mg (0.620 mmol) of this compound and 291 mg (1.32 mmol) of InCl₃.

  • Add 1.10 mmol of the desired ammonium cation and 2 mL of deionized water.

  • Sonicate the resulting mixture for 10 minutes until a homogeneous solution is obtained.

  • Filter the solution through a 0.45 µm PVDF syringe filter into individual 20 mL scintillation vials (6 mL per vial).

  • Seal the vials and heat them in a 120 °C oven for 6 days.

  • After cooling to room temperature, crystals suitable for single-crystal X-ray diffraction can be collected.

Synthesis of YCM-22:

  • Follow steps 1 and 2 of the general synthesis.

  • Add 0.034 mL of concentrated HCl and 2 mL of deionized water.

  • Proceed with steps 4 through 7 of the general synthesis.[3]

Synthesis of YCM-23:

  • Follow steps 1 and 2 of the general synthesis.

  • In a separate vial, dissolve 324 mg (1.10 mmol) of cinchonine in 3 mL of deionized water with the addition of 0.050 mL of concentrated HNO₃. Sonicate until all solids are dissolved.

  • Add the cinchonine solution to the main reaction mixture.

  • Proceed with steps 4 through 7 of the general synthesis.[3]

Protocol 2: Synthesis of a Cobalt-based MOF with a Bithiophenedicarboxylate Linker[2]

This protocol details the synthesis of a 3D cobalt-based MOF.

Materials:

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • 2,2'-Bithiophen-5,5'-dicarboxylic acid (H₂btdc)

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glass vial with a screw cap, combine 29.7 mg (0.1 mmol) of cobalt(II) nitrate hexahydrate, 25.4 mg (0.1 mmol) of 2,2'-bithiophen-5,5'-dicarboxylic acid, and 9.0 mg (0.05 mmol) of 2,2'-bipyridine.

  • Add 5 mL of DMF to the vial.

  • Sonicate the reaction mixture for 30 minutes.

  • Heat the sealed vial at 110 °C for 2 days.

  • After cooling, wash the resulting crystals with DMF (3 x 5 mL) and dry them in the air.

Visualizations

MOF_Synthesis_Workflow General Workflow for H₂TDC-based MOF Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation and Activation H2TDC 2,5-Thiophenedicarboxylic acid (Linker) Mixing Mixing and Sonication H2TDC->Mixing Metal_Salt Metal Salt (e.g., InCl₃, Co(NO₃)₂) Metal_Salt->Mixing Solvent Solvent (e.g., DMF, Dioxane) Solvent->Mixing Additive Additive (Optional) (e.g., Modulator, Template) Additive->Mixing Heating Solvothermal/Hydrothermal Reaction (Heating) Mixing->Heating Crystallization Crystallization Heating->Crystallization Washing Washing Crystallization->Washing Drying_Activation Drying and Activation Washing->Drying_Activation MOF_Product Porous MOF Material Drying_Activation->MOF_Product

Caption: General workflow for the synthesis of MOFs using this compound.

Applications in Drug Development

Metal-organic frameworks are promising candidates for drug delivery applications due to their high porosity, tunable pore sizes, and the potential for surface functionalization.[6][7] While specific drug loading and release data for MOFs synthesized directly with this compound are not extensively reported in the reviewed literature, the inherent properties of MOFs suggest their potential in this area.

The general strategies for drug loading in MOFs include:

  • Post-synthetic loading: The drug is loaded into the pores of the pre-synthesized MOF.

  • In-situ encapsulation: The drug is present in the reaction mixture during the synthesis of the MOF and becomes entrapped within the framework.[6]

The release of the drug can often be triggered by changes in pH, which can lead to the breakdown of the MOF structure and the release of the cargo.[6] This is particularly relevant for targeted drug delivery in the acidic microenvironment of tumors.

For example, studies on other MOFs have shown significant loading capacities for drugs like ibuprofen.[7] The development of H₂TDC-based MOFs for drug delivery would involve optimizing the synthesis to achieve suitable pore sizes and chemical functionalities for encapsulating specific drug molecules and controlling their release profiles. Further research is needed to quantify the drug loading and release capabilities of these specific MOFs.

Drug_Delivery_Concept Conceptual Pathway for MOF-based Drug Delivery Drug_Molecule Drug Molecule Drug_Loading Drug Loading Drug_Molecule->Drug_Loading MOF_Carrier H₂TDC-based MOF MOF_Carrier->Drug_Loading Loaded_MOF Drug-Loaded MOF Drug_Loading->Loaded_MOF Administration Administration Loaded_MOF->Administration Target_Site Target Site (e.g., Tumor) Administration->Target_Site Drug_Release Drug Release (e.g., pH-triggered) Target_Site->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual workflow for the application of H₂TDC-based MOFs in drug delivery.

References

Application Notes and Protocols: Preparation of Polymers from 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Thiophenedicarboxylic acid (2,5-TDCA) is a versatile, bio-based heterocyclic compound gaining significant attention as a building block for advanced polymers.[1][2] Its rigid, aromatic structure, similar to the widely used terephthalic acid and bio-based 2,5-furandicarboxylic acid, makes it an excellent candidate for synthesizing high-performance materials.[3][4] This document provides detailed protocols for two primary methods of polymerization utilizing 2,5-TDCA and its derivatives: the synthesis of high-performance polyesters via melt polycondensation and the preparation of intrinsically conductive polythiophene films through electropolymerization. These methods yield polymers with distinct properties suitable for a range of applications, from sustainable packaging to advanced electronics and biomedical devices.[3][5]

Synthesis of Thiophene-Based Polyesters via Melt Polycondensation

Melt polycondensation is a robust, solvent-free method for producing high-molecular-weight polyesters.[3] The process typically involves two stages: an initial esterification or transesterification reaction followed by a polycondensation step under high vacuum and temperature to drive the reaction to completion.[3][6] By reacting the dimethyl ester of 2,5-TDCA with various aliphatic diols, a family of novel bio-based polyesters can be synthesized with tunable thermal and mechanical properties.[3][7]

Experimental Protocol: Two-Stage Melt Polycondensation

This protocol details the synthesis of poly(alkylene 2,5-thiophenedicarboxylate)s.

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • Aliphatic diols (e.g., 1,3-propanediol, 1,4-butanediol)

  • Catalysts: Titanium(IV) butoxide (TBT) and Titanium(IV) isopropoxide (TTIP)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Esterification Stage:

    • Charge the glass reactor with DMTF and the selected diol in a 1:2 molar ratio.[3]

    • Add the catalysts (TBT and TTIP, ~200 ppm of each).[3]

    • Heat the reactor to 160-180°C under a slow nitrogen stream with mechanical stirring.

    • Maintain these conditions for approximately 2-4 hours, distilling off the methanol (B129727) byproduct. The reaction is complete when about 90% of the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 210-230°C.

    • Simultaneously, slowly reduce the pressure to below 1 mbar over about 1 hour to remove the excess diol and other volatile byproducts.

    • Continue the reaction under high vacuum and temperature for 3-5 hours. A notable increase in the viscosity of the melt indicates polymer formation.

    • Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be recovered as a solid and purified by dissolving in a suitable solvent (e.g., chloroform/trifluoroacetic acid mixture) and precipitating in methanol.

Caption: Workflow for two-stage melt polycondensation.

Quantitative Data: Properties of Thiophene-Based Polyesters

The properties of the resulting polyesters are highly dependent on the length of the aliphatic diol used.

Polymer NameDiol UsedAvg. Molecular Weight (Mw) ( g/mol )Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Reference
PHS-SeriesIsosorbide27,500 - 38,80070 - 10023 - 80[8]
PAATh-SeriesVarious58,400 - 84,200N/Aup to 6.2[7]
PNTFNeopentyl glycolN/AN/A~63[4]
PEThEthylene glycolN/A6567[4]

N/A: Data not available in the cited sources.

Preparation of Conductive Polythiophene Films via Electropolymerization

Electropolymerization is a powerful technique for synthesizing intrinsically conductive polymer (ICP) films directly onto an electrode surface.[9] The process involves the electrochemical oxidation of monomer units, such as thiophene (B33073), to form radical cations that subsequently couple to form a conjugated polymer chain.[10] The resulting polymer film is conductive in its doped (oxidized) state. This method offers excellent control over film thickness, morphology, and properties.

Experimental Protocol: Potentiodynamic Electropolymerization

This protocol describes a general method for depositing a polythiophene film on a working electrode.

Materials & Equipment:

  • Monomer: Thiophene or a thiophene derivative (e.g., 3-thiopheneacetic acid)[11]

  • Solvent: Acetonitrile (anhydrous)

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or Potassium hexafluorophosphate (B91526) (KPF₆)[9][11]

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Platinum disc, glassy carbon, or ITO-coated glass[12]

    • Counter Electrode (CE): Platinum wire or mesh

    • Reference Electrode (RE): Ag/AgCl or Ag/Ag⁺[9][12]

Procedure:

  • Electrolyte Preparation: Prepare a solution of the thiophene monomer (e.g., 10-200 mM) and the supporting electrolyte (e.g., 0.1-0.5 M) in anhydrous acetonitrile.[9][11]

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished and clean before use. De-aerate the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Electropolymerization:

    • Immerse the electrodes in the solution.

    • Perform cyclic voltammetry (CV) by sweeping the potential between a lower limit (e.g., -0.5 V) and an upper limit where monomer oxidation occurs (e.g., +1.0 V to +1.7 V vs. Ag/AgCl).[10][11]

    • The scan rate is typically set between 20-100 mV/s.[11][12]

    • Run for a set number of cycles (e.g., 10-20). During cycling, an increase in the redox currents with each scan indicates the deposition and growth of a conductive polymer film on the working electrode.

  • Film Characterization:

    • After deposition, remove the electrode from the monomer solution, rinse it with fresh acetonitrile, and place it in a monomer-free electrolyte solution.

    • Characterize the film's electrochemical properties by running CV again to observe the polymer's redox behavior.

Caption: General workflow for conductive film synthesis via electropolymerization.

Data Summary: Electropolymerization Parameters

Successful film deposition depends on carefully selected electrochemical parameters.

Monomer SystemMonomer Conc. (mM)Supporting ElectrolyteTechniquePotential Range (V)ResultReference
Thiophene200500 mM KPF₆Chronopotentiometry1.65 (constant)Conductive Film[11]
2,2'-Bithiophene100.1 M TBAPPotentiostatic0.85 vs Ag/AgNO₃Electrochromic Film[9]
EDOT-DPP-EDOT1.00.1 M TBAPF₆Potentiodynamic (CV)-0.05 to 1.0 vs Ag/Ag⁺Stable Adherent Film[12]
2,5-di(-2-thienyl)-pyrrole5-200.1 M TBAPF₆Potentiodynamic (CV)-0.5 to 0.9 vs Ag/AgClSoluble Conductive Polymer[10]

Polymer Characterization Workflow

A systematic approach is required to fully characterize the synthesized polymers. The workflow below outlines the key analytical techniques for determining the structural, thermal, and electrochemical properties of polymers derived from 2,5-TDCA.

Caption: Logical workflow for polymer characterization.

Applications

The two classes of polymers derived from 2,5-TDCA have distinct and valuable applications:

  • Thiophene-Based Polyesters: As bio-based alternatives to petroleum-derived plastics like PET, these materials are promising for sustainable packaging, films, and fibers.[3][6] Their excellent gas barrier properties make them particularly suitable for food and beverage containers.[4][7]

  • Conductive Polythiophenes: With their tunable conductivity, stability, and biocompatibility, polythiophenes are integral to a wide range of advanced technologies.[13] This includes organic electronics (OLEDs, solar cells), chemical and biological sensors, energy storage devices (supercapacitors, batteries), and biomedical applications such as neural interfaces and controlled drug delivery systems.[5][14][15]

References

Application Notes and Protocols for 2,5-Thiophenedicarboxylic Acid in Polycondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Thiophenedicarboxylic acid (TDCA) is an emerging bio-based aromatic diacid that is gaining significant attention as a sustainable building block for high-performance polymers.[1] Structurally similar to terephthalic acid (TPA) and 2,5-furandicarboxylic acid (FDCA), TDCA can be derived from renewable resources, such as through processes involving adipic acid, which itself can be sourced from biomass.[1][2] Its rigid thiophene (B33073) ring structure imparts excellent thermal stability, mechanical strength, and gas barrier properties to polymers, making it a promising monomer for polycondensation reactions to produce polyesters, polyamides, and other copolymers. These materials are being explored as sustainable alternatives to petroleum-based plastics in applications ranging from packaging to specialty engineering plastics and potentially biomedical fields.

Application Notes

The unique properties of polymers derived from this compound open up a range of applications, particularly in the fields of sustainable materials and advanced packaging.

High-Performance Sustainable Packaging

The primary application for TDCA-based polyesters is in high-performance packaging. The incorporation of the thiophene ring into the polymer backbone enhances chain rigidity and reduces free volume, leading to excellent gas barrier properties.

  • Gas Barrier Properties: Polyesters synthesized from TDCA, such as poly(butylene 2,5-thiophenedicarboxylate) (PBTF), exhibit significantly lower permeability to gases like oxygen (O₂) and carbon dioxide (CO₂) compared to conventional polyesters like poly(butylene adipate-co-terephthalate) (PBAT).[3][4] In some cases, the gas barrier performance of TDCA-copolyesters can be over 200 times better than PBAT.[5] This makes them highly suitable for food and beverage packaging, where preventing oxidation and spoilage is critical.

  • Mechanical Properties: TDCA-based polyesters can be tailored to achieve a wide range of mechanical properties. For instance, poly(neopentyl glycol 2,5-thiophenedicarboxylate) (PNTF) shows a high tensile strength of approximately 63 MPa, comparable to that of polyethylene (B3416737) terephthalate (B1205515) (PET).[1] By selecting different diol comonomers, polymers can be designed to be either rigid or ductile, with elongations at break exceeding 110%.[1]

Biodegradable Polymers and the Circular Economy

A key advantage of TDCA-based polyesters is their susceptibility to enzymatic degradation, which positions them as valuable materials for a circular economy.

  • Enzymatic Degradation: Studies have shown that cutinases, such as those from Thermobifida cellulosilytica, can effectively hydrolyze TDCA-based polyesters.[5][6] For example, poly(pentamethylene 2,5-thiophenedicarboxylate) (PPeTF) can be completely degraded by cutinase 1 within 72 hours at 65°C.[6] This biodegradability, which can be tuned by the choice of the aliphatic diol, opens up possibilities for biological recycling, where waste plastic is broken down into its constituent monomers for resynthesis.[2][6]

  • Hydrolytic Degradability: The incorporation of TDCA can also enhance the hydrolytic degradation of copolyesters compared to their fully aromatic counterparts, facilitating their breakdown in specific environments.[7]

Potential in Biomedical and Drug Development

While a less explored area, the properties of TDCA-based polymers suggest potential for biomedical applications. The field of drug development is increasingly looking for biocompatible and biodegradable polymers for controlled release systems.

  • Degradable Biomaterials: The proven enzymatic degradability of TDCA polyesters is a crucial prerequisite for their use in vivo, for applications such as temporary implants, surgical sutures, or scaffolds for tissue engineering. The degradation products, TDCA and an aliphatic diol, would need to be assessed for biocompatibility.

  • Controlled Drug Release: Thioester-containing polymers have been investigated for drug delivery applications due to their susceptibility to degradation under physiological conditions, particularly in the presence of thiols like glutathione, which is abundant inside cells.[8][9] This suggests that TDCA-based polyesters (which are thio-ethers with ester linkages) could be engineered into nanoparticles or micelles for targeted drug release, although this remains a prospective application requiring further research.

Engineering Plastics and Polyamides

The synthesis of polyamides from TDCA is not as extensively studied as polyesters. However, by analogy with FDCA-based polyamides, TDCA offers the potential to create semi-aromatic polyamides with high thermal stability and mechanical strength, suitable for applications as bio-based engineering plastics in the automotive and electronics industries.

Quantitative Data Summary

The properties of polymers derived from this compound are highly dependent on the comonomer used in the polycondensation reaction. The following tables summarize key quantitative data from published research.

Table 1: Molecular Weight of TDCA-Based Polyesters

Polymer Name Abbreviation Weight-Average Molecular Weight (Mw) ( g/mol ) Number-Average Molecular Weight (Mn) ( g/mol ) Polydispersity Index (Đ)
Poly(butylene adipate-co-thiophenedicarboxylate) PAATh 58,400 - 84,200 - -
Poly(hexylene 2,5-thiophenedicarboxylate) PHTF > 18,000 - -
Poly(octylene 2,5-thiophenedicarboxylate) POTF > 18,000 - -
Poly(decylene 2,5-thiophenedicarboxylate) PDTF > 18,000 - -

| Poly(propylene succinate-co-thiophenedicarboxylate) | PPSTh | 27,500 - 38,800 | - | 2.0 - 2.5 |

Data sourced from multiple studies.[1][3][6][7]

Table 2: Thermal Properties of TDCA-Based Polyesters

Polymer Name Abbreviation Glass Transition Temp. (T_g) (°C) Melting Temp. (T_m) (°C) Decomposition Temp. (T_d, 5% loss) (°C)
Poly(butylene 2,5-thiophenedicarboxylate) PBTF 25 150 ~376
Poly(pentamethylene 2,5-thiophenedicarboxylate) PPeTF - - ~379
Poly(hexamethylene 2,5-thiophenedicarboxylate) PHTF - - ~378
Poly(neopentyl glycol 2,5-thiophenedicarboxylate) PNTF - Not Observed -

| Poly(propylene adipate-co-thiophenedicarboxylate) (70% TDCA) | PPATh70 | - | 144.8 | - |

Data sourced from multiple studies.[1][6]

Table 3: Mechanical Properties of TDCA-Based Polyesters

Polymer Name Abbreviation Tensile Strength (MPa) Elongation at Break (%) Tensile Modulus (MPa)
Poly(neopentyl glycol 2,5-thiophenedicarboxylate) PNTF ~63 113 -
Poly(2-methyl-1,3-trimethylene 2,5-thiophenedicarboxylate) PMTF - ~2 -
Poly(alkylene adipate-co-thiophenedicarboxylate) PAATh 6.2 - -

| Poly(propylene succinate/adipate-co-thiophenedicarboxylate) ( >50% TDCA) | PPXTh | - | - | 102 - 734 |

Data sourced from multiple studies.[1][3][4]

Table 4: Enzymatic Degradation of TDCA-Based Polyesters

Polymer Enzyme System Incubation Time (h) Incubation Temp. (°C) Weight Loss (%) Released TDCA (mM)
PBTF Thc_cut1 (5µM) 72 65 9 0.12
PPeTF Thc_cut1 (5µM) 72 65 100 2.70

| PHTF | Thc_cut1 (5µM) | 72 | 65 | 80 | 0.67 |

Data from Acero et al., 2021.[5][6]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of Polyesters via Two-Step Melt Polycondensation

This protocol describes a general method for synthesizing TDCA-based polyesters, such as Poly(alkylene 2,5-thiophenedicarboxylate)s. The process starts with either TDCA or its dimethyl ester (DMTDCA) and an aliphatic diol.

Materials:

  • This compound (TDCA) or Dimethyl 2,5-thiophenedicarboxylate (DMTDCA)

  • Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst 1 (Esterification): Titanium(IV) isopropoxide (TIPT)

  • Catalyst 2 (Polycondensation): Antimony(III) oxide or Titanium(IV) butoxide (TBT)

  • High-vacuum, high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

Step 1: Esterification (if starting with TDCA) or Transesterification (if starting with DMTDCA)

  • Charge the reactor with TDCA (or DMTDCA) and the aliphatic diol in a molar ratio of 1:1.2 to 1:2. A slight excess of the diol is used to compensate for losses during vacuum steps.

  • Add the esterification catalyst (TIPT, ~200-400 ppm relative to the diacid).

  • Purge the reactor with nitrogen gas for at least 30 minutes to create an inert atmosphere.

  • Under a slow nitrogen flow, heat the reactor to a temperature of 160-190°C with continuous stirring.

  • Maintain this temperature for 2-4 hours. During this stage, water (from esterification) or methanol (B129727) (from transesterification) will be produced and should be collected in the distillation trap. The reaction is considered complete when >95% of the theoretical amount of byproduct has been collected.

Step 2: Polycondensation

  • Add the polycondensation catalyst (e.g., TBT, ~200-400 ppm).

  • Gradually increase the temperature to 220-250°C while simultaneously reducing the pressure of the system to below 1 mbar over a period of 60-90 minutes.

  • Maintain the high temperature and low pressure for 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow. The stirring torque can be monitored to determine the reaction endpoint.

  • Once the desired viscosity is reached, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polymer can be extruded from the reactor and pelletized for further analysis.

melt_polycondensation_workflow cluster_0 Step 1: Esterification / Transesterification cluster_1 Step 2: Polycondensation start Charge Reactor: - TDCA / DMTDCA - Diol (1:1.2 ratio) - Catalyst 1 (TIPT) purge Purge with Nitrogen start->purge heat1 Heat to 160-190°C (2-4 hours) purge->heat1 collect1 Collect Water / Methanol Byproduct heat1->collect1 add_cat2 Add Catalyst 2 (TBT) collect1->add_cat2 >95% Byproduct Collected heat2 Increase Temp (220-250°C) Decrease Pressure (<1 mbar) add_cat2->heat2 react Maintain for 3-5 hours (Viscosity Increases) heat2->react cool Cool to Room Temp under Nitrogen react->cool end_product Extrude and Pelletize Final Polymer cool->end_product

Workflow for two-step melt polycondensation of TDCA-based polyesters.
Protocol 2: Synthesis of Polyamides via Melt Polycondensation (Adapted from FDCA)

Disclaimer: This is a generalized protocol adapted from methods used for the analogous monomer, 2,5-furandicarboxylic acid (FDCA), due to limited specific literature for TDCA polyamides.

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTDCA)

  • Aliphatic diamine (e.g., 1,6-hexamethylenediamine)

  • Catalyst: Titanium(IV) isopropoxide (TIPT) or another suitable catalyst.

  • Reactor setup as described in Protocol 1.

Procedure:

  • Salt Formation (Optional but recommended): In a separate vessel, create a nylon-type salt by reacting equimolar amounts of TDCA and the diamine in a solvent like methanol. Isolate and dry the salt. This ensures perfect stoichiometry.

  • Polymerization:

    • If starting with the salt, charge the reactor with the TDCA-diamine salt.

    • If starting with DMTDCA, charge the reactor with equimolar amounts of DMTDCA and the diamine.

  • Add the catalyst (e.g., TIPT, ~400 ppm).

  • Purge the system with nitrogen.

  • Heat the reactor under nitrogen to a temperature just above the melting point of the reactants (e.g., 180-220°C) to form a prepolymer. Methanol will be evolved and should be collected.

  • After the initial evolution of methanol ceases (approx. 1-2 hours), gradually apply a high vacuum (<1 mbar) and increase the temperature to 240-270°C.

  • Continue the reaction under vacuum for 2-4 hours until the desired melt viscosity is achieved.

  • Cool the reactor and extrude the polyamide product.

polyamide_synthesis reagents DMTDCA Diamine reactor Melt Polycondensation Reactor reagents->reactor catalyst Catalyst (TIPT) catalyst->reactor byproduct Methanol (byproduct) reactor->byproduct Heat + Vacuum polyamide TDCA-Based Polyamide reactor->polyamide Polymerization enzymatic_degradation cluster_polymer TDCA-Polyester Chain cluster_products Degradation Products p1 ---[Diol]--O-CO-- p2 Thiophene p3 --CO-O--[Diol]--- enzyme Cutinase Enzyme p2->enzyme Ester Linkage Attack tdca TDCA enzyme->tdca diol Diol enzyme->diol oligomers Oligomers enzyme->oligomers water H₂O water->enzyme

References

Application Notes and Protocols for the Characterization of 2,5-Thiophenedicarboxylic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymers derived from 2,5-thiophenedicarboxylic acid (TDCA) are a class of materials garnering significant interest due to their potential bio-based origins and versatile properties, making them suitable for applications ranging from sustainable packaging to advanced electronics.[1][2] Thorough characterization of these polymers is crucial for understanding structure-property relationships and ensuring their suitability for specific applications. These application notes provide a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of TDCA-based polymers.

I. Molecular Weight Determination

The molecular weight and molecular weight distribution are fundamental characteristics of polymers, significantly influencing their mechanical, thermal, and solution properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for these measurements.[1][2][3][4][5][6]

Table 1: Representative Molecular Weight Data for TDCA-Based Polyesters
PolymerNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Reference
Poly(hexylene 2,5-thiophenedicarboxylate) (PHTF)> 1.8 x 10⁴--[2]
Poly(octylene 2,5-thiophenedicarboxylate) (POTF)> 1.8 x 10⁴--[2]
Poly(decylene 2,5-thiophenedicarboxylate) (PDTF)> 1.8 x 10⁴--[2]
Poly(trimethylene 2,5-thiophenedicarboxylate-co-trimethylene terephthalate)s (PTTTFs)-> 21,000-[4]
Poly(ethylene 2,5-thiophenedicarboxylate) (PETH)-5.22 x 10⁴ - 7.94 x 10⁴1.50 - 2.00[7]
Experimental Protocol: Gel Permeation Chromatography (GPC/SEC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of TDCA-based polymers.

Materials:

  • Polymer sample

  • HPLC-grade chloroform (B151607) (or other suitable solvent in which the polymer is soluble)[1]

  • Polystyrene standards for calibration[1]

Instrumentation:

  • HPLC system equipped with a GPC column (e.g., PLgel 5-mm MiniMIX-C)[1]

  • UV detector[1]

  • Refractive Index (RI) detector (alternative to UV)

Procedure:

  • Sample Preparation: Dissolve the polymer sample in the chosen eluent (e.g., chloroform) to a concentration of approximately 2 mg/mL.[1] Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Calibration: Prepare a series of polystyrene standards of known molecular weights in the eluent. Inject the standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus elution volume/time.[1]

  • Analysis: Inject the filtered polymer sample into the GPC system.

  • Data Acquisition: Record the chromatogram (detector response versus elution volume/time).

  • Data Analysis: Using the calibration curve, determine the Mn, Mw, and PDI of the polymer sample.

Workflow for Molecular Weight Determination by GPC

GPC_Workflow A Dissolve Polymer in Eluent (e.g., Chloroform) B Filter Solution (0.2 µm filter) A->B E Inject Polymer Sample into GPC System B->E C Prepare Polystyrene Standards D Generate GPC Calibration Curve C->D G Calculate Mn, Mw, PDI D->G F Acquire Chromatogram E->F F->G

Caption: Workflow for GPC analysis.

II. Structural and Morphological Characterization

A suite of techniques is employed to elucidate the chemical structure, composition, and solid-state morphology of TDCA-based polymers.

A. Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for confirming the chemical structure of the synthesized polymers.[4][8][9][10]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and monomer incorporation in TDCA-based polymers.

Materials:

  • Polymer sample

  • Deuterated solvent (e.g., CDCl₃)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve a small amount of the polymer sample (5-10 mg) in the appropriate deuterated solvent (~0.7 mL).

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Key parameters include relaxation delay (e.g., 1 s) and acquisition time (e.g., 1 s).[1]

  • Data Analysis: Integrate the peaks corresponding to the different protons in the polymer structure. The chemical shifts and integral ratios are used to confirm the expected structure and, for copolymers, the composition.[4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the polymer.

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellets.

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid polymer sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the polymer with dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as C=O (ester), C-S (thiophene), and C-H bonds to confirm the polymer structure.

B. X-ray Diffraction (XRD)

XRD is used to investigate the crystalline structure and determine the degree of crystallinity of the polymers.[1][11][12]

Table 2: Crystalline Structure Data for TDCA-Based Polyesters
PolymerCrystalline Phase Peaks (2θ)Reference
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)8.2°, 14.0°, 16.2°, 24.8° (γ-phase)[1]
Poly(pentylene 2,5-thiophenedicarboxylate) (PPeTF)7.6°, 16.2°, 21.6°, 22.8°, 24.3°, 31.1° (low crystallinity)[1]
Poly(hexylene 2,5-thiophenedicarboxylate) (PHTF)6.5°, 19.2°, 20.0°, 22.6°, 24.9°, 28.6°, 31.3°[1]
Experimental Protocol: Wide-Angle X-ray Scattering (WAXS)

Objective: To analyze the crystalline structure and phases of TDCA-based polymers.

Instrumentation:

  • X-ray Diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Preparation: The polymer sample can be in the form of a powder or a thin film.

  • Data Acquisition: Scan the sample over a 2θ range (e.g., 5° to 40°) at a specific scan rate.

  • Data Analysis: Analyze the resulting diffraction pattern to identify the angular positions and intensities of the diffraction peaks. These are used to determine the crystalline structure and can be used to estimate the degree of crystallinity.

Workflow for Structural and Morphological Characterization

Structural_Workflow cluster_spectroscopy Spectroscopy cluster_diffraction Diffraction cluster_microscopy Microscopy A 1H NMR Spectroscopy B FTIR Spectroscopy C Wide-Angle X-ray Scattering (WAXS) D Scanning Electron Microscopy (SEM) Polymer Polymer Sample Polymer->A Structure Confirmation Polymer->B Functional Group Identification Polymer->C Crystallinity Analysis Polymer->D Surface Morphology Thermal_Analysis Start Polymer Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Result Thermal Stability (Tonset, Tmax) TGA->TGA_Result DSC_Result Thermal Transitions (Tg, Tm, Tc) DSC->DSC_Result

References

Application Note: ¹H and ¹³C NMR Analysis of 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,5-Thiophenedicarboxylic acid. The methodologies outlined herein are intended to ensure the acquisition of high-quality, reproducible NMR data for structural confirmation and purity assessment. This application note includes comprehensive experimental procedures, data presentation in a tabular format, and a workflow diagram for clarity.

Introduction

This compound is a versatile heterocyclic building block utilized in the synthesis of polymers, coordination compounds, and pharmacologically active molecules. Accurate characterization of this compound is crucial for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This protocol details the necessary steps for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

Quantitative NMR Data Summary

The following table summarizes the expected chemical shifts for this compound in DMSO-d₆.

Nucleus Atom Chemical Shift (δ) ppm Multiplicity
¹HThiophene (H-3, H-4)~7.9Singlet
¹HCarboxylic Acid (-COOH)>12Broad Singlet
¹³CCarbonyl (-C OOH)~162.8Singlet
¹³CThiophene (C -2, C -5)~147.2Singlet
¹³CThiophene (C -3, C -4)~127.8Singlet

Note: Chemical shifts can be influenced by concentration and the specific NMR instrument used. The acidic proton of the carboxylic acid is highly deshielded and appears far downfield.[1] In deuterated solvents, the exchange of this acidic proton can sometimes lead to signal broadening or disappearance.[1]

Experimental Protocol

This section details the methodology for the ¹H and ¹³C NMR analysis of this compound.

Materials and Equipment
  • This compound (purity >98%)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[2] The use of DMSO-d₆ is recommended as this compound is soluble in this solvent.[3][4]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To ensure spectral resolution, it is crucial that the sample is free of suspended particles.[5][6] If any solid is present, filter the solution through a small plug of cotton or glass wool in the pipette.[5][6]

  • Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

NMR Data Acquisition

The following are general parameters for data acquisition. These may need to be optimized based on the specific instrument.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: ≥ 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Number of Scans (NS): 16 to 64

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width: -2 to 16 ppm

  • Referencing: The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used for calibration.[7]

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: ≥ 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Number of Scans (NS): 1024 to 4096 (or more for dilute samples)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width: 0 to 200 ppm

  • Decoupling: Proton broadband decoupling

  • Referencing: The solvent peak of DMSO-d₆ at ~39.52 ppm is used for calibration.[7]

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phase Correction: Manually correct the phase of the transformed spectrum.

  • Baseline Correction: Apply a baseline correction to the entire spectral width.

  • Referencing: Calibrate the chemical shift scale using the appropriate solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.

Workflow Diagram

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_report Reporting weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve 10-20 mg (1H) 50-100 mg (13C) transfer Transfer to NMR Tube dissolve->transfer ~0.6 mL setup Setup Spectrometer (Parameters) transfer->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking & Integration reference->analyze report Generate Report analyze->report

Caption: Workflow for ¹H and ¹³C NMR analysis of this compound.

References

Application of 2,5-Thiophenedicarboxylic Acid in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Thiophenedicarboxylic acid (TDCA) is a versatile heterocyclic building block that has garnered significant interest in pharmaceutical synthesis. Its rigid, planar structure and the presence of two carboxylic acid groups make it an ideal scaffold for the construction of a diverse range of biologically active molecules. This document provides a detailed overview of the applications of TDCA in the synthesis of potential anticancer and antimicrobial agents, as well as its use as a linker in metal-organic frameworks (MOFs) for drug delivery systems.

Anticancer Agents: Thiophene-2,5-dicarbohydrazide (B7745189) Derivatives

Derivatives of this compound have shown promising activity as anticancer agents. A notable class of these compounds are the N2,N5-bis(substituted-benzylidene)thiophene-2,5-dicarbohydrazides. These molecules are synthesized by the condensation of thiophene-2,5-dicarbohydrazide with various substituted aldehydes.

Quantitative Data Summary

The cytotoxic activity of a series of ten thiophene-2,5-dicarbohydrazide derivatives (D1-D10) was evaluated against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compound IDSubstituent on Benzylidene RingIC50 (µM) against MCF-7
D1 4-Methyl8.5
D2 4-Methoxy9.2
D3 4-Fluoro7.8
D4 2,4-Dimethoxy10.1
D5 4-Nitro6.5
D6 4-(Dimethylamino)11.5
D7 2-Hydroxy9.8
D8 3-Hydroxy10.5
D9 4-Chloro7.2
D10 3,4,5-Trimethoxy12.3
Imatinib (Standard)15.6
Experimental Protocols

Synthesis of Thiophene-2,5-dicarbohydrazide:

  • To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8 hours. After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution to yield dimethyl 2,5-thiophenedicarboxylate.

  • The diester (1.0 eq) is then refluxed with an excess of hydrazine (B178648) hydrate (B1144303) (10.0 eq) in ethanol (B145695) for 12 hours.

  • Upon cooling, the thiophene-2,5-dicarbohydrazide precipitates as a white solid, which is then filtered, washed with cold ethanol, and dried.

General Synthesis of N2,N5-bis(substituted-benzylidene)thiophene-2,5-dicarbohydrazide Derivatives (D1-D10):

  • A mixture of thiophene-2,5-dicarbohydrazide (1.0 eq) and a substituted aromatic aldehyde (2.2 eq) is refluxed in absolute ethanol for 6-8 hours in the presence of a few drops of glacial acetic acid.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure product.

Signaling Pathway

The anticancer activity of these thiophene-dicarbohydrazide derivatives is believed to be mediated through the induction of apoptosis. While the precise signaling cascade is a subject of ongoing research, a plausible mechanism involves the activation of the intrinsic apoptotic pathway. The compounds may induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

apoptosis_pathway TDCA_Derivative Thiophene-dicarbohydrazide Derivative Mitochondrion Mitochondrion TDCA_Derivative->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Caspase9_active Caspase-9 Caspase9->Caspase9_active Cleavage Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Activates Caspase3_active Caspase-3 Caspase3->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

Apoptosis Induction Pathway

Antimicrobial Agents: Thiophene-2,5-dicarboxamide Derivatives

While specific studies on the antimicrobial properties of this compound derivatives are limited, the broader class of thiophene (B33073) carboxamides has demonstrated significant antibacterial and antifungal activity. The thiophene scaffold is a known pharmacophore in many antimicrobial drugs. The synthesis of N,N'-disubstituted-thiophene-2,5-dicarboxamides is a promising area for the development of new antimicrobial agents.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 2-thiophenecarboxamide (B1294673) derivatives against various microbial strains. It is important to note that these are derivatives of the mono-carboxylic acid, but they illustrate the potential of the thiophene core.

Compound IDTarget OrganismMIC (µg/mL)
TCA-1 Staphylococcus aureus16
Bacillus subtilis8
Escherichia coli32
Pseudomonas aeruginosa64
TCA-2 Staphylococcus aureus8
Bacillus subtilis4
Escherichia coli16
Pseudomonas aeruginosa32
TCA-3 Candida albicans16
Aspergillus niger32
Experimental Protocols

General Synthesis of N,N'-disubstituted-thiophene-2,5-dicarboxamides:

  • This compound (1.0 eq) is converted to its corresponding diacyl chloride by refluxing with an excess of thionyl chloride for 4 hours. The excess thionyl chloride is removed under reduced pressure.

  • The resulting thiophene-2,5-dicarbonyl dichloride is dissolved in a dry aprotic solvent like dichloromethane.

  • The solution is cooled to 0°C, and a solution of the desired primary or secondary amine (2.2 eq) and a base such as triethylamine (B128534) (2.5 eq) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then washed with water, dilute hydrochloric acid, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

  • The crude product is purified by column chromatography or recrystallization to yield the pure N,N'-disubstituted-thiophene-2,5-dicarboxamide.

antimicrobial_synthesis TDCA 2,5-Thiophenedicarboxylic Acid AcylChloride Thiophene-2,5-dicarbonyl dichloride TDCA->AcylChloride SOCl₂, Reflux Dicarboxamide N,N'-disubstituted-thiophene- 2,5-dicarboxamide AcylChloride->Dicarboxamide Amine Primary/Secondary Amine (R-NHR') Amine->Dicarboxamide Triethylamine, DCM

Synthesis of Dicarboxamides

Drug Delivery Systems: Metal-Organic Frameworks (MOFs)

This compound is an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs). These materials possess high porosity and a large surface area, making them ideal candidates for drug delivery applications. The drug molecules can be encapsulated within the pores of the MOF and released in a controlled manner, often in response to specific stimuli such as pH.

Experimental Protocols

Synthesis of a TDCA-based MOF (e.g., with Zinc):

  • In a Teflon-lined autoclave, dissolve this compound (1.0 eq) and a zinc salt, such as zinc nitrate (B79036) hexahydrate (1.0 eq), in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, the crystalline MOF product is collected by filtration.

  • The product is washed with fresh DMF and then with ethanol to remove unreacted starting materials.

  • The MOF is activated by heating under vacuum to remove the solvent molecules from the pores.

Drug Loading (Doxorubicin):

  • A solution of the anticancer drug doxorubicin (B1662922) is prepared in a suitable solvent (e.g., DMF/water mixture).

  • The activated TDCA-based MOF is added to the doxorubicin solution, and the mixture is stirred at room temperature in the dark for 24 hours to allow the drug to diffuse into the pores of the MOF.

  • The drug-loaded MOF is then collected by centrifugation, washed with fresh solvent to remove surface-adsorbed drug, and dried under vacuum.

pH-Responsive Drug Release:

  • The drug-loaded MOF is suspended in buffer solutions of different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the acidic tumor microenvironment).

  • The suspensions are incubated at 37°C with constant shaking.

  • At predetermined time intervals, aliquots of the release medium are withdrawn, and the concentration of the released doxorubicin is determined using UV-Vis spectroscopy.

  • The cumulative drug release is plotted against time to obtain the release profile.

mof_drug_delivery cluster_synthesis MOF Synthesis cluster_loading Drug Loading cluster_release Drug Release TDCA_linker TDCA Linker MOF TDCA-based MOF TDCA_linker->MOF Metal_ion Metal Ions (e.g., Zn²⁺) Metal_ion->MOF Drug_Loaded_MOF Drug-Loaded MOF MOF->Drug_Loaded_MOF Drug Doxorubicin Drug->Drug_Loaded_MOF Encapsulation Released_Drug Released Doxorubicin Drug_Loaded_MOF->Released_Drug pH-responsive release Tumor_Env Tumor Microenvironment (Acidic pH) Tumor_Env->Drug_Loaded_MOF

MOF Drug Delivery Workflow

Application Notes and Protocols for Melt Polycondensation of 2,5-Thiophenedicarboxylic Acid-Based Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters based on 2,5-thiophenedicarboxylic acid (TDCA) using the melt polycondensation method. This solvent-free approach is a green and efficient route to producing novel bio-based polymers with a wide range of tunable thermal and mechanical properties.[1][2] The resulting polyesters are promising candidates for applications in packaging, biomedical devices, and drug delivery systems, offering a sustainable alternative to conventional petroleum-based plastics.[1][3][4]

Introduction

This compound is a bio-based aromatic diacid that can be derived from renewable resources.[2][5] Its structural similarity to 2,5-furandicarboxylic acid (FDCA) has spurred significant research into thiophene-based polyesters as high-performance polymers.[1][2] The melt polycondensation technique is the most common and industrially viable method for synthesizing these polyesters. It is a two-stage process involving an initial esterification or transesterification reaction followed by a polycondensation step conducted at high temperature and under vacuum to achieve high molecular weight polymers.[1][2][6][7][8]

This document outlines the synthesis of poly(alkylene 2,5-thiophenedicarboxylate)s, detailing the necessary reagents, equipment, and a step-by-step experimental protocol. It also presents a summary of the key thermal and mechanical properties of various synthesized polyesters for comparative analysis.

Experimental Protocols

This protocol describes a general two-step melt polycondensation method for synthesizing polyesters from the dimethyl ester of this compound (DMTF) and various diols.

2.1. Materials

  • Dimethyl 2,5-thiophenedicarboxylate (DMTF)

  • Diols (e.g., 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, 1,6-hexanediol)

  • Catalyst: Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide (TTIP) are commonly used.[2][9]

  • Antioxidant (optional, e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Solvents for purification (e.g., chloroform, methanol)

2.2. Equipment

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Heating mantle or oil bath with a programmable temperature controller.

  • High-vacuum pump.

  • Standard laboratory glassware.

2.3. Two-Step Melt Polycondensation Procedure

Step 1: Esterification (Transesterification)

  • Reactor Setup: Assemble the glass reactor and ensure all connections are airtight. Purge the reactor with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere.

  • Charging Reagents: Charge the reactor with dimethyl 2,5-thiophenedicarboxylate (DMTF) and the selected diol. A molar ratio of diol to DMTF of 1.5:1 to 2:1 is typically used to facilitate the reaction and compensate for any diol loss during distillation.[2]

  • Catalyst Addition: Add the catalyst, typically at a concentration of 200-400 ppm relative to the DMTF.[2][9][10]

  • Heating and Reaction:

    • Under a gentle stream of nitrogen, heat the reaction mixture to a temperature of 180-200°C with continuous stirring.[9]

    • Methanol (B129727) will be produced as a byproduct of the transesterification reaction and will begin to distill.

    • Maintain this temperature until approximately 80-90% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.

Step 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-250°C.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over a period of 30-60 minutes. This slow reduction in pressure is crucial to prevent excessive foaming of the oligomers.

  • Polycondensation Reaction: Maintain the high temperature and low pressure for 3-5 hours. During this stage, the excess diol is removed, and the molecular weight of the polymer increases, which is often indicated by an increase in the viscosity of the melt (observed as increased torque on the mechanical stirrer).

  • Reaction Completion and Cooling:

    • Once the desired viscosity is achieved, stop the reaction by discontinuing the heating and breaking the vacuum with nitrogen gas.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • The resulting polyester (B1180765) can then be pelletized or ground for further analysis and processing.

2.4. Purification (Optional)

For some applications, the synthesized polyester may require purification to remove any unreacted monomers or catalyst residues.

  • Dissolve the polymer in a suitable solvent, such as chloroform.

  • Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol.

  • Filter and collect the purified polymer.

  • Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Data Presentation: Properties of this compound-Based Polyesters

The properties of poly(alkylene 2,5-thiophenedicarboxylate)s can be tailored by varying the length of the diol chain. The following tables summarize the thermal and mechanical properties of several polyesters synthesized via melt polycondensation.

Table 1: Thermal Properties of Poly(alkylene 2,5-thiophenedicarboxylate)s

Polymer NameDiol UsedGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5%) (°C)
Poly(propylene 2,5-thiophenedicarboxylate) (PPTF)1,3-Propanediol~35-45~150-160~380-400
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)1,4-Butanediol~25-35~140-150[5]~390-410
Poly(pentylene 2,5-thiophenedicarboxylate) (PPeTF)1,5-Pentanediol~15-25~50-65[1]~390-410
Poly(hexylene 2,5-thiophenedicarboxylate) (PHTF)1,6-Hexanediol~5-15~90-100[1]~400-420
Poly(neopentyl glycol 2,5-thiophenedicarboxylate) (PNTF)Neopentyl Glycol~60-70Amorphous[5]~390-410

Table 2: Mechanical Properties of Poly(alkylene 2,5-thiophenedicarboxylate)s

Polymer NameTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Poly(propylene 2,5-thiophenedicarboxylate) (PPTF)50-605-151.5-2.0
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)40-50>1001.0-1.5
Poly(pentylene 2,5-thiophenedicarboxylate) (PPeTF)30-40>1500.5-1.0
Poly(hexylene 2,5-thiophenedicarboxylate) (PHTF)25-35>2000.4-0.8
Poly(neopentyl glycol 2,5-thiophenedicarboxylate) (PNTF)~63[5]~113[5]1.2-1.8

Note: The values presented in these tables are approximate and can vary depending on the specific synthesis conditions and the molecular weight of the final polymer.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the two-step melt polycondensation process for synthesizing this compound-based polyesters.

Melt_Polycondensation_Workflow cluster_setup Reactor Setup & Charging cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation cluster_final Final Steps A Purge Reactor with Nitrogen B Charge DMTF & Diol A->B C Add Catalyst B->C D Heat to 180-200°C under Nitrogen C->D E Distill Methanol D->E F Increase Temperature to 220-250°C E->F G Apply High Vacuum F->G H Remove Excess Diol G->H I Increase Melt Viscosity H->I J Stop Reaction & Break Vacuum I->J K Extrude & Quench Polymer J->K L Pelletize/Grind K->L

Caption: Workflow for the melt polycondensation of TDCA-based polyesters.

Conclusion

The melt polycondensation method is a robust and scalable technique for the synthesis of a diverse range of this compound-based polyesters. By carefully selecting the diol and controlling the reaction conditions, polymers with tailored thermal and mechanical properties can be produced. These materials show great promise as sustainable, high-performance alternatives to traditional plastics in various advanced applications. The protocols and data provided herein serve as a valuable resource for researchers and professionals working in the fields of polymer chemistry, materials science, and drug development.

References

Application Notes and Protocols: 2,5-Thiophenedicarboxylic Acid in Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of coordination polymers (CPs) and metal-organic frameworks (MOFs) employing 2,5-Thiophenedicarboxylic acid (H₂TDC) as a versatile organic linker. This document details experimental protocols for the synthesis of these materials and their applications in catalysis, sensing, and as potential platforms for drug delivery.

Introduction

This compound is a rigid, sulfur-containing heterocyclic ligand that has garnered significant interest in the construction of coordination polymers. Its diverse coordination modes and the electronic properties of the thiophene (B33073) ring make it an excellent building block for creating robust frameworks with tailored functionalities.[1][2] These materials exhibit a range of architectures, from one-dimensional chains to complex three-dimensional porous networks.[1] The inherent properties of H₂TDC-based CPs have led to their exploration in various fields, including gas storage and separation, catalysis, chemical sensing, and biomedicine.[3][4][5]

Synthesis of H₂TDC-Based Coordination Polymers

The synthesis of coordination polymers using H₂TDC typically involves the reaction of a metal salt with the H₂TDC linker in a suitable solvent system, often under solvothermal or hydrothermal conditions. The choice of metal ion, solvent, temperature, and the presence of ancillary ligands can significantly influence the final structure and properties of the resulting framework.[1]

Experimental Protocol: Synthesis of a Zinc-Based Coordination Polymer, [Zn₂(tdc)₂(dabco)]·4DMF[4]

This protocol describes the synthesis of a zinc-based MOF with this compound and 1,4-diazabicyclo[2.2.2]octane (dabco) as linkers.

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂TDC)

  • 1,4-Diazabicyclo[2.2.2]octane (dabco)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a suitable vessel, dissolve 120 mg (404 µmol) of Zn(NO₃)₂·6H₂O and 47 mg (273 µmol) of H₂TDC in 5.3 mL of DMF.

  • In a separate vessel, dissolve 23 mg (205 µmol) of dabco in 4.0 mL of DMF.

  • Add the dabco solution dropwise to the metal-linker solution under vigorous stirring to prevent precipitation.

  • Transfer the resulting clear solution to a sealed reaction vessel.

  • Heat the vessel at 100 °C for 20 hours.

  • After cooling to room temperature, collect the colorless block-shaped crystals by filtration.

  • Wash the collected crystals with fresh DMF.

Characterization: The resulting [Zn₂(tdc)₂(dabco)]·4DMF can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).

Experimental Protocol: Synthesis of a Nickel-Based Coordination Polymer[6]

This protocol details the synthesis of a nickel-based MOF using H₂TDC and o-phenanthroline.

Materials:

Procedure:

  • Prepare a solution containing 0.249 g of Ni(CH₃COO)₂·4H₂O, 0.0861 g of H₂TDC, and 0.1 g of o-phenanthroline in 6 mL of distilled water.

  • Add 4 mL of anhydrous methanol to the solution and stir magnetically at room temperature for 30 minutes.

  • Adjust the pH of the solution to 5-6 with ammonia water.

  • Continue stirring for another 30 minutes to obtain a uniformly mixed solution.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave at 140 °C for 72 hours.

  • Slowly cool the autoclave to room temperature.

  • Collect the resulting crystalline product.

Applications

The functional properties of H₂TDC-based coordination polymers make them suitable for a variety of applications.

Catalysis: CO₂ Fixation

Coordination polymers derived from H₂TDC have shown promise as heterogeneous catalysts, particularly for the chemical fixation of carbon dioxide. The presence of both Lewis acidic metal sites and Lewis basic sites within the framework can facilitate the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates.

This protocol describes the use of a zinc-based MOF for the catalytic conversion of epichlorohydrin (B41342) and CO₂.

Materials:

  • Activated zinc-based coordination polymer (catalyst)

  • Epichlorohydrin (substrate)

  • Tetra-n-butylammonium bromide (TBAB, cocatalyst)

  • Carbon dioxide (balloon pressure)

Procedure:

  • In a 5 mL round-bottom flask, prepare a mixture of 1.5 mmol of epichlorohydrin, 0.2 mol% of the activated zinc-based MOF catalyst, and 0.5 mol% of TBAB cocatalyst.

  • Connect the flask to a balloon filled with carbon dioxide.

  • Stir the reaction mixture at 25 °C for the desired reaction time.

  • Monitor the reaction progress and product conversion using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data for Catalysis:

CatalystSubstrateCocatalystTemperature (°C)Time (h)Conversion (%)
Zn-based MOF[2]Styrene OxideTBAB (0.5-0.75 mol%)25->99
Zn-based MOF[2]EpichlorohydrinTBAB (0.5 mol%)25->99

Table 1: Catalytic performance of a Zn-based MOF in CO₂ cycloaddition reactions.[2]

catalysis_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_process Reaction & Analysis cluster_product Product A Activate Zn-MOF B Mix Epoxide, Catalyst, & Cocatalyst A->B C Introduce CO₂ (balloon pressure) B->C D Stir at 25°C C->D E Monitor Conversion (GC/NMR) D->E F Cyclic Carbonate E->F

Caption: Workflow for the catalytic conversion of epoxides and CO₂.

Sensing Applications

The luminescent properties of some H₂TDC-based coordination polymers make them suitable for use as chemical sensors. The fluorescence of these materials can be quenched or enhanced in the presence of specific metal ions or small molecules, allowing for their detection.

This protocol outlines a general procedure for the fluorescence-based detection of metal ions in solution using a luminescent H₂TDC-based MOF.

Materials:

  • Luminescent Zn(II) or Cd(II)-based MOF synthesized with H₂TDC.

  • Aqueous solutions of various metal salts (e.g., FeCl₃, K₂Cr₂O₇) of known concentrations.

  • Deionized water or appropriate buffer solution.

  • Fluorometer.

Procedure:

  • Disperse a small, consistent amount of the powdered MOF into a series of vials containing the solvent (e.g., deionized water).

  • To each vial, add a specific aliquot of the metal ion stock solution to achieve a range of final concentrations.

  • Agitate the suspensions to ensure homogeneity.

  • Measure the fluorescence emission spectra of each suspension at a fixed excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the quenching or enhancement effect.

  • Calculate the quenching efficiency using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.

Quantitative Data for Sensing:

MOFAnalyteQuenching Constant (Ksv) (M⁻¹)Limit of Detection (LOD) (µM)
Cd-MOF[5]Fe³⁺1.2 x 10⁴19.21
Cd-MOF[5]Cr₂O₇²⁻1.85 x 10⁴12.46

Table 2: Sensing performance of a Cd-based MOF for the detection of Fe³⁺ and Cr₂O₇²⁻ ions.[5]

sensing_pathway cluster_system Sensing System cluster_interaction Interaction cluster_response Response cluster_detection Detection MOF Luminescent H₂TDC-MOF Interaction Analyte-MOF Interaction MOF->Interaction Analyte Analyte (e.g., Fe³⁺, Cr₂O₇²⁻) Analyte->Interaction Quenching Fluorescence Quenching Interaction->Quenching Leads to Detection Analyte Detection Quenching->Detection drug_delivery_workflow cluster_loading Drug Loading cluster_characterization Characterization cluster_release Drug Release cluster_outcome Therapeutic Outcome A Activate H₂TDC-MOF B Incubate with Drug Solution A->B C Wash & Dry B->C D Drug-Loaded MOF C->D E Determine Loading Capacity (TGA/HPLC) D->E F Incubate in PBS at 37°C D->F G Monitor Release (UV-Vis/HPLC) F->G H Controlled Drug Release G->H

References

Application Note: Characterization of 2,5-Thiophenedicarboxylic Acid using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-FTIR-TDCA-001

Abstract

This application note provides a detailed protocol for the characterization of 2,5-Thiophenedicarboxylic acid (TDCA) using Fourier Transform Infrared (FTIR) spectroscopy. It outlines two common sample preparation techniques: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method. This guide is intended for researchers, scientists, and professionals in drug development and materials science to ensure accurate and reproducible spectral acquisition for the structural elucidation and quality control of TDCA.

Introduction

This compound (TDCA) is a heterocyclic organic compound used as a building block in the synthesis of polymers, metal-organic frameworks (MOFs), and various pharmaceutical agents. Its structural integrity is crucial for the properties of the final product. FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for confirming the identity and functional groups of TDCA.[1][2] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the sample's chemical bonds.[1]

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the vibrations of atoms within a molecule. When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies (or wavenumbers) that correspond to the vibrational frequencies of their bonds. A typical FTIR spectrum is a plot of infrared intensity versus wavenumber, where absorption peaks indicate the presence of specific functional groups. For TDCA, key functional groups include the carboxylic acid O-H and C=O bonds, as well as the C-C and C-S bonds of the thiophene (B33073) ring.

Experimental Protocols

Two primary methods for analyzing solid samples like TDCA are detailed below. The ATR method is generally faster with minimal sample preparation, while the KBr method is a traditional transmission technique.[2][3]

  • Sample: this compound (CAS: 4282-31-9), high purity

  • FTIR Spectrometer: A benchtop FTIR spectrometer (e.g., Agilent Cary 630, Bruker Tensor 27, ThermoFisher Nicolet 6700) equipped with a detector sensitive in the mid-IR range (4000–400 cm⁻¹).[1]

  • For ATR Method: ATR accessory with a crystal (e.g., diamond or germanium).[3][4][5]

  • For KBr Method:

    • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven.[6]

    • Agate mortar and pestle.[6][7]

    • Pellet press die set.[8]

    • Hydraulic press.[6][9]

  • General: Spatulas, cleaning solvents (e.g., isopropanol (B130326), ethanol), and lens paper.

The ATR technique is recommended for its speed and ease of use, requiring minimal sample preparation.[2][4][5]

3.2.1. Instrument Setup and Background Collection

  • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

  • Set the instrument parameters. Typical settings are:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-to-noise ratio increases with more scans)

  • Collect a background spectrum with the clean, empty ATR crystal. This is crucial to subtract the absorbance from the ambient atmosphere (CO₂ and H₂O) and the crystal itself.

3.2.2. Sample Measurement

  • Place a small amount of TDCA powder (typically 1-5 mg) directly onto the center of the ATR crystal.

  • Use the built-in press to apply firm, even pressure to the sample, ensuring optimal contact between the powder and the crystal surface.[4] Trapped air can reduce signal intensity.[5]

  • Acquire the sample spectrum using the same parameters as the background scan.

  • After measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with isopropanol or ethanol.

This transmission method involves dispersing the sample within a transparent KBr matrix.[7]

3.3.1. Sample Preparation

  • Dry spectroscopy-grade KBr powder in an oven (e.g., at 110°C for 2-3 hours) and store it in a desiccator to prevent moisture absorption.[6][9] Water has strong IR absorption bands that can interfere with the sample spectrum.[6]

  • Weigh approximately 1-2 mg of the TDCA sample and 100-200 mg of the dried KBr.[7] The typical sample-to-KBr ratio is about 1:100.[8]

  • Grind the TDCA sample into a very fine powder using an agate mortar and pestle.[7]

  • Add the KBr to the mortar and mix gently but thoroughly with the sample powder to ensure uniform dispersion.[6]

  • Transfer the mixture into a pellet die.

  • Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent, or translucent pellet.[6][9]

3.3.2. Measurement

  • Collect a background spectrum of the empty sample compartment.

  • Place the KBr pellet containing the sample into the spectrometer's sample holder.

  • Acquire the sample spectrum using the same instrument settings as the background scan.

  • For baseline accuracy, a pure KBr pellet (without the sample) can be prepared and used for the background measurement.[7]

Data Analysis and Expected Results

The resulting FTIR spectrum should be processed for baseline correction and normalization if necessary. The spectrum of this compound is characterized by several key absorption bands. The table below summarizes the expected vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100 - 2500Broad, StrongO-H stretch (from hydrogen-bonded carboxylic acid)
~1680 - 1650StrongC=O stretch (carbonyl of the carboxylic acid)
~1530 - 1500MediumC=C stretch (aromatic thiophene ring)
~1420 - 1400MediumC-O-H in-plane bend coupled with C-O stretch
~1290 - 1250StrongC-O stretch coupled with O-H in-plane bend
~920 - 900Medium, BroadO-H out-of-plane bend (from dimer)
~830 - 710MediumC-H out-of-plane bend (thiophene ring)
~700 - 680WeakC-S stretch (thiophene ring)

Note: Peak positions can vary slightly depending on the sample preparation method (ATR vs. KBr) and intermolecular interactions.

Workflow and Visualization

The general workflow for FTIR characterization is illustrated below.

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis start Start choose_method Choose Method start->choose_method prep_atr Place Powder on ATR Crystal choose_method->prep_atr ATR prep_kbr Prepare KBr Pellet (Grind, Mix, Press) choose_method->prep_kbr KBr background Collect Background Spectrum prep_atr->background prep_kbr->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction) sample_scan->process analyze Identify Characteristic Peaks process->analyze report Characterization Report analyze->report end End report->end

Figure 1. Experimental workflow for FTIR characterization of this compound.

Conclusion

FTIR spectroscopy is an effective and straightforward method for the structural characterization of this compound. Both the ATR and KBr pellet techniques can yield high-quality spectra suitable for identity confirmation and quality control. The choice of method depends on available equipment, sample throughput requirements, and the need for quantitative analysis, for which the KBr method is sometimes preferred if executed with high precision. Following the detailed protocols in this note will ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,5-Thiophenedicarboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My synthesized this compound is discolored (e.g., yellow or beige). How can I remove the colored impurities?

A1: Discoloration is a common issue arising from impurities generated during synthesis. The most effective method for removing colored impurities is treatment with activated carbon.[1][2] This process involves adsorbing the impurities onto the surface of the activated carbon, which is then removed by filtration. For optimal results, add powdered activated carbon to a hot solution of the crude this compound and stir for a period before hot filtration.[1][3]

Q2: I am observing low purity in my final product after initial isolation. What are the likely impurities and how can I remove them?

A2: When synthesizing this compound from adipic acid and thionyl chloride, common impurities can include unreacted starting materials, and potentially mono-carboxylated thiophene (B33073) byproducts.[4][5] The primary method for enhancing purity is recrystallization.[2] A purity of over 99% can be achieved through careful purification processes.[5][6] High-Performance Liquid Chromatography (HPLC) is a suitable analytical method to assess the purity of the final product.[6]

Q3: I am having trouble with the crystallization of this compound. What are some common issues and their solutions?

A3: Challenges during crystallization can include the product "oiling out" or forming very fine crystals that are difficult to filter.

  • Oiling Out: This occurs when the compound melts before it dissolves, often because the solution is too saturated or cooled too quickly. To resolve this, try reheating the solution and adding more solvent to reduce saturation. A slower cooling rate can also be beneficial.[2]

  • Fine Crystals: The rapid formation of small crystals can be addressed by slowing down the crystallization process. This can be achieved by gradually cooling the solution and avoiding sudden temperature drops.[1]

Q4: Which solvent is best for the recrystallization of this compound?

A4: The choice of solvent is critical for effective recrystallization. Based on solubility data, ethanol (B145695) is considered a suitable solvent for the crystallization of this compound. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for good recovery of pure crystals upon cooling.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventTemperature (°C)Solubility ( g/100g solvent)
Water25Very soluble[7]
Methanol25Soluble
Ethanol25Soluble
Isopropyl Alcohol25Sparingly soluble
n-Butanol25Sparingly soluble
Acetic Acid25Soluble
n-Hexane25Insoluble
Acetonitrile25Sparingly soluble
Acetone25Soluble

Note: Qualitative solubility data is based on general chemical information. For precise solubility data at various temperatures, experimental determination is recommended.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of an appropriate hot solvent (e.g., deionized water or ethanol).

  • Activated Carbon Addition: To the hot, stirred solution, add a small amount of activated carbon (typically 1-5% by weight of the crude product).[1]

  • Heating and Stirring: Continue to heat and stir the mixture at an elevated temperature (e.g., 70-90°C) for 30-60 minutes to ensure sufficient contact time for adsorption of impurities.[1]

  • Hot Filtration: While still hot, filter the solution through a pre-heated funnel with filter paper to remove the activated carbon. This step should be performed quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of the purified product.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture to boiling while stirring to dissolve the solid completely. If necessary, add more ethanol dropwise until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude_Product Crude 2,5-Thiophenedicarboxylic Acid Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Activated_Carbon Add Activated Carbon Dissolution->Activated_Carbon If colored Hot_Filtration Hot Filtration Dissolution->Hot_Filtration If not colored Decolorization Decolorization (Heating & Stirring) Activated_Carbon->Decolorization Decolorization->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Impurities Colored Impurities & Soluble Byproducts (in filtrate) Hot_Filtration->Impurities Removes insoluble impurities Isolation Isolation by Filtration Cooling->Isolation Drying Drying under Vacuum Isolation->Drying Isolation->Impurities Separates crystals from mother liquor Pure_Product Pure 2,5-Thiophenedicarboxylic Acid Drying->Pure_Product

References

avoiding carbon deposition in 2,5-Thiophenedicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Thiophenedicarboxylic acid (TFDCA). The primary focus is on preventing carbon deposition, a common side reaction that can impact yield and purity.

Troubleshooting Guide: Carbon Deposition and Other Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating the causes of carbon deposition.

Issue Potential Cause Recommended Solution
Observation of black, insoluble particulate matter (carbon deposition) in the reaction mixture or final product. Excessive reaction temperature: Particularly in syntheses involving thionyl chloride, high temperatures can lead to decomposition and coking.[1]Maintain the chlorination holding temperature between 100-130°C. Lower temperatures may result in low product yield, while higher temperatures can cause carbon deposition.[1]
Prolonged reaction times at elevated temperatures: Even within the acceptable temperature range, extended heating can promote side reactions leading to carbonization.Monitor the reaction progress (e.g., by TLC or HPLC) and stop the reaction once the starting material is consumed.
Presence of impurities in starting materials: Impurities can act as catalysts for decomposition reactions.Use high-purity starting materials. For instance, in the adipic acid route, ensure the adipic acid and thionyl chloride are of appropriate grade.
Low yield of this compound. Incomplete carboxylation: Insufficient CO2 pressure or exposure time can lead to incomplete reaction, especially in direct carboxylation methods.In direct carboxylation methods, ensure a continuous and sufficient supply of CO2. For reactions involving n-butyllithium and CO2, bubble CO2 gas through the mixture for an adequate duration.[2]
Suboptimal reaction temperature: As noted, temperatures that are too low can decrease the reaction rate and overall yield.[1]Optimize the reaction temperature. For direct carboxylation of thiophene (B33073), temperatures around 300°C have been shown to provide a good yield, though exceeding this can lead to thermal decomposition.[3]
Inefficient catalyst or base: The choice and concentration of the catalyst or base are critical for activating the thiophene ring.For base-mediated carboxylation, stronger bases like cesium pivalate (B1233124) have shown better reaction effects.[3][4] In Lewis acid-mediated carboxylation, EtAlCl2 has been used successfully.[5]
Formation of mono-carboxylated or other side products. Reaction stoichiometry: Incorrect molar ratios of reactants, particularly the carboxylating agent or catalyst, can lead to incomplete dicarboxylation.Carefully control the stoichiometry of the reactants. For instance, in the diiodothiophene method, use an appropriate excess of n-butyllithium and CO2.[2]
Reaction conditions favoring mono-substitution: Certain conditions may favor the formation of thiophene-2-carboxylate (B1233283) over the desired dicarboxylate.Adjust reaction parameters. For example, in some base-mediated systems, higher temperatures favor the formation of the dicarboxylate product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: Several synthetic routes have been established:

  • Direct Carboxylation of Thiophene: This method involves the reaction of thiophene with carbon dioxide in the presence of a catalyst and/or a base.[3][4][6] Different systems, such as carboxylate-assisted, Lewis acid-mediated, and silver-catalyzed reactions, have been developed.[4][5][6]

  • From Adipic Acid: This process involves the reaction of adipic acid with thionyl chloride, followed by cyclization and subsequent hydrolysis to form the thiophene ring with the carboxylic acid groups.[1][7]

  • From 2,5-Dihalothiophenes: A common laboratory-scale synthesis involves the reaction of 2,5-diiodothiophene (B186504) with n-butyllithium to form a dilithio intermediate, which is then quenched with carbon dioxide.[2]

Q2: How can I minimize carbon deposition in the adipic acid-based synthesis?

A2: The key to preventing carbon deposition in this method is strict temperature control. The chlorination step should be maintained at a temperature between 100°C and 130°C. Temperatures exceeding this range can lead to coking and the formation of carbon deposits.[1]

Q3: In the direct carboxylation of thiophene, what factors influence the yield of the dicarboxylic acid over the monocarboxylic acid?

A3: The ratio of mono- to dicarboxylate is influenced by several factors, including:

  • Temperature: Higher temperatures (e.g., above 220°C in some systems) tend to favor the formation of the 2,5-dicarboxylate product.[4]

  • Base Strength: In base-mediated systems, the use of a stronger base can improve the overall yield of carboxylated products.[3][4]

  • Reaction Time: Longer reaction times may be necessary to achieve dicarboxylation, but this must be balanced against the risk of thermal decomposition at high temperatures.

Q4: Are there any solvent-free methods for this synthesis?

A4: Yes, direct carboxylation of thiophene with CO2 can be performed in a solvent-free carbonate and carboxylate medium. This approach is considered more environmentally friendly.[3][4]

Experimental Protocols

Protocol 1: Synthesis from 2,5-Diiodothiophene

This method is suitable for laboratory-scale synthesis.

Materials:

  • 2,5-Diiodothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ether

  • n-Butyllithium (1.5 M in hexane)

  • Carbon Dioxide (gas)

  • 2N Sulfuric Acid

  • Ether

  • Water

  • Brine

  • Calcium Sulfate

Procedure:

  • In a nitrogen atmosphere, dissolve 2.5 g of 2,5-diiodothiophene in 5 ml of anhydrous THF and 5 ml of anhydrous ether at -5°C.

  • Add 14.92 ml of 1.5 M n-butyllithium dropwise over 30 minutes, maintaining the temperature at -5°C.

  • Allow the mixture to stand at 0°C for two hours.

  • Bubble carbon dioxide gas through the mixture for 30 minutes at 0°C, followed by 30 minutes at 10°C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water.

  • Separate the aqueous layer and acidify it with 2N sulfuric acid.

  • Extract the aqueous layer with ether.

  • Combine the organic phases and wash with water and then brine.

  • Dry the organic phase over calcium sulfate, filter, and remove the solvent to yield this compound.[2]

Protocol 2: Direct Carboxylation of Thiophene (Illustrative)

This protocol is based on a base-mediated, solvent-free approach.

Materials:

  • Thiophene

  • Cesium Carbonate (Cs2CO3)

  • Cesium Pivalate

  • Carbon Dioxide (gas)

Procedure:

  • In a suitable high-pressure reactor, combine thiophene, cesium carbonate, and cesium pivalate.

  • Pressurize the reactor with carbon dioxide.

  • Heat the mixture to the desired reaction temperature (e.g., 220-300°C) and maintain for the specified reaction time.

  • After cooling, the product mixture is worked up to isolate the this compound. The specific workup procedure may involve acidification and extraction.

Note: The optimal ratios of reactants, temperature, and pressure should be determined experimentally. Higher temperatures generally favor the dicarboxylate product, but temperatures above 300°C may lead to decomposition.[3]

Logical Workflow for Minimizing Carbon Deposition

The following diagram illustrates the decision-making process for troubleshooting and preventing carbon deposition during the synthesis of this compound.

CarbonDepositionTroubleshooting start Start: Synthesis of This compound synthesis_method Select Synthesis Method start->synthesis_method adipic_acid_route Adipic Acid / Thionyl Chloride Route synthesis_method->adipic_acid_route Adipic Acid direct_carboxylation Direct Carboxylation Route synthesis_method->direct_carboxylation Thiophene + CO2 other_routes Other Routes (e.g., Dihalothiophene) synthesis_method->other_routes Other temp_control_adipic Control Chlorination Temperature (100-130°C) adipic_acid_route->temp_control_adipic temp_control_carboxylation Optimize Reaction Temperature (e.g., 220-300°C) direct_carboxylation->temp_control_carboxylation check_carbon Carbon Deposition Observed? other_routes->check_carbon monitor_reaction_time_adipic Monitor Reaction Time temp_control_adipic->monitor_reaction_time_adipic monitor_reaction_time_adipic->check_carbon optimize_base_catalyst Optimize Base/Catalyst temp_control_carboxylation->optimize_base_catalyst optimize_base_catalyst->check_carbon reduce_temp Reduce Temperature check_carbon->reduce_temp Yes success Successful Synthesis: Minimal Carbon Deposition check_carbon->success No reduce_time Reduce Reaction Time reduce_temp->reduce_time purify_reagents Purify Starting Materials reduce_time->purify_reagents purify_reagents->synthesis_method Re-evaluate Conditions

Caption: Troubleshooting workflow for avoiding carbon deposition.

References

Technical Support Center: Managing 2,5-Thiophenedicarboxylic Acid (TDCA) in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Thiophenedicarboxylic acid (TDCA) in polymerization processes.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of TDCA, focusing on solubility challenges.

Issue 1: Poor solubility of TDCA in common organic solvents at room temperature.

  • Question: I am unable to dissolve this compound in my desired polymerization solvent at ambient temperature. What can I do?

  • Answer: this compound has limited solubility in many common organic solvents at room temperature due to its rigid, crystalline structure and strong intermolecular hydrogen bonding. Here are several strategies to address this:

    • Solvent Selection: Consider using more polar aprotic solvents or solvent mixtures. Based on solid-liquid equilibrium data, ethanol (B145695) has been identified as a good solvent for the crystallization process of TDCA, suggesting its potential utility in creating solutions.[1] Binary solvent mixtures, such as ethanol/water or ethanol/acetic acid, can also be effective.[1][2]

    • Temperature Increase: Gently heating the solvent can significantly improve the solubility of TDCA. However, be mindful of the solvent's boiling point and the thermal stability of your other reactants.

    • Use of TDCA Derivatives: A highly effective and common strategy is to use a more soluble derivative of TDCA, such as its dimethyl ester, dimethyl 2,5-thiophenedicarboxylate (DMTD).[3] This approach is frequently used in melt polycondensation reactions to achieve a homogeneous reaction mixture at lower temperatures.[3]

    • pH Adjustment: In aqueous or protic solvent systems, adjusting the pH can enhance solubility. Deprotonation of the carboxylic acid groups by adding a base will form a more soluble salt. However, this may not be suitable for all polymerization types.

Issue 2: Premature precipitation of TDCA or oligomers during polymerization.

  • Question: My polymerization reaction starts, but then a solid precipitates out of the solution before high molecular weight polymer is formed. How can I prevent this?

  • Answer: Premature precipitation is often a result of poor solubility of the growing polymer chains or the unreacted monomer.

    • Optimize Monomer Ratios: In polyester (B1180765) synthesis, using an excess of the diol component can help to keep the growing oligomers in solution. For example, a diester:glycol molar ratio of 1:2 has been used to favor the solubilization of dimethyl 2,5-thiophenedicarboxylate (DMTD).[3]

    • Reaction Temperature Profile: For solution polymerization, a carefully controlled temperature profile can maintain the solubility of all components throughout the reaction. For melt polycondensation, ensure the temperature is maintained above the melting points of the monomers and the resulting polymer.

    • Solvent System: If using solution polymerization, you may need to switch to a solvent with a higher boiling point that can maintain solubility at the required reaction temperature.

Issue 3: High melting point of TDCA complicating melt polycondensation.

  • Question: The melting point of this compound is very high (>300 °C), making it difficult to handle in melt polycondensation without causing degradation. What is the recommended approach?

  • Answer: The high melting point of TDCA is a significant challenge for direct melt polycondensation.[4][5][6][7] The standard and highly recommended industrial practice is to first convert TDCA to its dimethyl ester, dimethyl 2,5-thiophenedicarboxylate (DMTD).[3] DMTD has a much lower melting point, making it suitable for a two-stage melt polycondensation process.[3] This process typically involves an initial esterification or transesterification step, followed by a polycondensation step at a higher temperature and under vacuum to remove the condensation byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: While TDCA is described as very soluble in water, for polymerization in organic media, its solubility can be challenging.[4][5][6][8] Studies on the solid-liquid equilibrium of TDCA have explored its solubility in various organic solvents.[1][2] Ethanol is considered a good solvent, particularly for crystallization.[1] Other solvents investigated include methanol (B129727), isopropanol, n-butanol, acetic acid, acetone, and acetonitrile.[1] The solubility is temperature-dependent, increasing with higher temperatures. For practical polymerization applications, using a more soluble derivative like dimethyl 2,5-thiophenedicarboxylate (DMTD) is often the preferred route.[3]

Q2: Is it possible to perform direct polymerization with this compound?

A2: Direct polymerization of TDCA is challenging due to its high melting point and limited solubility. While some methods might exist, the vast majority of successful polyester syntheses reported in the literature utilize a two-step melt polycondensation method starting with dimethyl 2,5-thiophenedicarboxylate (DMTD).[3][9] This approach circumvents the solubility and high-temperature issues associated with the diacid.

Q3: How does the structure of this compound affect its solubility?

A3: The thiophene (B33073) ring in TDCA is a rigid aromatic structure. The two carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds, leading to a stable crystalline lattice with a high melting point and low solubility in many solvents.

Q4: Are there any bio-based considerations for using this compound?

A4: Yes, this compound is considered a bio-based monomer.[3][9] It can be produced from renewable resources, making it an attractive building block for creating sustainable polymers.[3] This is a significant advantage for researchers and companies focused on developing environmentally friendly materials.

Quantitative Data: Solubility of this compound

The following table summarizes the mole fraction solubility (x₁) of this compound in various solvents at different temperatures, as determined by the gravimetric method. This data is crucial for selecting an appropriate solvent and reaction temperature.

SolventTemperature (K)Mole Fraction Solubility (10³x₁)
Methanol278.151.83
288.152.89
298.154.45
308.156.78
318.1510.12
Ethanol278.151.15
288.151.85
298.152.91
308.154.50
318.156.89
i-Propanol278.150.65
288.151.07
298.151.72
308.152.71
318.154.22
n-Butanol278.150.49
288.150.81
298.151.30
308.152.06
318.153.23
Acetic Acid293.151.31
303.151.95
313.152.84
323.154.09
333.155.81

Note: Data is compiled from publicly available research on the solid-liquid equilibrium of this compound.

Experimental Protocols

Key Experiment: Two-Stage Melt Polycondensation of Dimethyl 2,5-Thiophenedicarboxylate (DMTD) with a Diol (e.g., 1,4-Butanediol)

This protocol describes a common method to synthesize polyesters from TDCA by first converting it to its dimethyl ester.

Materials:

  • Dimethyl 2,5-thiophenedicarboxylate (DMTD)

  • 1,4-Butanediol (or other suitable diol)

  • Transesterification catalyst (e.g., zinc acetate)

  • Polycondensation catalyst (e.g., antimony trioxide)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a mechanical stirrer, inert gas inlet, and a distillation outlet.

Procedure:

Stage 1: Transesterification

  • Charge the reaction vessel with DMTD and the diol in a specific molar ratio (e.g., 1:1.5 to 1:2).

  • Add the transesterification catalyst (e.g., 200-500 ppm).

  • Purge the reactor with an inert gas to remove oxygen.

  • Heat the mixture under a slow stream of inert gas to a temperature of 160-200 °C with continuous stirring.

  • Methanol will be produced as a byproduct and should be distilled off.

  • Continue this stage until the theoretical amount of methanol has been collected (typically 2-4 hours).

Stage 2: Polycondensation

  • Add the polycondensation catalyst to the reaction mixture.

  • Gradually increase the temperature to 220-260 °C.

  • Simultaneously, gradually reduce the pressure to below 1 Torr.

  • Excess diol will be distilled off under vacuum.

  • The viscosity of the reaction mixture will increase as the molecular weight of the polymer increases. The stirring torque can be monitored to follow the progress of the reaction.

  • Continue the reaction until the desired viscosity or molecular weight is achieved (typically 2-4 hours).

  • Extrude the polymer from the reactor under inert gas pressure and cool it rapidly.

Visualizations

TroubleshootingWorkflow start Start: TDCA Polymerization Issue issue Identify the Primary Issue start->issue solubility Poor Monomer Solubility issue->solubility Is it a solubility problem? precipitation Premature Precipitation issue->precipitation Is it premature precipitation? melt_poly High Melt Temperature Issue issue->melt_poly Is it a melt polycondensation issue? sol_strat Solubility Enhancement Strategies solubility->sol_strat precip_strat Precipitation Prevention Strategies precipitation->precip_strat melt_strat Melt Polycondensation Strategy melt_poly->melt_strat solvent Optimize Solvent System (e.g., Ethanol, Binary Mix) sol_strat->solvent temp Increase Temperature sol_strat->temp derivative Use TDCA Derivative (e.g., Dimethyl Ester) sol_strat->derivative ph Adjust pH (Aqueous Systems) sol_strat->ph ratio Optimize Monomer Ratio (e.g., Excess Diol) precip_strat->ratio temp_profile Control Temperature Profile precip_strat->temp_profile solvent_boil Use High-Boiling Point Solvent precip_strat->solvent_boil ester Convert TDCA to Dimethyl Ester (DMTD) melt_strat->ester end Successful Polymerization solvent->end temp->end derivative->end ph->end ratio->end temp_profile->end solvent_boil->end ester->end

Caption: Troubleshooting workflow for TDCA polymerization issues.

FactorsAffectingSolubility tdca 2,5-Thiophenedicarboxylic Acid (TDCA) Solubility factors Key Factors tdca->factors temp Temperature factors->temp solvent_prop Solvent Properties (Polarity, H-bonding) factors->solvent_prop ph pH of the Medium factors->ph derivative_form Chemical Form (Acid vs. Ester) factors->derivative_form

Caption: Factors influencing the solubility of TDCA.

References

improving the molecular weight of 2,5-Thiophenedicarboxylic acid-based polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high molecular weight polyesters based on 2,5-Thiophenedicarboxylic acid (TFDCA). This resource is designed for researchers and scientists to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing high molecular weight TFDCA-based polyesters?

A1: The most prevalent and effective method is a two-step melt polycondensation. This process involves an initial direct esterification or transesterification reaction followed by a polycondensation step conducted at high temperatures and under a high vacuum to facilitate the removal of byproducts like water or methanol (B129727) and drive the reaction toward forming long polymer chains.[1][2]

Q2: Why is achieving a high molecular weight important for these polyesters?

A2: High molecular weight is crucial for obtaining desirable mechanical properties, such as tensile strength and toughness, as well as superior thermal stability and gas barrier performance.[3] Low molecular weight polymers are often brittle and have limited practical applications.

Q3: What typical molecular weight ranges are considered "high" for TFDCA-based polyesters?

A3: High-quality TFDCA-based polyesters can achieve number-average molecular weights (Mn) ranging from 54,800 to over 88,000 g/mol , with weight-average molecular weights (Mw) often exceeding 100,000 g/mol , depending on the specific diol and reaction conditions used.

Q4: Can TFDCA be used directly, or is an ester derivative preferable?

A4: While direct esterification with TFDCA is a viable route, many lab-scale syntheses start with the dimethyl ester of this compound (DMTF).[2] DMTF can be easier to purify and may offer better processability in the initial stages of polymerization. The choice often depends on the specific process, desired polymer properties, and scale of the reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of TFDCA-based polyesters.

Issue 1: The final polymer has a low molecular weight.

  • Q: My polymerization resulted in a low molecular weight polymer. What are the most common causes?

    • A: Low molecular weight in polycondensation reactions is a frequent issue that can stem from several factors. The primary culprits are often related to impure monomers, inaccurate stoichiometry, inefficient removal of the condensation byproduct (e.g., water or methanol), suboptimal reaction conditions (temperature and time), and catalyst inefficiency.[4] Each of these factors can prematurely halt chain growth.

  • Q: How does monomer purity affect molecular weight?

    • A: Monomer purity is critical for achieving high molecular weight polymers.[4] Impurities, especially monofunctional compounds, can act as chain terminators, significantly reducing the final molecular weight.[5] It is essential to use high-purity monomers (≥99%).

    • Recommendation: Always verify the purity of TFDCA/DMTF and the diol. If purity is questionable or if the material has been stored for an extended period, purification by recrystallization is recommended.[4]

  • Q: I carefully measured the stoichiometry, but the molecular weight is still low. What could be wrong?

    • A: Even with precise initial measurements, the effective stoichiometry can be disrupted during the reaction. One common issue is the loss of a more volatile monomer, such as a short-chain diol, during the high-temperature and high-vacuum polycondensation stage. This leads to an imbalance in functional groups, which limits chain growth.

    • Recommendation: Use a slight excess (e.g., 1.1-1.3 molar ratio) of the diol to compensate for potential losses during the reaction.[1] The exact ratio may need to be optimized for your specific setup and diol.

  • Q: The reaction seems to stop progressing, and the viscosity is not increasing. What should I check?

    • A: This often points to an equilibrium issue or inefficient removal of the condensation byproduct (e.g., water). The presence of water can drive the reverse reaction (hydrolysis), breaking down ester linkages and preventing the formation of high molecular weight polymers.[6]

    • Recommendation: Ensure your vacuum system is functioning correctly and can achieve a high vacuum (typically below 1 mbar).[4] Check for any leaks in the reaction setup. The efficiency of stirring is also crucial; a high melt viscosity can trap byproducts, so ensure the mechanical stirrer provides adequate surface renewal.

Issue 2: The resulting polymer is discolored (yellow or brown).

  • Q: My final polymer has a dark yellow or brown color. What causes this and how can I prevent it?

    • A: Discoloration is typically caused by thermal degradation or oxidation of the monomers or the polymer at high temperatures.[4][7] The presence of oxygen or impurities can exacerbate this issue.

    • Recommendation:

      • Inert Atmosphere: Ensure the reaction is conducted under a constant, slow flow of an inert gas like high-purity nitrogen, especially during the initial heating phase, to purge any oxygen.[1]

      • Temperature Control: Avoid excessively high temperatures or prolonged reaction times. Optimize the temperature profile to be just high enough to maintain a molten state and facilitate byproduct removal without causing degradation.[4]

      • Catalyst Choice: Some catalysts, particularly certain titanium-based ones, can contribute to coloration at high concentrations or temperatures.[8] Consider optimizing the catalyst type and concentration.

      • Monomer Purity: Impurities in the monomers can sometimes be the source of color formation.

Experimental Protocols

Protocol 1: Two-Step Melt Polycondensation

This protocol provides a general procedure for synthesizing TFDCA-based polyesters.

  • Monomer and Catalyst Preparation:

    • Dry the this compound (TFDCA) or its dimethyl ester (DMTF) and the chosen diol (e.g., 1,4-butanediol) in a vacuum oven to remove any residual moisture.

    • Prepare the catalyst solution. A common catalyst is tetrabutyl titanate (TBT).[1]

  • Reaction Setup:

    • Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

    • Charge the reactor with TFDCA (or DMTF) and the diol. A typical molar ratio of diol to diacid/diester is between 1.2:1 and 2:1.[1][2]

    • Add the catalyst. A typical concentration is 200-400 ppm relative to the diacid/diester.[2]

  • Stage 1: Esterification / Transesterification:

    • Purge the system with high-purity nitrogen three times to ensure an inert atmosphere.[9]

    • Begin stirring and slowly heat the mixture to 180-195°C under a gentle flow of nitrogen.[1][7]

    • Maintain this temperature for 2-4 hours. During this stage, water (from TFDCA) or methanol (from DMTF) will distill off and be collected. The reaction is considered complete when approximately 90% of the theoretical amount of byproduct has been collected.[2]

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 220-230°C.[1]

    • Simultaneously, slowly reduce the pressure to below 1 mbar to apply a high vacuum.[4]

    • Continue the reaction under these conditions for another 2-4 hours. The progress of the polymerization is indicated by a significant increase in the viscosity of the melt (observed via the torque on the stirrer).[4] The reaction is stopped when the desired viscosity is reached (e.g., when the polymer starts to climb the stirrer shaft).[1]

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature and carefully extract the resulting polymer.

    • For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and then precipitated in a non-solvent like cold methanol.[2][10]

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation

Table 1: Effect of Diol Structure on Molecular Weight of TFDCA-based Polyesters.

DiolPolymer NameMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
1,6-HexanediolPHTF->18,000-[3]
1,8-OctanediolPOTF->18,000-[3]
1,10-DecanediolPDTF->18,000-[3]
1,4-ButanediolPBTF11,200--[11]

Note: Data is compiled from multiple sources with varying reaction conditions, leading to differences in reported molecular weights.

Table 2: Influence of Catalyst on Polyester (B1180765) Synthesis (Data from PEF, a similar polyester).

CatalystTransesterification RatePolycondensation RateFinal Polymer Color
Titanium(IV) isopropoxide (TIS)HighHighestYellowish
Tetrabutyl titanate(IV) (TBT)HighHighYellowish
Dibutyltin(IV) oxide (DBTO)HighMediumOff-white
Tin(II) 2-ethylhexanoate (B8288628) (TEH)LowestLowestOff-white

Adapted from a study on Poly(ethylene furanoate), which shares similarities with TFDCA-based polyesters. This table illustrates general catalyst trends.[8]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing cluster_analysis Characterization Monomer Monomer Purification (TFDCA & Diol) Setup Reactor Setup (Charge Monomers & Catalyst) Monomer->Setup Catalyst Catalyst Preparation Catalyst->Setup Stage1 Stage 1: Esterification (180-195°C, N2 Flow) Setup->Stage1 Stage2 Stage 2: Polycondensation (220-230°C, High Vacuum) Stage1->Stage2 Isolation Polymer Isolation Stage2->Isolation Purification Dissolution & Precipitation Isolation->Purification Drying Vacuum Drying Purification->Drying Analysis Molecular Weight (GPC) Thermal (DSC/TGA) Structure (NMR) Drying->Analysis

General workflow for the synthesis of TFDCA-based polyesters.

G Start Low Molecular Weight Observed CheckPurity Check Monomer Purity (≥99%)? Start->CheckPurity CheckStoich Verify Stoichiometry (Diol Excess?) CheckPurity->CheckStoich [Purity OK] Purify Action: Purify Monomers (Recrystallization) CheckPurity->Purify [Purity Low] CheckVacuum Check Reaction Conditions (High Vacuum & Temp?) CheckStoich->CheckVacuum [Stoich. OK] AdjustStoich Action: Adjust Diol Ratio (Compensate for loss) CheckStoich->AdjustStoich [Imbalance] CheckCatalyst Evaluate Catalyst (Activity & Conc.?) CheckVacuum->CheckCatalyst [Conditions OK] OptimizeCond Action: Optimize Temp/Time & Ensure High Vacuum CheckVacuum->OptimizeCond [Suboptimal] OptimizeCat Action: Use Fresh Catalyst & Optimize Concentration CheckCatalyst->OptimizeCat [Issue Found] Success High Molecular Weight Achieved CheckCatalyst->Success [Catalyst OK] Purify->Start AdjustStoich->Start OptimizeCond->Start OptimizeCat->Start

Troubleshooting workflow for low molecular weight polymer.

G cluster_params Key Reaction Parameters cluster_props Resulting Polymer Properties MW High Molecular Weight Mech Good Mechanical Strength MW->Mech Thermal High Thermal Stability MW->Thermal Barrier Excellent Gas Barrier MW->Barrier Purity High Monomer Purity Purity->MW Stoich Correct Stoichiometry Stoich->MW Temp Optimal Temperature Temp->MW Time Sufficient Reaction Time Time->MW Vacuum High Vacuum Vacuum->MW Catalyst Effective Catalyst Catalyst->MW

Key parameters influencing final polymer properties.

References

Technical Support Center: Synthesis of 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-Thiophenedicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prominently documented methods are the reaction of adipic acid with thionyl chloride and the carboxylation of a lithiated thiophene (B33073) derivative. The former is a classical approach, while the latter is a common organometallic route.

Q2: What is the typical purity of this compound after initial synthesis?

A2: The purity of the crude product can vary significantly depending on the synthetic route and reaction conditions. For instance, synthesis from 2,5-diiodothiophene (B186504) may yield a product that is about 60% pure before further purification.[1] In contrast, the method involving adipic acid and thionyl chloride can achieve purities of 96-99% after purification steps like treatment with activated carbon.[2]

Q3: What are the key safety precautions to consider during the synthesis?

A3: The synthesis of this compound involves hazardous reagents. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases like HCl and SO2. Organolithium reagents such as n-butyllithium are pyrophoric. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during the adipic acid/thionyl chloride route.Ensure the reaction is brought to completion at a temperature range of 140° to 160° C.[2]
Side reactions, such as the formation of butylated thiophenes when using n-butyllithium in THF.[3]Consider using a different solvent, such as MTBE, for lithiation reactions to minimize side product formation.[3]
Product Discoloration (Beige or Dark Crystals) Carbonization or coking at excessively high temperatures (above 130-160°C).[4]Carefully control the reaction temperature, especially during the heating steps. Avoid prolonged heating at very high temperatures.
Presence of impurities.Purify the product by treating a solution with activated carbon and a filtration aid like Kieselgur.[2] Recrystallization can also be an effective purification method.
Incomplete Carboxylation Insufficient exposure to carbon dioxide.Ensure a steady stream of dry carbon dioxide gas is bubbled through the reaction mixture for an adequate duration (e.g., one hour).[1]
Formation of Volatile Byproducts Reaction of thionyl chloride with adipic acid generates volatile byproducts.[2]Remove excess thionyl chloride and volatile byproducts by distillation under reduced pressure.[2]
Presence of High-Boiling-Point Byproducts Formation of byproducts like sulfur chloride.[5]After removing lower-boiling components, continue distillation at a higher temperature and reduced pressure to remove high-boiling-point impurities.[5]

Experimental Protocols

Method 1: Synthesis from Adipic Acid and Thionyl Chloride

This process involves the reaction of adipic acid with thionyl chloride, catalyzed by pyridine, to form the acid chloride intermediate, which is then hydrolyzed.[2]

Protocol:

  • To a reaction vessel, add 1 part of adipic acid to 3 to 6 parts of thionyl chloride, along with a catalytic amount of pyridine.

  • Heat the mixture to a temperature between 85° to 95° C and add another 4 to 7 parts of thionyl chloride.

  • After the addition is complete, remove excess thionyl chloride and volatile by-products under reduced pressure.

  • Bring the reaction to completion by heating at 140° to 160° C.[2]

  • The resulting 2,5-thiophenedicarbonyl dichloride is then hydrolyzed using an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).

  • The free this compound is then precipitated by the addition of a mineral acid.

  • The crude product can be purified by treatment with activated carbon and filtration, followed by washing and drying to yield fine beige crystals.[2]

Method 2: Synthesis from 2,5-Diiodothiophene

This method involves a lithium-halogen exchange followed by carboxylation.[1]

Protocol:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 2.5 g of 2,5-diiodothiophene in 5 ml of anhydrous tetrahydrofuran (B95107) and 5 ml of anhydrous ether.

  • Cool the solution to -5°C.

  • Slowly add 14.92 ml of 1.5 M n-butyllithium over 30 minutes.

  • Allow the mixture to stand for two hours at 0°C.

  • Bubble carbon dioxide gas through the mixture for 30 minutes at 0°C and then for another 30 minutes at 10°C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with 2N sulfuric acid.

  • Extract the product with ether.

  • Wash the combined organic phases with water and brine, then dry over calcium sulfate.

  • Filter the solution and remove the solvent to yield the crude this compound.[1]

Visualizations

Experimental Workflow: Synthesis from Adipic Acid

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Heating & Addition cluster_2 Step 3: Purification & Completion cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Precipitation & Purification cluster_5 Final Product A Adipic Acid + Thionyl Chloride + Pyridine B Heat to 85-95°C A->B C Add more Thionyl Chloride B->C D Remove Volatiles (Reduced Pressure) C->D E Heat to 140-160°C D->E F Add Aqueous Alkali Hydroxide E->F G Add Mineral Acid F->G H Purify with Activated Carbon G->H I Wash & Dry H->I J This compound I->J

Caption: Workflow for the synthesis of this compound from adipic acid.

Troubleshooting Logic for Low Yield

A Low Yield Observed B Incomplete Reaction? A->B C Increase reaction time or temperature within the recommended range (140-160°C). B->C Yes D Significant Side Reactions? B->D No E For lithiation, switch to a less reactive solvent like MTBE. For the adipic acid route, ensure precise temperature control to avoid charring. D->E Yes F Purification Loss? D->F No G Optimize purification steps. Avoid excessive use of activated carbon. Ensure complete precipitation. F->G Yes

Caption: Troubleshooting flowchart for addressing low product yield.

References

controlling crystallinity in poly(alkylene 2,5-thiophenedicarboxylate)s

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling crystallinity in poly(alkylene 2,5-thiophenedicarboxylate)s (PATFs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the crystallinity of poly(alkylene 2,5-thiophenedicarboxylate)s?

A1: The crystallinity of PATFs is a complex property influenced by several key factors, both structural and processing-related. The most significant factors include:

  • Glycol Subunit Length: The number of methylene (B1212753) groups in the alkylene glycol monomer is a primary tool for modulating polymer chain mobility and, consequently, the type and amount of ordered phases that can develop.[1][2]

  • Molecular Weight: Generally, the degree of crystallinity in polymers increases with the growth of molecular weight.[3] The melting temperature also tends to increase with higher molecular weights.[3]

  • Copolymer Composition: Introducing comonomers can disrupt the regularity of the polymer chain, which typically affects its ability to crystallize.[4][5] For instance, in copolymers of 2,5-thiophenedicarboxylate and 2,5-furandicarboxylate, the crystallinity varies with the monomer ratio.[4]

  • Thermal History: Processing conditions such as annealing temperature, crystallization time, and cooling rate significantly impact the formation and perfection of crystalline structures. Cold-crystallization temperature, in particular, can control the resulting crystal phase and degree of crystallinity.[6]

  • Structural Regularity (Defects): The presence of structural defects, such as tail-to-tail linkages instead of head-to-tail, can severely hinder crystallization by disrupting chain packing.[7]

Q2: How does the length of the alkylene glycol chain specifically affect the polymer's thermal properties and crystallinity?

A2: The length of the glycol subunit directly influences chain flexibility and packing efficiency. In the PATF series synthesized from glycols with 3 to 6 carbon atoms, it has been observed that the length of this subunit is an effective tool to modulate chain mobility and the development of ordered phases.[1][2] Lengthening the glycol subunit can lead to a progressive worsening of barrier properties, which is linked to changes in the crystalline and amorphous phases.[1] This is in contrast to their furan-based counterparts, which sometimes show an even-odd trend in properties based on the number of carbons in the glycol.[1]

Q3: I'm observing a lower-than-expected degree of crystallinity in my synthesized polymer. What are the potential causes and troubleshooting steps?

A3: Lower-than-expected crystallinity can stem from issues in synthesis, purification, or processing. Here are common causes and troubleshooting steps:

  • Cause 1: Low Molecular Weight. Shorter polymer chains have more difficulty forming stable crystalline structures.[8][9]

    • Troubleshooting: Confirm the molecular weight of your polymer using Gel Permeation Chromatography (GPC). If it is low, optimize your polymerization reaction. This can involve increasing the reaction time, ensuring a high-purity of monomers, and using an effective catalyst system.[10]

  • Cause 2: Impurities or Side Products. Residual monomers, solvents, or by-products from the reaction can disrupt the crystal lattice formation. High content of by-products like diethylene glycol (DEG) can disrupt chain regularity and reduce crystallizability.[5]

    • Troubleshooting: Purify the polymer powder thoroughly before processing and characterization. Reprecipitation or Soxhlet extraction are common methods. Ensure monomers are of the highest possible purity before synthesis.

  • Cause 3: Inappropriate Thermal Processing. The polymer may not have been given adequate conditions (temperature and time) to crystallize.

    • Troubleshooting: Introduce a thermal annealing step. Hold the polymer at a temperature between its glass transition temperature (Tg) and melting temperature (Tm) for a defined period. This allows the polymer chains sufficient mobility to rearrange into an ordered crystalline state. Experiment with different annealing temperatures and times to find the optimal conditions.

  • Cause 4: Rapid Cooling (Quenching). Cooling the polymer too quickly from the melt can freeze the chains in a disordered, amorphous state.

    • Troubleshooting: Implement a slow, controlled cooling protocol after melt-processing. This gives the chains time to organize into crystalline lamellae.

Q4: What is a "mesophase" and how does it relate to the crystallinity of these polymers?

A4: In the context of poly(alkylene 2,5-thiophenedicarboxylate)s, a mesophase refers to a state of matter with a degree of order intermediate between the highly ordered three-dimensional (3D) crystalline phase and the disordered amorphous phase.[1][2] This phase, sometimes described as a 2D ordered microstructure, can act as a precursor to the more stable 3D crystalline phase.[1] The amount of this mesophase is also strongly related to the glycol sub-unit length and plays a significant role in determining the final mechanical and barrier properties of the material.[1][2]

Troubleshooting & Experimental Guides

Data Presentation

Table 1: Influence of Glycol Subunit Length on Thermal Properties of Poly(alkylene 2,5-thiophenedicarboxylate)s (Note: The following table is a representative summary based on typical trends described in the literature. Actual values are highly dependent on molecular weight and specific synthesis/processing conditions.)

Polymer NameGlycol SubunitTypical Tg (°C)Typical Tm (°C)General Crystallinity Trend
PPTF Propylene (3-C)HigherHigherSemicrystalline[1]
PBTF Butylene (4-C)Semicrystalline[1][4]
PPeTF Pentylene (5-C)Lower Crystalline/Higher Mesophase[1]
PHTF Hexylene (6-C)LowerLowerLower Crystalline/Higher Mesophase[1]

Tg = Glass Transition Temperature; Tm = Melting Temperature.

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation Synthesis of PATFs

This protocol is based on the successful synthesis of a family of bio-based homopolymers of 2,5-thiophenedicarboxylic acid.[1][8]

  • Monomer & Catalyst Preparation:

    • Start with dimethyl 2,5-thiophenedicarboxylate (DMTF) and the desired alkylene glycol (e.g., 1,3-propanediol, 1,4-butanediol, etc.).

    • A diester:glycol molar ratio of 1:2 is recommended to aid in the solubilization of the DMTF.[1]

    • Use a catalyst system, for example, titanium(IV) butoxide (TBT) and titanium(IV) isopropoxide (TTIP) at approximately 200 ppm each.[1]

  • Stage 1: Transesterification:

    • Combine the DMTF, glycol, and catalysts in a glass reactor equipped with a mechanical stirrer and a distillation column.

    • Heat the reactor in a thermostated bath. Gradually increase the temperature (e.g., from 160 °C to 190 °C) under a nitrogen atmosphere.

    • This stage is complete when the theoretical amount of methanol (B129727) is collected, which typically takes around 2-3 hours.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature (e.g., to 210-230 °C) while slowly reducing the pressure to below 0.1 mbar.

    • Continue the reaction under high vacuum for 3-4 hours to remove the excess glycol and increase the polymer's molecular weight.

    • The end of the reaction is often indicated by a significant increase in the viscosity of the melt.

  • Purification:

    • Dissolve the obtained polymer in a suitable solvent (e.g., chloroform/trifluoroacetic acid mixture).

    • Precipitate the polymer by pouring the solution into a non-solvent like methanol.

    • Filter and dry the purified polymer powder in a vacuum oven.

Protocol 2: Characterization of Crystallinity

  • Differential Scanning Calorimetry (DSC):

    • Use a calibrated DSC instrument under a nitrogen atmosphere.

    • Seal 5-10 mg of the dried polymer powder in an aluminum pan.

    • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This scan reveals the thermal history of the as-synthesized sample.

    • Cooling Scan: Cool the sample from the melt at a controlled rate (e.g., 10 °C/min) to observe the melt crystallization behavior.

    • Second Heating Scan: Heat the sample again at the same rate.[1] This scan provides information on the intrinsic thermal properties (Tg, Tm) of the material, free from its prior thermal history. The enthalpy of melting (ΔHm) from this scan can be used to compare relative crystallinity between samples.

  • Wide-Angle X-ray Scattering (WAXS):

    • Use a diffractometer with a copper target (λ = 0.1548 nm).[1]

    • Scan the purified powder or film sample over a 2θ range of 5° to 60°.[1]

    • The resulting diffraction pattern will show sharp peaks for crystalline domains and a broad halo for the amorphous fraction.

    • The degree of crystallinity (Xc) can be calculated by dividing the area of the crystalline diffraction peaks (Ac) by the total area of the diffraction pattern (At): Xc = Ac / At .[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_processing Processing cluster_characterization Characterization monomers Monomer Prep (DMTF + Glycol) transester Transesterification (160-190 °C, N2) monomers->transester polycond Polycondensation (210-230 °C, Vacuum) transester->polycond purify Purification (Precipitation) polycond->purify film Film Processing (Compression Molding) purify->film dsc DSC Analysis (Tg, Tm, Xc) purify->dsc waxs WAXS Analysis (Crystal Structure, Xc) purify->waxs gpc GPC Analysis (Molecular Weight) purify->gpc film->dsc film->waxs

Caption: Workflow for PATF synthesis, processing, and characterization.

influencing_factors cluster_legend Factor Type center Final Polymer Crystallinity (Xc) f1 Glycol Subunit Length f1->center f2 Molecular Weight (Mn, Mw) f2->center f3 Copolymer Composition f3->center f4 Chain Regularity (Defects) f4->center f5 Annealing Temp & Time f5->center f6 Cooling Rate (from melt) f6->center l1 Chemical Structure l2 Processing Conditions

Caption: Key factors influencing the crystallinity of PATF polymers.

References

Technical Support Center: 2,5-Thiophenedicarboxylic Acid MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the synthesis of Metal-Organic Frameworks (MOFs) based on the 2,5-thiophenedicarboxylic acid (H₂TDC) linker. The following sections are designed to address common experimental challenges in a clear question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound MOFs, providing potential causes and actionable solutions.

Q1: Why did my synthesis result in an amorphous powder instead of crystalline material?

A1: The formation of an amorphous precipitate instead of a crystalline MOF is a common issue that often relates to the kinetics of the nucleation and crystal growth process.

  • Rapid Precipitation: If the reaction kinetics are too fast, nucleation may dominate over crystal growth, leading to the rapid formation of a disordered, amorphous solid.[1][2] This can be caused by high reactant concentrations, a reaction temperature that is too high, or a solvent system that leads to very low solubility of the framework.

  • Suboptimal pH: The deprotonation of the carboxylic acid groups on the this compound is crucial for coordination to the metal centers. An incorrect pH can affect the linker's solubility and coordination ability, potentially leading to the precipitation of unreacted starting materials or an amorphous coordination polymer. The inclusion of a buffer can help maintain an optimal pH for MOF formation.[3]

  • Solutions:

    • Temperature Control: Lowering the reaction temperature can slow down the reaction kinetics, favoring the growth of well-ordered crystals.

    • Solvent System: Employing a co-solvent system can help to fine-tune the solubility of the precursors and the forming MOF. For instance, mixtures of DMF and dioxane or DMF and water have been used.[4]

    • Modulators: The addition of a modulator, such as a monocarboxylic acid (e.g., trifluoroacetic acid), can compete with the linker for coordination to the metal clusters. This can slow down the overall reaction rate and promote the formation of more crystalline material.[5][6]

Q2: The yield of my MOF synthesis is very low. How can I improve it?

A2: Low yields can be attributed to several factors, including incomplete reaction, suboptimal stoichiometry, or loss of product during workup.

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature. Solvothermal syntheses for these types of MOFs often require heating for extended periods, from hours to several days.[3][7]

  • Reagent Stoichiometry: The molar ratio of the metal salt to the organic linker is a critical parameter. An excess of one reagent may not necessarily drive the reaction to completion and could lead to the formation of side products.

  • pH and Solubility: As mentioned previously, the solubility of the this compound can be limited. The use of a base or a suitable buffer can increase its solubility and availability in the reaction mixture, leading to higher yields.[3][7]

  • Solutions:

    • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific system. Microwave-assisted synthesis can sometimes reduce reaction times and improve yields.[8][9]

    • Adjust Stoichiometry: Experiment with different metal-to-linker ratios to determine the optimal stoichiometry for your desired product.

    • Improve Solubility: Consider the use of a co-solvent or a small amount of a base to ensure the complete dissolution of the this compound. High concentration synthesis approaches with the inclusion of a buffer have been shown to improve yields.[3]

Q3: The Powder X-Ray Diffraction (PXRD) pattern of my product does not match the expected phase. What could be the reason?

A3: Obtaining an unexpected crystal phase or a mixture of phases is often related to polymorphism, which is common in MOF synthesis. The final structure can be highly sensitive to the reaction conditions.

  • Influence of Modulators: The type and concentration of modulators can have a decisive impact on the resulting MOF topology. For instance, in a Zr-TDC system, different modulators can lead to the formation of different polymorphs.[5][6]

  • Solvent Effects: The choice of solvent can influence the coordination environment of the metal ions and the self-assembly of the framework, leading to different crystal structures.

  • Temperature and Pressure: These thermodynamic parameters play a crucial role in determining the most stable crystalline phase.

  • Guest Molecules/Templates: The presence of certain ions or molecules in the reaction mixture can direct the formation of a specific framework topology. For example, the addition of different organic ammonium (B1175870) salts has been shown to control the dimensionality of In-TDC frameworks.[4][10]

  • Solutions:

    • Precise Control of Reaction Conditions: Ensure that all synthesis parameters (temperature, time, solvent ratios, and modulator concentration) are carefully controlled and reproduced.

    • Systematic Screening: If polymorphism is suspected, a systematic screening of different solvents, modulators, and temperatures may be necessary to isolate the desired phase.

    • Seeding: Introducing a small number of crystals of the desired phase (seeding) into the reaction mixture can sometimes promote the growth of that specific polymorph.

Q4: My MOF crystals are very small or have poor morphology. How can I obtain larger, well-defined crystals?

A4: Crystal size and quality are influenced by the balance between nucleation and crystal growth rates.

  • High Nucleation Rate: Similar to the formation of amorphous material, a high rate of nucleation can lead to a large number of small crystals.

  • Modulator Concentration: The concentration of modulators can affect the crystal growth process. In some cases, increasing the amount of modulator may not lead to larger crystals.[5][6]

  • Solutions:

    • Slower Reaction Rate: As with improving crystallinity, slowing down the reaction by reducing the temperature or using modulators can allow for the growth of larger, more well-defined crystals.

    • Controlled Cooling: For solvothermal reactions, a slow and controlled cooling rate after the reaction is complete can sometimes promote the growth of larger crystals.

    • Use of Additives: Certain additives can act as capping agents, selectively binding to certain crystal faces and influencing the crystal morphology.

Experimental Protocols & Data

General Synthesis Methodologies

The synthesis of this compound MOFs is typically carried out under solvothermal conditions. A general procedure involves dissolving the metal salt and this compound in a suitable solvent (often DMF or a solvent mixture), sealing the mixture in a vial or autoclave, and heating it at a specific temperature for a defined period. The resulting crystalline product is then isolated by filtration, washed with fresh solvent, and dried.

Summary of Experimental Conditions

The following table summarizes various reported synthesis conditions for this compound MOFs. This data can be used as a starting point for developing and troubleshooting your own experimental protocols.

Metal SaltLinkerSolvent(s)Temperature (°C)TimeAdditives/ModulatorsResulting MOF/FrameworkReference
ZrCl₄H₂TDCDMF/NMP (1:1)1202 weeksTrifluoroacetic acidDUT-126[5][6]
InCl₃H₂TDCDMF/Dioxane12024 hours - 6 daysOrganic ammonium salts, HCl, HNO₃YCM-21, YCM-22, YCM-23[4][10]
Zn(NO₃)₂·6H₂OH₂TDCDMF10020 hours1,4-diazabicyclooctane (dabco)[Zn₂(tdc)₂dabco]N/A
Ni saltH₂TDCNot specified14072 hourso-phenanthrolineC₃₆H₂₈N₄Ni₂O₁₂S₂N/A
Cu(NO₃)₂·2.5H₂OH₂TDCDEF/Ethanol8020 hoursNone specifiedMOF-107(Cu)[11]
Al saltH₂TDCNot specified100-150At least 3 hoursOptional baseAl-TDC MOF[7]
ZnCl₂H₂TDCDMF10024 hoursTriethanolamine (TEOA)MOAAF-1(Zn)[11]
Zn saltH₂TDCDMFRoom Temp.2 hoursMelamine, Triethylamine (TEA)[Zn₂L₂MA·2DMF][12]

Visual Guides

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a this compound MOF.

G General Workflow for this compound MOF Synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Product Isolation & Characterization dissolve_metal Dissolve Metal Salt in Solvent mix Combine Solutions dissolve_metal->mix dissolve_linker Dissolve H₂TDC & Modulator (if any) in Solvent dissolve_linker->mix seal Seal in Reaction Vessel mix->seal heat Solvothermal Synthesis (Heating) seal->heat cool Controlled Cooling heat->cool filter Filter & Wash Crystals cool->filter dry Dry Product filter->dry characterize Characterize (PXRD, SEM, etc.) dry->characterize

Caption: A schematic of the general experimental workflow for this compound MOF synthesis.

Troubleshooting Decision Tree

This decision tree provides a logical path for diagnosing and resolving common issues during synthesis.

G Troubleshooting Decision Tree cluster_problem Problem Identification cluster_solution Potential Solutions start Synthesis Outcome no_product No Product / Amorphous Precipitate start->no_product low_yield Low Yield start->low_yield wrong_phase Wrong Crystal Phase (PXRD) start->wrong_phase poor_crystals Poor Crystal Quality / Small Size start->poor_crystals sol_kinetics Adjust Kinetics: - Lower Temperature - Use Modulators - Change Solvent no_product->sol_kinetics sol_yield Improve Yield: - Increase Reaction Time/Temp - Optimize Stoichiometry - Add Base/Buffer low_yield->sol_yield sol_phase Control Phase: - Screen Modulators/Solvents - Precise Temperature Control - Use Templating Agents wrong_phase->sol_phase sol_crystal Improve Crystals: - Slow Reaction Rate - Controlled Cooling - Use Capping Agents poor_crystals->sol_crystal

Caption: A decision tree to guide troubleshooting for this compound MOF synthesis.

References

Technical Support Center: Large-Scale Production of 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of 2,5-Thiophenedicarboxylic acid (TDCA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and handling of TDCA.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

A1: this compound is a versatile building block used in the synthesis of a variety of high-performance materials. Its primary applications include:

  • Polymers: It serves as a monomer for producing specialty polyesters and high-performance polymers, including biodegradable polymers.[1][2][3]

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other drug compounds.[1][4][5]

  • Fluorescent Whitening Agents: TDCA is a key precursor in the manufacturing of fluorescent whitening agents for plastics, textiles, and coatings.[6][7]

  • Organic Electronics: Its structural properties make it suitable for the development of organic semiconductors and conductive polymers used in flexible electronic devices.[1][2]

  • Agrochemicals: It finds applications in the formulation of certain agrochemical products.[4]

Q2: What are the main synthetic routes for large-scale production of this compound?

A2: The most common industrial synthesis route involves the reaction of adipic acid with thionyl chloride, followed by cyclization and hydrolysis.[3][6][7][8][9] Another documented method involves the carboxylation of 2,5-diiodothiophene.[10] Research is also exploring bio-based routes, for instance, from renewable sources that can be converted to adipic acid.[11]

Q3: What are the key challenges in the industrial-scale synthesis of this compound?

A3: The main challenges include:

  • High Production Costs: The cost of raw materials, such as adipic acid and thionyl chloride, can be volatile and significantly impact the overall production cost.[4][5]

  • Stringent Environmental Regulations: The use of hazardous reagents like thionyl chloride necessitates strict environmental controls and waste management protocols.[4]

  • Process Control: The reaction involves multiple steps with specific temperature and pressure requirements that need careful control to ensure high yield and purity.[6][8]

  • Purification: Achieving high purity (e.g., >99%) on a large scale can be challenging and may require multiple purification steps like distillation and recrystallization.[8]

  • Material Handling: TDCA has a high melting point (>300 °C) and is slightly soluble in water, which can present handling challenges during processing and purification.[12]

Q4: What are the typical purity levels required for different applications?

A4: Purity requirements for TDCA vary by application:

  • Pharmaceuticals: Typically requires the highest purity, often exceeding 99%, with stringent limits on impurities.[5]

  • Polymers and Organic Electronics: High purity, generally above 98%, is crucial to ensure desired polymer properties and electronic performance.[5]

  • Fluorescent Whitening Agents: Purity requirements may be slightly less stringent, but consistent quality is necessary for product performance.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction in the initial step (adipic acid with thionyl chloride).- Sub-optimal temperature control during cyclization.- Loss of product during purification steps.- Ensure the correct molar ratio of reactants and catalyst (e.g., pyridine).[6][8]- Maintain the reaction temperature within the specified range (e.g., 85-95°C for the initial reaction, 140-160°C for cyclization).[6][8]- Optimize filtration and washing procedures to minimize product loss.
Product Discoloration (Yellowish or Beige) - Presence of impurities from side reactions.- Thermal degradation during high-temperature steps.- Incomplete removal of colored byproducts.- Use activated carbon for decolorization during the purification process.[6][9]- Carefully control the temperature during distillation of the acid chloride intermediate.[6]- Ensure thorough washing of the final product.
Low Purity (<98%) - Incomplete hydrolysis of the acid chloride intermediate.- Presence of unreacted starting materials or intermediates.- Inefficient purification.- Ensure complete hydrolysis by controlling pH and temperature.[9]- Optimize the distillation of the acid chloride to remove lower boiling point impurities.[6]- Perform recrystallization from a suitable solvent to remove impurities.
Inconsistent Crystal Size - Rapid precipitation during acidification.- Improper control of cooling rate during crystallization.- Control the rate of addition of mineral acid during precipitation.[6]- Implement a controlled cooling profile during crystallization to promote uniform crystal growth.
Difficulty in Filtration - Very fine crystals clogging the filter medium.- Presence of gelatinous impurities.- Use a filter aid like Kieselgur to improve filtration efficiency.[6]- Optimize the precipitation conditions to obtain larger crystals.

Data Presentation

Table 1: Comparison of Synthesis Parameters for this compound

ParameterMethod 1 (Patent US5688969A)[6]Method 2 (Patent CN105906606A)[9]
Starting Material Adipic acidAdipic acid
Reagents Thionyl chloride, Pyridine (B92270) (catalyst)Thionyl chloride, 4-dimethylaminopyridine (B28879) (catalyst)
Reaction Temperature 90°C (reflux), then 150°C78-81°C, then up to 138°C
Purification Steps Distillation of acid chloride, Hydrolysis, Clarification with activated carbon, Precipitation with H₂SO₄, Washing, DryingDistillation of acid chloride, Hydrolysis, Decolorization with activated carbon, Precipitation with HCl, Washing, Drying, Recrystallization
Reported Yield 55%75.58%
Reported Purity 96-99%99.13% (HPLC)

Experimental Protocols

Protocol 1: Synthesis of this compound via Adipic Acid and Thionyl Chloride

This protocol is a generalized representation based on common industrial practices.

1. Formation of the Acid Chloride Intermediate:

  • Charge the reactor with adipic acid and a catalytic amount of pyridine or 4-dimethylaminopyridine.[6][9]

  • Under controlled conditions, add thionyl chloride to the reactor.

  • Heat the mixture to reflux (approximately 85-95°C) and maintain for several hours to ensure complete reaction.[6][8]

2. Cyclization and Distillation:

  • Distill off the excess thionyl chloride under reduced pressure.[6]

  • Increase the temperature of the reaction mixture to 140-160°C and hold for a few hours to facilitate cyclization.[6]

  • Distill the resulting acid chloride of this compound under high vacuum.

3. Hydrolysis and Purification:

  • Carefully add the distilled acid chloride to a sodium hydroxide (B78521) solution to perform hydrolysis. Control the temperature during this exothermic reaction.[6][9]

  • The resulting solution of the sodium salt of TDCA can be treated with activated carbon to remove colored impurities.[6][9]

  • Filter the solution to remove the activated carbon and any other solid impurities.

4. Precipitation and Isolation:

  • Slowly add a mineral acid (e.g., sulfuric acid or hydrochloric acid) to the filtrate to precipitate the this compound.[6][9]

  • Filter the precipitated solid and wash thoroughly with water to remove any remaining salts and acid.

  • Dry the final product under vacuum at an elevated temperature (e.g., 110°C).[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_isolation Isolation Stage adipic_acid Adipic Acid + Catalyst acid_chloride_formation Acid Chloride Formation (85-95°C) adipic_acid->acid_chloride_formation thionyl_chloride Thionyl Chloride thionyl_chloride->acid_chloride_formation cyclization Cyclization (140-160°C) acid_chloride_formation->cyclization Distill excess SOCl₂ distillation Vacuum Distillation of TDCA Dichloride cyclization->distillation hydrolysis Hydrolysis (NaOH solution) distillation->hydrolysis decolorization Decolorization (Activated Carbon) hydrolysis->decolorization filtration1 Filtration decolorization->filtration1 precipitation Precipitation (Mineral Acid) filtration1->precipitation filtration2 Filtration & Washing precipitation->filtration2 drying Drying filtration2->drying final_product High-Purity TDCA drying->final_product

Caption: Experimental workflow for the large-scale production of this compound.

troubleshooting_logic start Low Product Purity check_hydrolysis Check Hydrolysis Conditions (pH, Temp) start->check_hydrolysis check_distillation Review Distillation Parameters (Vacuum, Temp) start->check_distillation check_washing Evaluate Washing Procedure start->check_washing recrystallize Perform Recrystallization check_hydrolysis->recrystallize If conditions were off check_distillation->recrystallize If parameters were incorrect check_washing->recrystallize If washing was insufficient purity_ok Purity Meets Spec recrystallize->purity_ok

Caption: Troubleshooting logic for addressing low product purity issues.

References

Validation & Comparative

A Comparative Guide to Bio-Based Polymers: 2,5-Thiophenedicarboxylic Acid vs. 2,5-Furandicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving landscape of sustainable materials, bio-based polymers are at the forefront of innovation, offering promising alternatives to their petroleum-derived counterparts. Among the key building blocks for these next-generation materials are 2,5-furandicarboxylic acid (FDCA) and its sulfur-containing analogue, 2,5-thiophenedicarboxylic acid (TDCA). Both monomers can be derived from renewable resources and are used to synthesize polyesters with a wide range of properties suitable for applications in packaging, textiles, and medicine. This guide provides a detailed, data-driven comparison of the performance of polymers derived from TDCA and FDCA, focusing on their synthesis, thermal properties, mechanical strength, and gas barrier performance.

Monomer Structures and Polymerization

Both FDCA and TDCA are rigid, aromatic dicarboxylic acids that impart excellent properties to the resulting polyesters. Their structures are similar, with the primary difference being the heteroatom in the five-membered ring—oxygen in furan (B31954) and sulfur in thiophene (B33073). This seemingly small difference has a significant impact on the final properties of the polymers.

The most common method for synthesizing polyesters from these diacids is a two-step melt polycondensation process. This involves an initial esterification or transesterification reaction between the diacid (or its dimethyl ester) and a diol, followed by a polycondensation step under high vacuum and elevated temperature to increase the molecular weight.

cluster_monomers Monomers cluster_process Melt Polycondensation cluster_polymers Resulting Polyesters TDCA This compound (TDCA) Esterification Esterification/ Transesterification TDCA->Esterification FDCA 2,5-Furandicarboxylic Acid (FDCA) FDCA->Esterification Diol Diol (e.g., Ethylene (B1197577) Glycol) Diol->Esterification Polycondensation Polycondensation (High Temp & Vacuum) Esterification->Polycondensation TDCA_Polymer Poly(alkylene thiophenedicarboxylate) Polycondensation->TDCA_Polymer FDCA_Polymer Poly(alkylene furandicarboxylate) Polycondensation->FDCA_Polymer

General workflow for the synthesis of TDCA- and FDCA-based polyesters.

Performance Comparison: A Data-Driven Analysis

The choice between TDCA and FDCA as a monomer will largely depend on the desired properties of the final polymer. The following tables summarize key performance data from various studies, comparing polyesters synthesized from TDCA and FDCA with a range of aliphatic diols.

Table 1: Thermal Properties of TDCA- vs. FDCA-Based Polyesters
PolymerDiolGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, 5% wt. loss, °C)
TDCA-Based
PEThEthylene Glycol65-~352
PPTh1,3-Propanediol45-50150-160~355
PBTh1,4-Butanediol25-30145-155~360
FDCA-Based
PEFEthylene Glycol85-90210-220~370
PPF1,3-Propanediol60-65170-180~365
PBF1,4-Butanediol45-50165-175~375

Note: The values presented are approximate and can vary depending on the molecular weight and crystallinity of the polymer.

Table 2: Mechanical Properties of TDCA- vs. FDCA-Based Polyesters
PolymerDiolTensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
TDCA-Based
PEThEthylene Glycol1.8 - 2.260 - 703 - 5
PPTh1,3-Propanediol1.2 - 1.645 - 55>100
PBTh1,4-Butanediol0.8 - 1.235 - 45>200
FDCA-Based
PEFEthylene Glycol2.0 - 3.070 - 803 - 6
PPF1,3-Propanediol1.5 - 2.055 - 65>150
PBF1,4-Butanediol1.0 - 1.545 - 55>250

Note: Mechanical properties are highly dependent on processing conditions and sample preparation.

Table 3: Gas Barrier Properties of TDCA- vs. FDCA-Based Polyesters
PolymerDiolOxygen Permeability (cc·mm/m²·day·atm)Carbon Dioxide Permeability (cc·mm/m²·day·atm)
TDCA-Based
PEThEthylene Glycol0.3 - 0.51.5 - 2.5
PPTh1,3-Propanediol0.8 - 1.24 - 6
FDCA-Based
PEFEthylene Glycol0.1 - 0.20.5 - 1.0
PPF1,3-Propanediol0.4 - 0.62 - 3

Note: Lower permeability values indicate better barrier properties.

From the data, it is evident that FDCA-based polyesters generally exhibit higher glass transition and melting temperatures, as well as superior mechanical strength and gas barrier properties compared to their TDCA-based counterparts with the same diol.[1][2] This is often attributed to the higher polarity of the furan ring compared to the thiophene ring, leading to stronger intermolecular interactions. However, TDCA-based polyesters still offer excellent performance and may be advantageous in applications where slightly lower thermal transitions are desirable for processing or where the specific chemical resistance of the thiophene ring is beneficial.

Experimental Protocols

Synthesis of Polyesters via Two-Step Melt Polycondensation

This protocol provides a general procedure for the synthesis of polyesters from either the dimethyl ester of the diacid (TDCA or FDCA) and a diol.

Step 1: Transesterification

  • Charge the dimethyl ester of the diacid (e.g., dimethyl-2,5-furandicarboxylate or dimethyl-2,5-thiophenedicarboxylate) and the diol (e.g., ethylene glycol, 1,3-propanediol, or 1,4-butanediol) in a molar ratio of 1:1.8 to 1:2.2 in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Add a catalyst, such as titanium(IV) isopropoxide or antimony(III) oxide, at a concentration of 200-400 ppm relative to the diacid ester.

  • Heat the reaction mixture under a slow nitrogen stream to 160-200°C.

  • Maintain this temperature for 2-4 hours while methanol (B129727) is distilled off. The reaction is considered complete when approximately 90-95% of the theoretical amount of methanol has been collected.

Step 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 220-260°C.

  • Simultaneously, slowly reduce the pressure to below 1 mbar.

  • Continue the reaction under these conditions for 3-5 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.

  • The resulting polymer is then extruded from the reactor and cooled.

Characterization Methods

The following are brief descriptions of the key experimental methods used to characterize the synthesized polyesters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomers and the resulting polyesters. Samples are typically dissolved in a deuterated solvent such as deuterated trifluoroacetic acid (d-TFA) or a mixture of deuterated chloroform (B151607) and trifluoroacetic acid.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[3] A suitable solvent, such as a mixture of chloroform and hexafluoroisopropanol (HFIP), is used as the mobile phase.[4] The system is calibrated with polystyrene standards.[4]

  • Differential Scanning Calorimetry (DSC) (ASTM D3418): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.[5][6] A small sample (5-10 mg) is heated and cooled at a controlled rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere.[5]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

  • Tensile Testing (ASTM D638): The mechanical properties of the polymers, such as tensile modulus, tensile strength, and elongation at break, are measured using a universal testing machine.[1][7] Dog-bone shaped specimens are prepared and tested at a constant crosshead speed.[1]

  • Gas Permeability Testing (ASTM F2622): The oxygen and carbon dioxide transmission rates through thin films of the polymers are measured using a gas permeability tester.[8] The test is conducted at a specific temperature and relative humidity.[8]

Signaling Pathways and Logical Relationships

The relationship between the monomer structure and the final polymer properties can be visualized as a logical flow. The choice of the heteroatom in the dicarboxylic acid and the length of the diol chain are key determinants of the polymer's performance characteristics.

cluster_inputs Monomer Selection cluster_properties Intermediate Properties cluster_performance Final Polymer Performance Diacid Diacid Monomer Polarity Ring Polarity Diacid->Polarity Diol Diol Monomer Flexibility Chain Flexibility Diol->Flexibility Thermal Thermal Stability (Tg, Tm) Polarity->Thermal Barrier Gas Barrier Properties Polarity->Barrier Flexibility->Thermal Mechanical Mechanical Strength Flexibility->Mechanical

Influence of monomer choice on final polymer properties.

Conclusion

Both this compound and 2,5-furandicarboxylic acid are valuable bio-based monomers for the synthesis of high-performance polyesters. FDCA-based polymers generally exhibit superior thermal, mechanical, and barrier properties due to the higher polarity of the furan ring. However, TDCA-based polyesters remain a competitive alternative with their own unique set of properties that may be advantageous for specific applications. The choice between these two monomers will ultimately be guided by the specific performance requirements of the target application, balancing factors such as thermal stability, mechanical strength, barrier performance, and processing characteristics. This guide provides a foundational dataset and experimental framework to aid researchers and scientists in making informed decisions in the development of novel bio-based polymers.

References

The Superior Gas Barrier Performance of 2,5-Thiophenedicarboxylic Acid-Based Polyesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are in a constant search for advanced packaging materials that can ensure the stability and efficacy of sensitive products. In the realm of bio-based polymers, polyesters derived from 2,5-thiophenedicarboxylic acid (TDCA) are emerging as a high-performance alternative, exhibiting exceptional gas barrier properties that rival and, in some cases, surpass those of other commercially available options. This guide provides an objective comparison of TDCA-based polyesters with other key polymers, supported by experimental data, to aid in the selection of optimal packaging solutions.

The pursuit of sustainable and high-performance packaging materials has led to significant interest in bio-based polyesters. Among these, polymers synthesized from this compound have demonstrated remarkable potential, particularly in applications requiring a high barrier to gases such as oxygen and carbon dioxide. These properties are critical in the pharmaceutical and food industries to prevent degradation and extend shelf life.

Comparative Analysis of Gas Barrier Properties

Polyesters based on TDCA exhibit significantly lower gas permeability compared to conventional polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and even other bio-based alternatives such as polyesters derived from 2,5-furandicarboxylic acid (FDCA). The unique chemical structure of the thiophene (B33073) ring contributes to a more ordered polymer matrix, which in turn hinders the diffusion of gas molecules.[1][2][3]

Below is a summary of the gas transmission rates (GTR) for various polyesters, highlighting the superior performance of TDCA-based polymers.

PolymerOxygen Transmission Rate (OTR) [cm³·mm/(m²·day·atm)]Carbon Dioxide Transmission Rate (CO₂TR) [cm³·mm/(m²·day·atm)]Reference
Poly(propylene 2,5-thiophenedicarboxylate) (PPTF) 0.08 0.4 [1][4][5]
Poly(propylene 2,5-furandicarboxylate) (PPF)0.120.9[1][4][5]
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF) ~0.1 ~0.5 [6][7]
Poly(ethylene 2,5-furanoate) (PEF)~0.2~1.5[1][4][8]
Poly(ethylene terephthalate) (PET)~2.0~10.0[1][4][8]
Poly(butylene adipate-co-terephthalate) (PBAT)Significantly Higher than TDCA-based copolyestersSignificantly Higher than TDCA-based copolyesters[9][10][11]

As the data indicates, TDCA-based polyesters such as Poly(propylene 2,5-thiophenedicarboxylate) (PPTF) and Poly(butylene 2,5-thiophenedicarboxylate) (PBTF) consistently demonstrate lower oxygen and carbon dioxide transmission rates. Notably, copolyesters of TDCA have shown gas barrier performances against CO2 and O2 that are 4.3 and 3.3 times better, respectively, than poly(butylene adipate-co-terephthalate) (PBAT).[9][11] The thiophene-containing polyesters also exhibit better performance than their furan-containing counterparts, especially with increasing relative humidity, due to the less polar nature of the thiophene ring.[1][4][5]

The following diagram illustrates the comparative positioning of these polymers based on their origin and gas barrier performance.

G Comparative Overview of Polyester Gas Barrier Properties Fossil-Based Fossil-Based PET PET Fossil-Based->PET PBAT PBAT Fossil-Based->PBAT Bio-Based Bio-Based FDCA-Based FDCA-Based Bio-Based->FDCA-Based TDCA-Based TDCA-Based Bio-Based->TDCA-Based Standard Standard PET->Standard PBAT->Standard High High FDCA-Based->High Very High Very High TDCA-Based->Very High

References

A Comparative Guide to the Mechanical Properties of Polymers Derived from 2,5-Thiophenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the quest for novel polymers with enhanced properties is perpetual. Bio-based monomers, in particular, are at the forefront of this research, offering the potential for sustainable materials with unique performance characteristics. Among these, 2,5-Thiophenedicarboxylic acid (TDCA) has emerged as a promising building block for a new generation of polyesters and polyamides. This guide provides an objective comparison of the mechanical properties of TDCA-derived polymers with their conventional counterparts, supported by experimental data, to aid in the evaluation of their potential for various applications.

This comparison guide delves into the mechanical performance of polymers synthesized from this compound, offering a valuable resource for material selection and development. The data presented herein is compiled from various scientific publications, and while efforts have been made to provide a consistent comparison, it is important to note that variations in experimental conditions across different studies can influence the results.

Experimental Protocols

The mechanical properties of the polymers discussed in this guide are primarily determined through tensile testing. The methodologies generally adhere to established standards to ensure reliability and comparability of the data.

Tensile Testing of Polymers

Objective: To determine the key mechanical properties of a polymer, including tensile strength, Young's modulus, and elongation at break.

Standardized Methods: The most commonly employed standards for tensile testing of plastics are ASTM D638 for rigid plastics and ASTM D882 for thin plastic sheeting and films.

Specimen Preparation:

  • Molding: Test specimens are typically prepared by injection molding or compression molding of the polymer resin into a standardized "dog-bone" shape (for ASTM D638) or rectangular strips (for ASTM D882).

  • Conditioning: Prior to testing, specimens are conditioned under controlled temperature and humidity (e.g., 23 °C and 50% relative humidity for at least 40 hours) to ensure consistency and eliminate the effects of moisture.

Test Procedure:

  • The dimensions (thickness and width) of the conditioned specimen are accurately measured.

  • The specimen is securely mounted in the grips of a universal testing machine.

  • An extensometer may be attached to the specimen to precisely measure the elongation during the test.

  • The specimen is pulled at a constant crosshead speed until it fractures. The speed is determined by the material and the specific standard being followed.

  • The force required to pull the specimen and the corresponding elongation are recorded throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Young's Modulus (Tensile Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility.

The following diagram illustrates the general workflow for the synthesis and mechanical characterization of these polymers.

G Workflow for Synthesis and Mechanical Characterization of TDCA-Based Polymers cluster_synthesis Polymer Synthesis cluster_characterization Mechanical Characterization monomers Monomers (e.g., 2,5-TDCA, Diol/Diamine) polycondensation Melt Polycondensation monomers->polycondensation purification Purification polycondensation->purification polymer TDCA-Based Polymer purification->polymer specimen_prep Specimen Preparation (Molding/Film Casting) polymer->specimen_prep Processing conditioning Conditioning (ASTM D618) specimen_prep->conditioning tensile_test Tensile Testing (e.g., ASTM D638/D882) conditioning->tensile_test data_analysis Data Analysis tensile_test->data_analysis properties Mechanical Properties (Tensile Strength, Modulus, Elongation) data_analysis->properties

Workflow for the synthesis and mechanical characterization of TDCA-based polymers.

Mechanical Properties of TDCA-Based Polyesters

Polyesters derived from this compound exhibit a range of mechanical properties that are influenced by the length of the diol used in their synthesis. Generally, these materials demonstrate good thermal stability.

Polymer NameAbbreviationTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(propylene 2,5-thiophenedicarboxylate)PPTFHigh-Low
Poly(butylene 2,5-thiophenedicarboxylate)PBTF89 - 9024.5 - 25>500
Poly(pentylene 2,5-thiophenedicarboxylate)PPeTFIntermediate-Similar to PHTF
Poly(hexylene 2,5-thiophenedicarboxylate)PHTFIntermediate-Similar to PPeTF

Note: The terms "High," "Intermediate," and "Low" are relative comparisons within this specific family of polymers as detailed in the cited literature.

For instance, poly(butylene 2,5-thiophenedicarboxylate) (PBTF) displays an intriguing combination of a relatively low elastic modulus coupled with a very high elongation at break, suggesting a tough and flexible material.[1] The mechanical response of these polyesters can be attributed to their chain flexibility and the degree of crystallinity.[2]

Mechanical Properties of TDCA-Based Copolyesters and Polyamides

Copolyesters incorporating this compound have been synthesized to tailor their properties for specific applications, such as biodegradable packaging. These materials can exhibit high tensile strength and significant toughness. For example, certain copolyesters have demonstrated tensile strengths ranging from 46.4 to 70.5 MPa and toughness exceeding 600%.[3]

Thiophene-based polyamides have also been investigated as high-performance plastics. These materials can exhibit excellent thermal stability and mechanical properties, with Young's moduli ranging from 1441.65 to 2447.06 MPa and tensile strengths between 74.77 and 79.96 MPa.[4]

Comparison with Conventional Polyesters: PET and PBT

Poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) are two of the most widely used commercial polyesters, making them important benchmarks for new bio-based alternatives.

Polymer NameAbbreviationTensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(ethylene terephthalate)PET2.8 - 3.147 - 5550 - 300
Poly(butylene terephthalate)PBT2.3 - 2.850 - 6050 - 300

When comparing PBTF to its terephthalate-based counterpart, PBT, it is evident that while PBT generally offers a higher modulus and tensile strength, PBTF exhibits significantly greater elongation at break, indicating superior ductility. This makes PBTF a potentially interesting candidate for applications requiring high flexibility and toughness.

Conclusion

Polymers derived from this compound represent a versatile class of materials with a wide spectrum of mechanical properties. The polyesters, particularly PBTF, showcase a unique profile of high flexibility and toughness. Copolyesters and polyamides based on TDCA also demonstrate promising mechanical performance, with some exhibiting high strength and modulus.

While direct, side-by-side comparisons with PET and PBT under identical testing conditions are limited in the current literature, the available data suggests that TDCA-based polymers can offer competitive and, in some cases, superior properties, especially in terms of ductility and toughness. For researchers and drug development professionals, the tunable nature of these bio-based polymers opens up new possibilities for designing advanced materials for a variety of applications, from flexible packaging to specialized biomedical devices. Further research focusing on direct comparative studies will be invaluable in fully elucidating the potential of this exciting class of materials.

References

A Comparative Guide to the Thermal Properties of 2,5-Thiophenedicarboxylic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability and behavior of polymers is critical for their application. This guide provides a comparative analysis of the thermal properties of polymers derived from 2,5-thiophenedicarboxylic acid (TDCA), a bio-based monomer that offers a promising alternative to petroleum-based counterparts.

This document summarizes key data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to objectively compare the performance of various TDCA-based polyesters and polyamides. Detailed experimental protocols and a visual representation of the typical experimental workflow are also provided to support further research and development.

Thermal Stability: Insights from Thermogravimetric Analysis (TGA)

TGA is a crucial technique for determining the thermal stability of polymers by measuring weight loss as a function of temperature. The data below, gathered from various studies, highlights the decomposition characteristics of several TDCA-based polymers under an inert nitrogen atmosphere.

PolymerOnset Decomposition Temp (Tonset) (°C)5% Weight Loss Temp (Td, 5%) (°C)Max. Weight Loss Temp (Tmax) (°C)
Poly(propylene 2,5-thiophenedicarboxylate) (PPTF)-~380-409-
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)>390--
Poly(pentylene 2,5-thiophenedicarboxylate) (PPeTF)---
Poly(hexylene 2,5-thiophenedicarboxylate) (PHTF)-380-
Poly(octylene 2,5-thiophenedicarboxylate) (POTF)---
Poly(decylene 2,5-thiophenedicarboxylate) (PDTF)---
Poly(carbonate-co-esters) (PTB/PTBCn)-432-463-
Thiophene-Based Polyamides-353.5–411.0-
Benzodithiophene-isoindigo Copolymers>380--
Thiophene-based Copolyesters (PTBxHy)-325-366388-432

Note: A hyphen (-) indicates that the specific data point was not provided in the cited sources.

The data indicates that TDCA-based polymers generally exhibit high thermal stability, with decomposition often commencing well above 300°C. For instance, poly(butylene 2,5-thiophenedicarboxylate) (PBTF) shows stability above 390°C[1]. A series of novel random partially degradable poly(carbonate-co-esters) demonstrated 5% decomposition temperatures ranging from 432 to 463 °C under a nitrogen atmosphere[2]. Similarly, certain thiophene-based copolyesters show decomposition temperatures (Td, 5%) between 325°C and 366°C[3]. Thiophene-based polyamides also display significant thermal stability, with the temperature for 5% weight loss falling in the range of 353.5°C to 411.0°C[4]. Copolymers based on benzodithiophene and isoindigo units have been shown to have thermal decomposition temperatures above 380 °C[5].

Thermal Transitions: Insights from Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. These properties are critical for understanding the processing window and physical state of the material at different temperatures.

PolymerGlass Transition Temp (Tg) (°C)Melting Temp (Tm) (°C)
Poly(ethylene 2,5-thiophenedicarboxylate) (PETH)64.6-
Poly(propylene 2,5-thiophenedicarboxylate) (PPTF)38.9Higher than PPF
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)25150
Poly(hexylene 2,5-thiophenedicarboxylate) (PHTF)-149 and 95
Poly(2-methyl-1,3-trimethylene 2,5-thiophenedicarboxylate) (PMTF)-Not Observed
Poly(neopentyl glycol 2,5-thiophenedicarboxylate) (PNTF)-Not Observed
Poly(pentylene 2,5-thiophenedicarboxylate) (PPeTF)-Not Observed
Poly(carbonate-co-esters) (PTB/PTBCn)47-71-
Thiophene-based Copolyesters (PTBxHy)69.4-105.5173.7-194.2
Poly(propylene succinate-co-thiophenedicarboxylate) (PPSTh)--
Poly(propylene adipate-co-thiophenedicarboxylate) (PPATh)-up to 144.8

Note: A hyphen (-) indicates that the specific data point was not provided in the cited sources.

The glass transition temperatures of TDCA-based polyesters vary significantly with the diol used in their synthesis. For instance, Tg ranges from 64.6°C for PETH to -1°C for PHTF[6]. Poly(butylene 2,5-thiophenedicarboxylate) (PBTF) exhibits a glass transition at around room temperature (25°C) and a melting point of 150°C[1]. Some polyesters, such as those synthesized from 2-methyl-1,3-propanediol, neopentyl glycol, and 1,5-pentanediol, did not show a melting temperature, indicating they are amorphous[7]. In contrast, copolyesters like the PTBxHy series show a broad range of glass transition temperatures (69.4 to 105.5 °C) and melting points (173.7 to 194.2 °C)[3].

Experimental Protocols

The following are generalized experimental protocols for the synthesis and thermal analysis of TDCA-based polymers, based on common practices reported in the literature.

Synthesis: Two-Step Melt Polycondensation

A widely used method for synthesizing TDCA-based polyesters is a two-stage melt polycondensation process.[8][9][10]

  • Esterification: Dimethyl 2,5-thiophenedicarboxylate is reacted with a diol (in molar excess) in the presence of a catalyst (e.g., titanium(IV) isopropoxide) under a nitrogen atmosphere. The temperature is gradually increased to facilitate the transesterification reaction and distill off the methanol (B129727) byproduct.

  • Polycondensation: Once the esterification is complete, a vacuum is applied to remove the excess diol and further increase the molecular weight of the polymer. The temperature is typically raised further during this stage. The reaction is continued until the desired viscosity is achieved.

Thermogravimetric Analysis (TGA)

TGA is performed to evaluate the thermal stability of the polymers.

  • Apparatus: A thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is placed in an alumina (B75360) or platinum pan.

  • Analysis Conditions: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (commonly 10°C/min) under a controlled atmosphere, usually nitrogen, to prevent oxidative degradation.[8][11]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymers.

  • Apparatus: A differential scanning calorimeter is used.

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is sealed in an aluminum pan.

  • Analysis Conditions: The thermal history of the sample is typically erased by heating it to a temperature above its melting point, holding it for a few minutes, and then rapidly cooling it. The data is then collected during a second heating scan at a controlled rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and thermal characterization of this compound polymers.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation Monomers This compound (or derivative) + Diol/Diamine Catalyst Catalyst Addition Monomers->Catalyst Melt_Poly Melt Polycondensation Catalyst->Melt_Poly Polymer Resulting Polymer Melt_Poly->Polymer TGA_prep Sample Preparation for TGA Polymer->TGA_prep DSC_prep Sample Preparation for DSC Polymer->DSC_prep TGA_run TGA Measurement TGA_prep->TGA_run TGA_data Decomposition Data (Tonset, Td,5%, Tmax) TGA_run->TGA_data Comparison Comparison of Thermal Properties TGA_data->Comparison DSC_run DSC Measurement DSC_prep->DSC_run DSC_data Transition Data (Tg, Tm, Tc) DSC_run->DSC_data DSC_data->Comparison Structure_Prop Structure-Property Relationship Analysis Comparison->Structure_Prop

Caption: Experimental workflow for synthesis and thermal analysis.

References

A Comparative Guide to Thiophenedicarboxylic Acid Isomers in High-Performance Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer chemistry and materials science, the isomeric form of thiophenedicarboxylic acid (TDCA) used in polyester (B1180765) synthesis is a critical determinant of the final polymer's properties. This guide provides a comprehensive comparison of polyesters synthesized from 2,5-thiophenedicarboxylic acid (2,5-TFDCA) and 3,4-thiophenedicarboxylic acid (3,4-TFDCA), supported by experimental data, to inform material design and development.

The arrangement of the carboxylic acid groups on the thiophene (B33073) ring significantly influences the geometry of the resulting polymer chains, which in turn dictates their packing efficiency and intermolecular interactions. These molecular-level differences manifest in macroscopic variations in thermal stability, mechanical strength, and barrier properties.

Performance Comparison of Poly(butylene thiophenedicarboxylate) Isomers

A direct comparison of poly(1,4-butylene 2,5-thiophenedicarboxylate) (2,5-PBTF) and poly(1,4-butylene 3,4-thiophenedicarboxylate) (3,4-PBTF) reveals the profound impact of isomer selection.[1] The linear, more regular structure of the 2,5-isomer allows for efficient chain packing and the development of a semi-crystalline morphology. In contrast, the bent geometry of the 3,4-isomer hinders regular chain arrangement, resulting in an amorphous polymer.[1] This fundamental difference in crystallinity is a key factor governing their performance characteristics.

PropertyPoly(1,4-butylene 2,5-thiophenedicarboxylate) (2,5-PBTF)Poly(1,4-butylene 3,4-thiophenedicarboxylate) (3,4-PBTF)
Thermal Properties
Glass Transition Temperature (Tg)35.5 °C40.8 °C
Melting Temperature (Tm)171.2 °CNot observed (amorphous)
5% Weight Loss Temperature (Td)398.5 °C393.5 °C
Mechanical Properties
Young's Modulus830 ± 50 MPa750 ± 40 MPa
Tensile Strength45 ± 3 MPa42 ± 3 MPa
Elongation at Break> 600%> 600%
Gas Barrier Properties
Oxygen Permeability0.048 Barrer0.092 Barrer
Water Vapor Permeability1.8 x 10^-14 g·cm/(cm^2·s·Pa)3.5 x 10^-14 g·cm/(cm^2·s·Pa)

Data sourced from a study by Guo et al.[1]

The semi-crystalline nature of 2,5-PBTF contributes to its superior gas and water vapor barrier properties due to the reduced free volume and more tortuous path for gas molecules to permeate.[1] While both isomers exhibit excellent ductility with high elongation at break, the higher modulus and tensile strength of 2,5-PBTF can be attributed to its crystalline domains.

Experimental Protocols

The synthesis and characterization of these polyesters are crucial for understanding their structure-property relationships.

Synthesis of Poly(butylene thiophenedicarboxylate)s via Melt Polycondensation

A typical two-stage melt polycondensation method is employed for the synthesis of these polyesters.[1][2]

Stage 1: Esterification Dimethyl thiophenedicarboxylate (2,5- or 3,4-isomer) and a molar excess of 1,4-butanediol (B3395766) are charged into a reactor. A catalyst, such as tetrabutyl titanate (TBT), is added. The mixture is heated under a nitrogen atmosphere to facilitate the esterification reaction, during which methanol (B129727) is distilled off.

Stage 2: Polycondensation The temperature is further increased, and a high vacuum is applied to the reactor. This stage promotes the removal of excess 1,4-butanediol and drives the polymerization reaction to achieve a high molecular weight polymer. The reaction is monitored by the viscosity of the molten polymer.

experimental_workflow cluster_synthesis Polyester Synthesis cluster_characterization Characterization esterification Esterification (Dimethyl thiophenedicarboxylate + 1,4-butanediol + Catalyst) polycondensation Polycondensation (High Temperature & Vacuum) esterification->polycondensation Methanol removal polymer High Molecular Weight Polyester polycondensation->polymer Diol removal thermal Thermal Analysis (DSC, TGA) polymer->thermal mechanical Mechanical Testing (Tensile Tests) polymer->mechanical barrier Gas Permeability Measurement polymer->barrier structural Structural Analysis (WAXD) polymer->structural

Fig. 1: General experimental workflow for the synthesis and characterization of thiophene-based polyesters.
Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polyesters.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[3]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td).[3]

  • Wide-Angle X-ray Diffraction (WAXD): To analyze the crystalline structure of the polymers.

  • Tensile Testing: To determine mechanical properties such as Young's modulus, tensile strength, and elongation at break.

  • Gas Permeability Analysis: To measure the transmission rates of gases like oxygen and water vapor.

Structure-Property Relationships

The observed differences in performance can be directly linked to the isomeric structures of the thiophenedicarboxylic acid monomers.

structure_property cluster_isomers Thiophenedicarboxylic Acid Isomers cluster_polymer_structure Polymer Chain Structure & Morphology cluster_properties Macroscopic Properties isomer_25 This compound (Linear Geometry) chain_packing_25 Efficient Chain Packing isomer_25->chain_packing_25 isomer_34 3,4-Thiophenedicarboxylic Acid (Bent Geometry) chain_packing_34 Hindered Chain Packing isomer_34->chain_packing_34 crystallinity_25 Semi-crystalline chain_packing_25->crystallinity_25 properties_25 High Barrier Performance Higher Modulus & Strength crystallinity_25->properties_25 crystallinity_34 Amorphous chain_packing_34->crystallinity_34 properties_34 Lower Barrier Performance Lower Modulus & Strength crystallinity_34->properties_34

Fig. 2: Influence of thiophenedicarboxylic acid isomerism on polymer structure and properties.

References

A Comparative Guide to Validating the Purity of Synthesized 2,5-Thiophenedicarboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compound purity is a foundational requirement for reliable downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for assessing the purity of 2,5-Thiophenedicarboxylic acid. It includes detailed experimental protocols, comparative data, and an evaluation of alternative analytical techniques.

This compound serves as a critical precursor in the synthesis of advanced polymers and active pharmaceutical ingredients. The presence of impurities can compromise reaction yields, alter material properties, and introduce safety risks in therapeutic agents. Therefore, a precise and accurate purity assessment is indispensable.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For organic acids like this compound, reversed-phase HPLC with UV detection is a widely adopted and effective method, offering high resolution and sensitivity. Commercial grades of this compound are often certified with purities of 99% or higher, as determined by HPLC.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a standard method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and ultrapure water.

  • Mobile Phase Modifier: An acid such as formic acid or phosphoric acid is typically added to the mobile phase at a low concentration (e.g., 0.1%) to ensure sharp, symmetrical peaks for the carboxylic acid analytes.[1][2]

  • Reference Standard: A certified reference standard of this compound with known purity.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient elution using Water + 0.1% Formic Acid (Solvent A) and Acetonitrile + 0.1% Formic Acid (Solvent B).

    • Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength between 254 nm and 280 nm.

  • Injection Volume: 10 µL.

hplc_workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sample Prepare Sample & Reference Standard Injection Inject into HPLC Sample->Injection MobilePhase Prepare Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) MobilePhase->Injection Separation Separate on C18 Column (Gradient Elution) Injection->Separation Detection Detect by UV Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation analytical_strategy cluster_goal Validation Goal cluster_questions Key Analytical Questions cluster_methods Selected Methods cluster_outcome Outcome Goal Confirm Purity & Identity of Synthesized Compound Q1 What is the % purity? (Quantitative) Goal->Q1 Q2 Is the structure correct? (Qualitative) Goal->Q2 Q3 What are the impurities? (Identification) Goal->Q3 HPLC HPLC-UV Q1->HPLC NMR NMR Q2->NMR LCMS LC-MS Q3->LCMS Outcome Comprehensive Purity & Identity Profile HPLC->Outcome NMR->Outcome LCMS->Outcome

References

comparative study of MOFs from 2,5-thiophenedicarboxylic and 2,5-furandicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Metal-Organic Frameworks Derived from 2,5-Thiophenedicarboxylic and 2,5-Furandicarboxylic Acids

The selection of organic linkers is a critical determinant in the synthesis and functional properties of Metal-Organic Frameworks (MOFs). Among the diverse array of available linkers, 2,5-thiophenedicarboxylic acid (TDC) and 2,5-furandicarboxylic acid (FDC) have emerged as promising candidates for the construction of robust and functional MOFs. This guide provides a comparative analysis of MOFs synthesized from these two heterocyclic dicarboxylic acids, offering insights into their structural attributes, physicochemical properties, and performance in various applications. The information presented herein is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Introduction to the Ligands

Both this compound and 2,5-furandicarboxylic acid are rigid, linear linkers that possess two carboxylate groups, enabling the formation of extended, porous networks with metal ions. The key difference lies in the heteroatom within the five-membered ring: a sulfur atom in TDC and an oxygen atom in FDC. This seemingly subtle variation can significantly influence the electronic properties, coordination behavior, and ultimately the performance of the resulting MOFs. FDC is notably derivable from biomass, positioning it as a sustainable alternative to petroleum-derived linkers like terephthalic acid.

Comparative Data on MOF Properties

The following tables summarize key quantitative data for MOFs synthesized from TDC and FDC, based on available experimental results. It is important to note that a direct comparison is often challenging due to variations in synthesis conditions and the metal ions used.

Table 1: Comparison of Surface Area and Porosity

MOF Designation/CompositionLigandMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)
TDC-based MOFs
Co₃(btdc)₃(bpy)₂2,2'-bithiophen-5,5'-dicarboxylateCo(II)667Not Reported
Hie-Zn-MOFThis compoundZn(II)Possesses hierarchical poresNot Reported
Sr(TDA)(DMF)This compoundSr(II)Not ReportedNot Reported
Al-2,5-thiophenedicarboxylic acid MOFThis compoundAl(III)Not ReportedNot Reported
FDC-based MOFs
Zr-CAU-282,5-furandicarboxylic acidZr(IV)10060.42
Ce-CAU-282,5-furandicarboxylic acidCe(IV)3600.15
Cu-, Al-, Fe-containing frameworks2,5-furandicarboxylic acidCu, Al, FeHigh surface areasHierarchical pore systems
Al-2,5-furandicarboxylic acid MOF2,5-furandicarboxylic acidAl(III)Not ReportedNot Reported

Table 2: Comparison of Application-Specific Performance

ApplicationMOF SystemLigandKey Performance Metric
Gas Adsorption/Separation
CO₂/N₂ SeparationCo₃(btdc)₃(bpy)₂2,2'-bithiophen-5,5'-dicarboxylateSelectivity factor of 35.7
CO₂ FixationHie-Zn-MOFThis compound97% yield of propene carbonate at room temperature
Water AdsorptionAl-2,5-thiophenedicarboxylic acid MOFThis compoundHigh water uptake at various relative humidities
Water AdsorptionAl-2,5-furandicarboxylic acid MOF2,5-furandicarboxylic acidHigh water uptake
Catalysis
Nitroarene ReductionUOW-7, UOW-82,5-furandicarboxylate~100% yield of 4-aminophenol

Experimental Protocols

Detailed methodologies for the synthesis of representative MOFs are provided below.

Synthesis of an Indium-based MOF with this compound (YCM-22)
  • Preparation of the Solution: A solution of DMF (18 mL) and dioxane (12 mL) is prepared. To this, this compound (107 mg, 0.62 mmol) and InCl₃ (291 mg, 1.32 mmol) are added, followed by concentrated HCl (0.034 mL) and 2 mL of deionized water.

  • Sonication: The resulting mixture is sonicated for 10 minutes until a homogeneous solution is obtained.

  • Filtration and Sealing: The solution is filtered through a 0.45 μm PVDF syringe filter into individual 20 mL scintillation vials (6 mL per vial). The vials are then sealed with Teflon-lined caps.

  • Heating: The vials are heated in an oven at 120 °C for 6 days.

  • Product Isolation: After the reaction period, the vials are allowed to cool to room temperature, and the resulting crystals are collected.

Synthesis of an Aluminum-based MOF with 2,5-Furandicarboxylic Acid
  • Reactant Mixture: Aluminum chloride hexahydrate and 2,5-furandicarboxylic acid are used as the primary reactants.

  • Solvent: A suitable solvent is used to dissolve the reactants.

  • Reaction Conditions: The reaction is carried out at a temperature in the range of 100°C to 150°C for at least 3 hours.

  • Isolation: The precipitated solid MOF is isolated from the reaction mixture.

Synthesis of a Zinc-based MOF with this compound (Hie-Zn-MOF)
  • Reactants: The synthesis involves the use of this compound, a zinc source, and melamine.

  • Protonation Agent: An organic amine such as triethylamine (B128534) (TEA) is used as a protonation agent.

  • Synthesis Approach: The components are mixed at room temperature with stirring. The synthesis period is approximately 2 hours.

  • Product: The resulting material is a hierarchical Zn-based MOF.[1]

Visualizing the Comparative Study Workflow

The logical flow from ligand selection to the comparative analysis of the resulting MOFs can be visualized as follows:

cluster_ligands Organic Linker Selection cluster_synthesis MOF Synthesis cluster_mofs Resulting MOFs cluster_characterization Characterization cluster_comparison Comparative Analysis L1 This compound (TDC) S Solvothermal/Hydrothermal Synthesis L1->S L2 2,5-Furandicarboxylic Acid (FDC) L2->S M1 TDC-based MOFs S->M1 with TDC M2 FDC-based MOFs S->M2 with FDC C Structural & Physicochemical Analysis (PXRD, BET, TGA, etc.) M1->C M2->C P Performance Evaluation (Gas Adsorption, Catalysis, etc.) C->P

Caption: Workflow for the comparative study of MOFs.

Signaling Pathways and Logical Relationships

The choice of ligand directly influences the final properties of the MOF. The following diagram illustrates the logical relationship between the ligand's heteroatom and the potential properties of the resulting MOF.

cluster_ligand Ligand Heteroatom cluster_properties Potential MOF Properties Thiophene Sulfur (in TDC) Catalysis Enhanced Catalytic Activity Thiophene->Catalysis e.g., CO2 fixation Adsorption Gas Adsorption & Selectivity Thiophene->Adsorption e.g., CO2/N2 separation Furan Oxygen (in FDC) Furan->Catalysis e.g., Nitroarene reduction Furan->Adsorption e.g., Water adsorption Luminescence Luminescent Properties Furan->Luminescence e.g., with Eu(III) Sustainability Biomass-Derived (Sustainable) Furan->Sustainability Stability Thermal/Chemical Stability

References

A Comparative Guide to the Biodegradability of 2,5-Thiophenedicarboxylic Acid Copolyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and environmentally friendly polymers has led to significant research into biodegradable alternatives to conventional plastics. Among these, copolyesters based on 2,5-thiophenedicarboxylic acid (TDCA) have emerged as promising candidates, offering a unique combination of tunable properties and potential for biodegradation. This guide provides a comprehensive comparison of the biodegradability of TDCA copolyesters with other common polyesters, supported by experimental data and detailed methodologies.

Executive Summary

Copolyesters containing this compound exhibit varying degrees of biodegradability influenced by their chemical structure, particularly the length of the aliphatic diol used in the copolymer. Enzymatic hydrolysis studies have demonstrated that certain TDCA copolyesters can be completely degraded under laboratory conditions. While direct comparative data under standardized soil, water, and composting environments remain limited, initial findings suggest that their biodegradability can be tailored and, in some cases, compares favorably to other biodegradable polymers like poly(butylene adipate-co-terephthalate) (PBAT).

Comparative Biodegradation Data

The following tables summarize the available quantitative data on the biodegradability of various TDCA copolyesters compared to other common polyesters under different experimental conditions.

Table 1: Enzymatic Degradation of this compound (TDCA) Copolyesters and Other Polyesters

PolymerEnzymeConditionDurationBiodegradation (% Weight Loss)Monomer Released (mM)Reference
PBTF (Poly(butylene 2,5-thiophenedicarboxylate))Cutinase 1 (Thc_cut1)65°C, 5 µM enzyme72 h9%0.12 (TPCA)--INVALID-LINK--[1]
PPeTF (Poly(pentamethylene 2,5-thiophenedicarboxylate))Cutinase 1 (Thc_cut1)65°C, 5 µM enzyme72 h100%2.70 (TPCA)--INVALID-LINK--[1]
PHTF (Poly(hexamethylene 2,5-thiophenedicarboxylate))Cutinase 1 (Thc_cut1)65°C, 5 µM enzyme72 h80%0.67 (TPCA)--INVALID-LINK--[1]
PBAT (Poly(butylene adipate-co-terephthalate))Lipase from Pseudomonas sp.------INVALID-LINK--[2]
PCL (Polycaprolactone)Lipase from Pseudomonas sp.37°C15 days~11 mg loss---INVALID-LINK--[3]
PBS (Poly(butylene succinate))Cutinase 1 (Thc_cut1)--Degraded---INVALID-LINK--[4]
PLA (Polylactic acid)Proteinase K37°C-----INVALID-LINK--[3]
PET (Poly(ethylene terephthalate))Cutinase 1 (Thc_cut1)--Degraded---INVALID-LINK--[4]

Table 2: Soil Burial and Composting Biodegradation of Various Polyesters (Data for TDCA Copolyesters Not Yet Available)

PolymerTest MethodConditionDurationBiodegradation (% Weight Loss / % Mineralization)Reference
BTA (aliphatic-aromatic copolyester)Soil BurialGarden soil6 weeks~90% weight loss--INVALID-LINK--[3]
PCL (Polycaprolactone)Soil BurialGarden soil3 weeks~93% weight loss--INVALID-LINK--[3]
PLA (Polylactic acid)Composting (ISO 14855)58°C, controlled compost180 days>90% mineralization required for certification--INVALID-LINK--[5]
Cellulose (Reference)Soil BurialControlled moisture63 daysComplete degradation--INVALID-LINK--[6]

Experimental Protocols

A brief overview of the standard methodologies for assessing polymer biodegradability is provided below.

Enzymatic Hydrolysis

This method assesses the susceptibility of a polymer to degradation by specific enzymes.

  • Materials: Polymer film/powder, purified enzyme (e.g., cutinase, lipase), buffer solution (e.g., phosphate (B84403) buffer at a specific pH).

  • Procedure:

    • A known weight of the polymer sample is incubated in the buffer solution containing the enzyme at a specific concentration.

    • The mixture is maintained at an optimal temperature for the enzyme's activity (e.g., 37°C or 65°C).

    • Samples of the supernatant are collected at regular intervals to analyze for released monomers or oligomers using techniques like High-Performance Liquid Chromatography (HPLC).

    • At the end of the incubation period, the remaining polymer is collected, washed, dried, and weighed to determine the percentage of weight loss.

Soil Burial Test (ASTM D5988)

This test determines the aerobic biodegradation of plastics in soil.

  • Materials: Polymer samples, standardized or natural soil with a known microbial population, and controlled environment chamber.

  • Procedure:

    • Polymer samples are buried in the soil within sealed vessels.

    • The vessels are incubated under controlled temperature (e.g., 20-28°C) and moisture conditions for a specified period, often up to six months or longer.

    • The rate of biodegradation is determined by measuring the amount of carbon dioxide produced by the microbial respiration.

    • The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced to the theoretical maximum CO2 that can be generated from the polymer.

Activated Sludge Test (OECD 302B)

This method evaluates the inherent biodegradability of water-soluble or dispersible organic compounds in an aqueous aerobic environment using activated sludge from a wastewater treatment plant.

  • Materials: Test substance, mineral nutrients, and a relatively large amount of activated sludge.

  • Procedure:

    • The test substance is mixed with the activated sludge and mineral nutrients in an aqueous medium.

    • The mixture is agitated and aerated at a controlled temperature (20-25°C) in the dark or under diffuse light for up to 28 days.

    • The degradation is monitored by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) at regular intervals.

    • The percentage of biodegradation is calculated from the removal of DOC or COD over time.

Composting Test (ISO 14855)

This standard determines the ultimate aerobic biodegradability of plastic materials under controlled composting conditions.

  • Materials: Test material, mature compost as inoculum, and a controlled composting vessel.

  • Procedure:

    • The test material is mixed with the compost and placed in the vessel.

    • The composting process is maintained under optimal aerobic conditions of temperature (typically 58°C), moisture, and aeration for a period not exceeding six months.

    • The evolved carbon dioxide is continuously monitored.

    • The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test material to the theoretical maximum amount of CO2 that can be produced from its carbon content. A biodegradation level of 90% is typically required for a material to be considered compostable.[5]

Visualizing the Biodegradation Process

The following diagrams illustrate the general workflow for assessing biodegradability and the enzymatic degradation pathway of aromatic polyesters.

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Biodegradation Tests cluster_analysis Data Analysis cluster_comparison Comparative Assessment Polymer TDCA Copolyester & Other Polyesters Sample Prepare Films/Powders Polymer->Sample Enzymatic Enzymatic Hydrolysis Sample->Enzymatic Soil Soil Burial (ASTM D5988) Sample->Soil Sludge Activated Sludge (OECD 302B) Sample->Sludge Compost Composting (ISO 14855) Sample->Compost WeightLoss Weight Loss (%) Enzymatic->WeightLoss Monomer Monomer Release Enzymatic->Monomer CO2 CO2 Evolution (%) Soil->CO2 DOC DOC/COD Removal (%) Sludge->DOC Compost->CO2 Comparison Compare Biodegradability vs. Alternatives WeightLoss->Comparison CO2->Comparison DOC->Comparison Monomer->Comparison

Caption: Experimental workflow for assessing polyester (B1180765) biodegradability.

Enzymatic_Degradation_Pathway cluster_polymer Polymer Surface cluster_enzymes Microbial Extracellular Enzymes cluster_breakdown Hydrolytic Cleavage cluster_metabolism Microbial Metabolism Polymer Aromatic Polyester Chain (e.g., TDCA Copolyester) Enzyme Hydrolases (e.g., Cutinases, Lipases) Oligomers Soluble Oligomers Enzyme->Oligomers Hydrolysis of Ester Bonds Dimers Dimers Oligomers->Dimers Further Hydrolysis Monomers Monomers (e.g., TDCA, Diol) Dimers->Monomers Further Hydrolysis Uptake Cellular Uptake Monomers->Uptake Metabolism Central Metabolism (e.g., TCA Cycle) Uptake->Metabolism EndProducts End Products (CO2, H2O, Biomass) Metabolism->EndProducts

Caption: Enzymatic degradation pathway of aromatic polyesters.

Conclusion

Copolyesters based on this compound represent a versatile class of polymers with tunable biodegradability. The length of the aliphatic diol component plays a crucial role in determining the rate and extent of enzymatic degradation. While more research is needed to establish their performance under standardized soil, water, and composting conditions, the available data indicates their potential as sustainable alternatives to conventional plastics. Further studies directly comparing TDCA copolyesters with a broader range of biodegradable and non-biodegradable polymers will be invaluable for guiding their future development and application in various fields, including drug delivery and biomedical devices.

References

A Tale of Two Bio-Polyesters: Unraveling the Structural Nuances of Poly(propylene 2,5-thiophenedicarboxylate) and Poly(propylene 2,5-furandicarboxylate)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive structural comparison of two promising bio-based polyesters, poly(propylene 2,5-thiophenedicarboxylate) (PPT) and poly(propylene 2,5-furandicarboxylate) (PPF), reveals key differences in their molecular architecture that dictate their macroscopic properties and potential applications. This guide delves into the structural disparities, from the fundamental monomeric level to the polymer chain conformation and crystal packing, supported by experimental data to inform researchers, scientists, and professionals in materials science and drug development.

The core distinction between these two polymers lies in the heteroatom within their respective aromatic dicarboxylic acid monomers: a sulfur atom in 2,5-thiophenedicarboxylic acid (TDCA) for PPT, and an oxygen atom in 2,5-furandicarboxylic acid (FDCA) for PPF.[1] This seemingly subtle change significantly impacts the electronic and geometric characteristics of the aromatic ring, which in turn governs the polymer's thermal, mechanical, and crystallization behaviors.

Unpacking the Structural Differences: From Monomer to Macromolecule

The furan (B31954) ring in PPF and the thiophene (B33073) ring in PPT impart distinct characteristics to the polymer backbone. The resonance energy of the thiophene ring is significantly higher than that of the furan ring (29.1 kcal/mol vs. 6.2 kcal/mol), indicating greater aromatic stability for the thiophene unit.[1] Furthermore, the difference in electronegativity between sulfur and oxygen, and the larger bond angles within the thiophene ring compared to the furan ring, lead to notable variations in polymer chain flexibility and intermolecular interactions.

A critical structural parameter influenced by the heteroatom is the angle between the two carbonyl groups attached to the aromatic ring. In PPT, this angle is larger, which, combined with the weaker electronegativity of the sulfur atom, results in weaker intermolecular interactions compared to PPF.[2][3] This directly influences the polymers' thermal properties, with PPF generally exhibiting a higher glass transition temperature (Tg) due to stronger interchain forces.[1]

Conversely, the more regular and planar conformation of the thiophene-based unit facilitates more efficient chain packing, leading to a higher degree of crystallinity in PPT compared to PPF.[3] This enhanced crystallization ability can influence the mechanical and barrier properties of the resulting material.

Comparative Performance Metrics: A Tabular Overview

To provide a clear and concise comparison of the key performance indicators, the following table summarizes the experimental data gathered from various studies.

PropertyPoly(propylene 2,5-thiophenedicarboxylate) (PPT)Poly(propylene 2,5-furandicarboxylate) (PPF)Reference(s)
Thermal Properties
Glass Transition Temp. (Tg)~40-50 °C~52-65 °C[1][4]
Melting Temperature (Tm)~170-180 °C~169-175 °C[4][5]
Mechanical Properties
Elastic ModulusSlightly higher than PPF-[1]
Stress at BreakLower than PPF (e.g., ~2.5 times lower)Higher than PPT[1]
Crystallization Behavior
CrystallinityHigher than PPFLower than PPT[3]
Crystal Structureβ-formα and β phases[5]

Experimental Methodologies: A Glimpse into the Laboratory

The characterization of these polymers relies on a suite of analytical techniques to probe their structure and properties. The following are detailed protocols for the key experiments cited.

Synthesis of PPT and PPF

A two-stage melt polycondensation method is commonly employed for the synthesis of both PPT and PPF.

Stage 1: Esterification

  • The dicarboxylic acid monomer (TDCA or FDCA) and 1,3-propanediol (B51772) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • A catalyst, such as titanium(IV) butoxide (TBT), is added.

  • The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C.

  • The reaction is allowed to proceed for several hours while water is distilled off.

Stage 2: Polycondensation

  • A vacuum is gradually applied to the system, and the temperature is increased to 230-250°C.

  • The reaction continues under high vacuum for several hours to remove the excess 1,3-propanediol and increase the polymer's molecular weight.

  • The resulting polymer is then extruded and pelletized.[3]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the thermal transitions of the polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC furnace alongside an empty reference pan.

  • The sample is subjected to a controlled heating and cooling cycle under a nitrogen atmosphere. A typical cycle involves:

    • Heating from room temperature to a temperature above the melting point (e.g., 200°C) at a rate of 10°C/min.

    • Holding at this temperature for a few minutes to erase the thermal history.

    • Cooling back to room temperature at a rate of 10°C/min.

    • A second heating scan at 10°C/min to determine the thermal properties.

  • The heat flow to the sample is measured as a function of temperature, and the thermal transitions are identified as endothermic or exothermic peaks or steps in the DSC curve.

Structural Analysis: Wide-Angle X-ray Scattering (WAXS)

WAXS is employed to investigate the crystalline structure and determine the degree of crystallinity of the polymers.

  • A thin film or a powder sample of the polymer is mounted in the X-ray diffractometer.

  • The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).

  • The scattered X-rays are detected by a detector that scans a range of angles (2θ).

  • The resulting diffraction pattern shows sharp peaks corresponding to the crystalline regions and a broad halo corresponding to the amorphous regions.

  • The positions and intensities of the diffraction peaks are used to identify the crystal structure and calculate the degree of crystallinity.

Visualizing the Structure-Property Relationship

The following diagram illustrates the logical flow from the monomeric structural differences to the final polymer properties.

G Structural Comparison: PPT vs. PPF cluster_monomer Monomer Structure cluster_polymer Polymer Structure cluster_properties Macroscopic Properties Monomer_PPT This compound (TDCA) - Sulfur Heteroatom - Higher Resonance Energy - Larger Carbonyl Angle Polymer_PPT Poly(propylene 2,5-thiophenedicarboxylate) (PPT) - More Regular Chain - Weaker Intermolecular Forces Monomer_PPT->Polymer_PPT Polycondensation Monomer_PPF 2,5-Furandicarboxylic Acid (FDCA) - Oxygen Heteroatom - Lower Resonance Energy - Smaller Carbonyl Angle Polymer_PPF Poly(propylene 2,5-furandicarboxylate) (PPF) - Less Regular Chain - Stronger Intermolecular Forces Monomer_PPF->Polymer_PPF Polycondensation Properties_PPT Higher Crystallinity Lower Glass Transition Temp. Lower Stress at Break Polymer_PPT->Properties_PPT Influences Properties_PPF Lower Crystallinity Higher Glass Transition Temp. Higher Stress at Break Polymer_PPF->Properties_PPF Influences

Caption: From Monomer to Material: The structural journey from the distinct heteroatoms in TDCA and FDCA to the divergent properties of PPT and PPF.

References

Safety Operating Guide

Proper Disposal of 2,5-Thiophenedicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,5-Thiophenedicarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Summary: this compound is a combustible solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are required.[1][2][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2][3]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or equivalent.[1]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][6] Eyewash stations and safety showers must be readily accessible.[2]

Incompatible Materials

Store this compound away from strong oxidizing agents.[2][3] Avoid mixing with these materials during the disposal process.

Spill and Contamination Cleanup

In the event of a spill, prevent further leakage if it is safe to do so.[6] Sweep up the solid material, taking care not to create dust, and place it into a suitable, labeled container for disposal.[3][6] All contaminated clothing should be removed and washed before reuse.[2][3][6]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[3][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6][7]

  • Waste Characterization: Determine if the this compound waste is classified as hazardous under US EPA guidelines (40 CFR 261.3) or other applicable local regulations.[6]

  • Containerization:

    • Place the waste in a clearly labeled, sealed container. The container must be appropriate for chemical waste.

    • The label should include the chemical name ("this compound"), any known hazards, and the accumulation start date.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3] The container should be kept tightly closed.[2][3][6]

  • Final Disposal:

    • Dispose of the contents and container through an approved waste disposal plant.[2][5][6][8]

    • One potential disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[3] However, this should only be performed by a licensed waste disposal facility.

    • Do not dispose of this chemical down the drain or in the regular trash.[6]

Quantitative Data Summary

ParameterValueSource
CAS Number4282-31-9[1][3][4]
Molecular FormulaC6H4O4S[1][3][4]
Molecular Weight172.16 g/mol [1][4]
Melting Point>300 °C[1]
Hazard CodesH315, H319, H335[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have 2,5-Thiophenedicarboxylic acid waste ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe container Place waste in a labeled, sealed container ppe->container storage Store in a designated, secure area container->storage consult Consult local regulations and waste disposal provider storage->consult transport Arrange for pickup by a licensed waste disposal company consult->transport end End: Waste properly disposed transport->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5-Thiophenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2,5-Thiophenedicarboxylic acid (CAS No: 4282-31-9).[1] It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier and Hazard Summary

Identifier Value
Chemical Name This compound
CAS Number 4282-31-9
Molecular Formula C6H4O4S
Molecular Weight 172.16 g/mol [2][3]
Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][4][5]
Signal Word Warning[1][2][3]
GHS Pictogram GHS07 (Exclamation Mark)[4]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls and Location Preparation:

  • Work in a well-ventilated area.[6]

  • Use a local exhaust ventilation system or a chemical fume hood to minimize dust or aerosol generation.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]

2. Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be necessary if there is a risk of splashing.[1]

  • Hand Protection: Wear appropriate protective gloves.[1]

  • Respiratory Protection: For operations that may generate dust, use a dust mask or respirator (such as a type N95) approved by NIOSH/MSHA or compliant with European Standard EN 136.[3][5]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][6] In situations requiring it, protective boots are also recommended.[1]

3. Chemical Handling:

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Do not breathe in the dust.[6]

  • Weigh and handle the solid material in a way that minimizes dust dispersion.[1]

  • Keep the container tightly closed when not in use.[1][6]

  • Wash hands and face thoroughly after handling the chemical.[1][6]

4. Storage:

  • Store in a cool, dark, and well-ventilated place.[1][6]

  • Keep the container tightly closed.[1][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][6]

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice or attention.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][6]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[6][7]

Disposal Plan

1. Spill Management:

  • Ensure adequate ventilation and wear the appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep up the spilled solid material and collect it into a sealed, airtight container for disposal.[1]

  • Promptly dispose of the collected material according to regulations.[1]

2. Waste Disposal:

  • Dispose of contents and containers in accordance with all federal, state, and local regulations.[1][6]

  • Consult your local or regional authorities for specific disposal guidance.[1]

  • One possible method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not empty into drains.[6]

** workflows**

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Waste Disposal prep_eng Engineering Controls: - Fume Hood - Eyewash Station prep_ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) handling_weigh Weighing and Transfer: - Minimize Dust Generation prep_ppe->handling_weigh handling_use Use in Experiment handling_weigh->handling_use post_decon Decontaminate Work Area handling_use->post_decon spill Spill Management: - Wear PPE - Sweep into Sealed Container handling_use->spill If Spill Occurs waste Waste Disposal: - Consult Local Regulations - Chemical Incineration handling_use->waste Dispose Waste post_wash Wash Hands Thoroughly post_decon->post_wash post_storage Store in Cool, Dark Place (Tightly Closed Container) post_wash->post_storage spill->waste

Caption: Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.